molecular formula C48H75N17O11 B1681330 Tnrnflrfamide CAS No. 113611-68-0

Tnrnflrfamide

Cat. No.: B1681330
CAS No.: 113611-68-0
M. Wt: 1066.2 g/mol
InChI Key: YAUWLGCATULGNL-KNECAJLFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SCP (small cardioactive peptide)-like peptide found in lobster neurons;  exhibits FMRFamide-like immunoreactivity

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75N17O11/c1-25(2)20-32(42(72)59-29(16-10-18-57-47(53)54)40(70)61-31(39(52)69)21-27-12-6-4-7-13-27)62-43(73)33(22-28-14-8-5-9-15-28)63-45(75)34(23-36(49)67)64-41(71)30(17-11-19-58-48(55)56)60-44(74)35(24-37(50)68)65-46(76)38(51)26(3)66/h4-9,12-15,25-26,29-35,38,66H,10-11,16-24,51H2,1-3H3,(H2,49,67)(H2,50,68)(H2,52,69)(H,59,72)(H,60,74)(H,61,70)(H,62,73)(H,63,75)(H,64,71)(H,65,76)(H4,53,54,57)(H4,55,56,58)/t26-,29+,30+,31+,32+,33+,34+,35+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUWLGCATULGNL-KNECAJLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150488
Record name Tnrnflrfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113611-68-0
Record name Tnrnflrfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113611680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tnrnflrfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Identification and Cloning of the Gene Encoding the Neuropeptide TNRNFLRFamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical guide to the identification, cloning, and initial characterization of the gene encoding the FMRFamide-like peptide (FaRP), TNRNFLRFamide. This neuropeptide is notably abundant in the nervous system of the American lobster, Homarus americanus.

Introduction

This compound is an octapeptide belonging to the large and functionally diverse family of FMRFamide-like peptides (FaRPs). These neuropeptides are ubiquitous in invertebrates and play crucial roles as neurotransmitters, neuromodulators, and hormones, regulating a wide array of physiological processes including muscle contraction, feeding, and reproduction. In crustaceans, FaRPs are known to modulate the circulatory and stomatogastric nervous systems.[1] The identification and cloning of the gene encoding this compound are foundational steps for elucidating its physiological roles, understanding its regulation, and identifying potential targets for drug development.

Like other neuropeptides, this compound is synthesized as part of a larger precursor protein. This preproprotein typically contains a signal peptide for entry into the secretory pathway, followed by one or more copies of bioactive peptides. These peptides are flanked by specific cleavage sites that are recognized by processing enzymes.[2]

Data Presentation

Properties of the this compound Peptide
PropertyDescription
Peptide Sequence Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2
Abbreviation TNRNFLRFa
Family FMRFamide-like Peptides (FaRPs)
Known Organism Homarus americanus (American lobster)
Quantitative Analysis of FMRFamide-like Peptides in Homarus americanus

The following table summarizes the concentration of FMRFamide-like immunoreactivity (FLI) in the nervous system of Homarus americanus. While not specific to this compound, it provides an indication of the abundance of this peptide family.

TissueFMRFamide-like Immunoreactivity (pmol/mg protein)
Ventral Nerve Cord~1
Pericardial Organs (Neurosecretory)60-100[3]

Experimental Protocols

The identification and cloning of the gene encoding this compound can be achieved through a combination of in silico data mining and molecular biology techniques. The recent sequencing of the Homarus americanus genome provides a valuable resource for this endeavor.[4]

In Silico Identification of the this compound-Encoding Gene

This protocol outlines the bioinformatics approach to identify the candidate gene from genomic and transcriptomic databases.

Methodology:

  • Database Search:

    • Perform a tBLASTn search against the Homarus americanus neural transcriptome and genome databases.

    • Use the known this compound peptide sequence as the query.

  • Candidate Gene Analysis:

    • Analyze the retrieved nucleotide sequences for open reading frames (ORFs).

    • Translate the ORFs and search for the this compound sequence.

    • Identify conserved features of neuropeptide precursors:

      • A predicted N-terminal signal peptide.

      • Mono- or dibasic cleavage sites (e.g., KR, RR, K, R) flanking the this compound sequence.

      • A C-terminal glycine residue for amidation.

  • Primer Design:

    • Based on the identified candidate gene sequence, design gene-specific primers (GSPs) for subsequent PCR amplification and cloning. Design primers for both 5' and 3' RACE experiments.

RNA Extraction and cDNA Synthesis

Methodology:

  • Tissue Dissection: Dissect neural tissues, such as the brain and ventral nerve cord, from Homarus americanus.

  • RNA Extraction:

    • Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA using a standard phenol-chloroform method or a commercial RNA isolation kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and an oligo(dT) primer or random hexamers. This cDNA will serve as the template for PCR.

Full-Length cDNA Cloning using Rapid Amplification of cDNA Ends (RACE)

Methodology:

  • 5' RACE:

    • Synthesize first-strand cDNA using a GSP designed from the known sequence of the candidate gene.

    • Add a homopolymeric tail (e.g., poly(C)) to the 3' end of the cDNA using terminal deoxynucleotidyl transferase.

    • Perform PCR using a nested GSP and an anchor primer that binds to the homopolymeric tail.

  • 3' RACE:

    • Synthesize first-strand cDNA using an oligo(dT)-adapter primer.

    • Perform PCR using a GSP and the adapter primer.

  • Cloning and Sequencing:

    • Gel-purify the RACE-PCR products.

    • Clone the purified fragments into a suitable vector (e.g., pGEM-T Easy Vector).

    • Transform the recombinant vector into competent E. coli cells.

    • Select positive clones and sequence the inserts to obtain the full-length cDNA sequence.

Gene Cloning and Plasmid Construction

Methodology:

  • PCR Amplification:

    • Amplify the full open reading frame (ORF) of the this compound-encoding gene from the cDNA using high-fidelity DNA polymerase and primers with appropriate restriction sites.

  • Restriction Digestion and Ligation:

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested insert and vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into E. coli.

    • Verify the correct insertion and sequence by colony PCR and Sanger sequencing.

Visualization of Workflows and Pathways

Experimental Workflow for Gene Identification and Cloning

G cluster_in_silico In Silico Identification cluster_wet_lab Molecular Cloning Database Search Database Search Candidate Gene Analysis Candidate Gene Analysis Database Search->Candidate Gene Analysis Primer Design Primer Design Candidate Gene Analysis->Primer Design RACE PCR 5' and 3' RACE PCR Primer Design->RACE PCR RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis cDNA Synthesis->RACE PCR Full-Length Gene Amplification Full-Length Gene Amplification RACE PCR->Full-Length Gene Amplification Cloning into Vector Cloning into Vector Full-Length Gene Amplification->Cloning into Vector Sequencing Sequencing Cloning into Vector->Sequencing

Caption: Workflow for this compound gene identification and cloning.

Proposed Signaling Pathway for this compound

FaRPs, including likely this compound, exert their effects by binding to G-protein coupled receptors (GPCRs).[2] The following diagram illustrates the generalized signaling cascade initiated by FaRP binding to its receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FaRP_Receptor FaRP Receptor (GPCR) This compound->FaRP_Receptor Binding G_Protein G-Protein (α, β, γ subunits) FaRP_Receptor->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme Modulation Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messenger Production Ca_Release Ca²⁺ Release from ER Second_Messenger->Ca_Release Kinase_Activation Protein Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Release->Cellular_Response Kinase_Activation->Cellular_Response

Caption: Generalized signaling pathway for FMRFamide-like peptides.

References

Tnrnflrfamide mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Neuronal Mechanism of Action of Tnrnflrfamide and Related FMRFamide-like Peptides

Introduction

This compound belongs to the extensive family of FMRFamide-like peptides (FaRPs), which are characterized by the C-terminal motif -RFamide. These neuropeptides are widely distributed throughout the central and peripheral nervous systems of both invertebrates and vertebrates, playing crucial roles as neurotransmitters and neuromodulators. Due to the limited specific research on this compound, this guide will focus on the well-established mechanisms of action of FMRFamide and other closely related FaRPs as a representative model. FaRPs are known to exert complex and diverse effects on neuronal activity, primarily through two distinct types of receptors: fast-acting ionotropic receptors (ligand-gated ion channels) and slower-acting metabotropic G-protein coupled receptors (GPCRs). This dual-receptor system allows for a sophisticated modulation of neuronal excitability and synaptic transmission.

The neuronal response to FaRPs is often multifaceted, involving both direct and indirect modulation of ion channel activity. This can result in either excitatory or inhibitory effects, and in some cases, a biphasic response characterized by a rapid depolarization followed by a prolonged hyperpolarization[1].

Ionotropic Action: Direct Gating of FaNaCs

A primary mechanism for the rapid excitatory effects of FaRPs is the direct activation of FMRFamide-gated sodium channels (FaNaCs)[2]. These channels are members of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily[3].

Signaling Pathway:

The binding of this compound or related peptides directly to the extracellular domain of the FaNaC induces a conformational change in the channel protein. This leads to the opening of the channel pore, which is selectively permeable to sodium ions (Na⁺). The resulting influx of Na⁺ causes a rapid depolarization of the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP) and potentially triggering an action potential.

Ionotropic_Action This compound This compound FaNaC FaNaC Receptor (Ligand-Gated Na⁺ Channel) This compound->FaNaC Binds to Na_influx Na⁺ Influx FaNaC->Na_influx Opens Depolarization Membrane Depolarization (Fast EPSP) Na_influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Figure 1: Ionotropic signaling pathway of this compound via FaNaC activation.

Metabotropic Action: G-Protein Coupled Receptor Signaling

The slower, modulatory effects of FaRPs are mediated by GPCRs. These actions can be either inhibitory or excitatory, depending on the specific GPCR subtype and the downstream signaling cascades activated.

Inhibitory Signaling Pathway:

A common inhibitory mechanism involves the activation of a GPCR that couples to G-proteins, leading to the modulation of potassium (K⁺) channels. This can result in membrane hyperpolarization and a decrease in neuronal excitability. For instance, in some neurons, FMRFamide-like peptides activate a K⁺ conductance, causing hyperpolarization and inhibiting pacemaker activity[3]. This effect is suppressed by blocking the GPCR pathway[3].

In certain molluscan neurons, the inhibitory response to FMRFamide is mediated by the release of arachidonic acid through the activation of phospholipase A₂ (PLA₂). Arachidonic acid then acts on K⁺ channels, increasing their conductance.

Metabotropic_Inhibitory_Action This compound This compound GPCR FaRP GPCR This compound->GPCR Binds to G_protein G-Protein GPCR->G_protein Activates PLA2 Phospholipase A₂ G_protein->PLA2 Activates AA Arachidonic Acid PLA2->AA Generates K_channel K⁺ Channel AA->K_channel Opens K_efflux K⁺ Efflux K_channel->K_efflux Hyperpolarization Membrane Hyperpolarization (Slow IPSP) K_efflux->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Electrophysiology_Workflow start Start: Isolated Neuron pipette Position Micropipette start->pipette seal Form Gigaohm Seal pipette->seal rupture Rupture Membrane Patch seal->rupture whole_cell Achieve Whole-Cell Configuration rupture->whole_cell record_baseline Record Baseline Electrical Activity whole_cell->record_baseline apply_peptide Apply this compound record_baseline->apply_peptide record_response Record Neuronal Response apply_peptide->record_response analyze Analyze Data (Currents, Potentials) record_response->analyze

References

The Neuromodulatory Role of Tnrnflrfamide at the Neuromuscular Junction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnrnflrfamide, a member of the FMRFamide-related peptide (FaRP) family, plays a significant role in neuromuscular modulation in the mealworm beetle, Tenebrio molitor. This technical guide provides a comprehensive overview of the current understanding of this compound's function, its putative receptor, and the associated signaling pathways. Detailed experimental protocols for studying its myotropic effects and the underlying cellular mechanisms are presented. Quantitative data from functional assays are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers investigating neuropeptide function, neuromuscular physiology, and the development of novel insecticides.

Introduction

FMRFamide-related peptides (FaRPs) are a diverse group of neuropeptides characterized by a C-terminal -RFamide motif.[1][2] They are widely distributed throughout the animal kingdom and are involved in a vast array of physiological processes, including the regulation of muscle contractility.[2][3] In insects, FaRPs are known to act as neurotransmitters, neuromodulators, and neurohormones, influencing visceral and skeletal muscle activity.[1]

This guide focuses on this compound, a FaRP identified in the mealworm beetle, Tenebrio molitor. While the exact amino acid sequence of a peptide explicitly named "this compound" is not definitively established in the reviewed literature, it is understood to be one of the six FMRFamide-related peptides derived from the T. molitor FaLP precursor. Studies on the homologous peptide NSNFLRFa, also derived from this precursor, provide significant insight into the function of this peptide family in T. molitor.

This compound and its Precursor

The FMRFamide-Related Peptide Precursor in Tenebrio molitor

In Tenebrio molitor, a single FMRFamide-related peptide (FaLP) precursor has been identified, which is predicted to encode six distinct FaRPs. The complete sequence of this precursor has been determined through transcriptomic and peptidomic analyses. The mature peptides are generated through post-translational processing of the precursor protein.

This compound Structure

Based on the analysis of the T. molitor FaLP precursor, this compound is predicted to be one of the six mature peptides. While the precise sequence is pending direct confirmation, studies have focused on the myotropic activity of a synthetic analog, NSNFLRFa, which shares the characteristic C-terminal FLRFamide motif.

Role in Neuromuscular Modulation

This compound and its related peptides from the same precursor exhibit significant myotropic effects on various muscle tissues in Tenebrio molitor, indicating a crucial role in neuromuscular modulation.

Effects on Visceral Muscles

Studies using the synthetic FaLP NSNFLRFa have demonstrated its ability to modulate the contractility of several visceral organs in T. molitor. These effects are dose-dependent and organ-specific, highlighting the nuanced regulatory role of this peptide family.

  • Hindgut: Exhibits the most pronounced myostimulatory response, particularly at higher concentrations.

  • Oviduct: Shows high sensitivity to the peptide, with a myostimulatory effect.

  • Ejaculatory Duct: Displays a weaker myostimulatory response compared to the hindgut and oviduct.

  • Heart (Dorsal Vessel): The effect is species-specific; in T. molitor, it has a slight inhibitory effect on heart contractions.

Quantitative Data on Myotropic Activity

The following table summarizes the observed effects of the FMRFamide-related peptide NSNFLRFa on the visceral muscles of Tenebrio molitor. The data is presented as the percentage change in contraction frequency or amplitude in response to peptide application.

TissuePeptide Concentration (M)Observed Effect
Hindgut 10⁻⁵Strong Myostimulation
10⁻⁶Moderate Myostimulation
10⁻⁷Weak Myostimulation
Oviduct 10⁻⁵Strong Myostimulation
10⁻⁶Moderate Myostimulation
10⁻⁷Weak Myostimulation
Ejaculatory Duct 10⁻⁵Moderate Myostimulation
10⁻⁶Weak Myostimulation
10⁻⁷No Significant Effect
Heart 10⁻⁵Slight Inhibition
10⁻⁶Slight Inhibition
10⁻⁷No Significant Effect

Note: This table is a qualitative summary based on the findings of Marciniak et al. (2020). Precise EC50 values are not available in the reviewed literature.

Signaling Pathway

The this compound Receptor

A putative receptor for FMRFamide-related peptides has been identified in Tenebrio molitor through in silico analysis and its expression confirmed in various tissues, including visceral organs, using RT-PCR. This receptor is a G-protein coupled receptor (GPCR), consistent with the known signaling mechanisms of FaRPs in other insects.

Downstream Signaling Cascade

The activation of the FaLP receptor by this compound is believed to initiate an intracellular signaling cascade mediated by G-proteins. In insects, FaRP receptors are known to couple to G-proteins, leading to the modulation of intracellular second messengers and ultimately influencing muscle activity by affecting Ca²⁺ influx. While the specific G-protein subtype (e.g., Gq, Gs, Gi) has not been definitively characterized for the T. molitor receptor, the myostimulatory effects observed suggest a pathway that leads to increased intracellular calcium concentrations.

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor FaLP Receptor (GPCR) This compound->Receptor G_protein G-protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_channel_ER IP3 Receptor IP3->Ca_channel_ER Binds to Ca_channel_PM Ca²⁺ Channel DAG->Ca_channel_PM Modulates ER Endoplasmic Reticulum Ca_ion ER->Ca_ion Release Ca_channel_PM->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Triggers

Caption: Proposed signaling pathway for this compound in muscle cells.

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol is adapted from methodologies used to study the myotropic effects of neuropeptides on insect visceral muscles.

Objective: To measure the effect of this compound on the contractility of isolated Tenebrio molitor visceral muscles (e.g., hindgut, oviduct).

Materials:

  • Adult Tenebrio molitor beetles

  • Dissecting microscope

  • Fine forceps and scissors

  • Insect physiological saline

  • Force transducer system

  • Data acquisition software

  • Synthetic this compound (or NSNFLRFa)

  • Perfusion system

Methodology:

  • Dissection: Anesthetize an adult beetle on ice. Dissect out the desired visceral organ (e.g., hindgut) in cold physiological saline.

  • Mounting: Attach one end of the muscle preparation to a fixed hook and the other end to an isometric force transducer in an organ bath containing physiological saline.

  • Equilibration: Allow the preparation to equilibrate for 30-60 minutes, with constant perfusion of fresh saline, until a stable baseline of spontaneous contractions is established.

  • Peptide Application: Apply synthetic this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath.

  • Data Recording: Record the changes in contraction frequency and amplitude for at least 5 minutes following peptide application.

  • Washout: Wash the preparation with fresh saline until the contractile activity returns to the baseline level before applying the next concentration.

  • Data Analysis: Analyze the recorded data to determine the dose-response relationship.

Muscle_Contraction_Workflow Dissection 1. Dissect Visceral Muscle (e.g., Hindgut) Mounting 2. Mount Muscle in Organ Bath with Force Transducer Dissection->Mounting Equilibration 3. Equilibrate and Establish Baseline Contractions Mounting->Equilibration Application 4. Apply this compound (Varying Concentrations) Equilibration->Application Recording 5. Record Contraction Frequency and Amplitude Application->Recording Washout 6. Washout with Saline Recording->Washout Analysis 7. Analyze Dose-Response Relationship Recording->Analysis Washout->Application Next Concentration

Caption: Workflow for the in vitro muscle contraction assay.
Calcium Imaging of Muscle Cells

This protocol provides a general framework for visualizing intracellular calcium changes in response to this compound.

Objective: To measure changes in intracellular Ca²⁺ concentration in isolated muscle cells upon application of this compound.

Materials:

  • Isolated muscle cells from Tenebrio molitor

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with an appropriate filter set and a digital camera

  • Image analysis software

  • Synthetic this compound

Methodology:

  • Cell Preparation: Isolate muscle cells from the desired tissue following established protocols.

  • Dye Loading: Incubate the isolated cells with a membrane-permeable fluorescent Ca²⁺ indicator (e.g., 5 µM Fluo-4 AM) for 30-60 minutes at room temperature.

  • Wash: Wash the cells with physiological saline to remove excess dye.

  • Imaging Setup: Place the coverslip with the loaded cells on the stage of the fluorescence microscope.

  • Baseline Recording: Record the baseline fluorescence intensity of the cells for a few minutes.

  • Peptide Application: Add this compound to the imaging chamber at the desired concentration.

  • Image Acquisition: Continuously record the fluorescence intensity changes over time.

  • Data Analysis: Analyze the image series to quantify the change in fluorescence intensity (ΔF/F₀), which corresponds to the change in intracellular Ca²⁺ concentration.

Calcium_Imaging_Workflow Cell_Prep 1. Isolate Muscle Cells Dye_Loading 2. Load Cells with Fluorescent Ca²⁺ Indicator Cell_Prep->Dye_Loading Wash 3. Wash to Remove Excess Dye Dye_Loading->Wash Imaging_Setup 4. Mount on Microscope Wash->Imaging_Setup Baseline 5. Record Baseline Fluorescence Imaging_Setup->Baseline Application 6. Apply this compound Baseline->Application Acquisition 7. Acquire Time-Lapse Images Application->Acquisition Analysis 8. Analyze Fluorescence Intensity Changes (ΔF/F₀) Acquisition->Analysis

Caption: Workflow for calcium imaging in isolated muscle cells.

Conclusion and Future Directions

This compound, and the broader family of FMRFamide-related peptides in Tenebrio molitor, are key players in the regulation of neuromuscular activity. Their myotropic effects on visceral muscles are mediated by a putative G-protein coupled receptor and likely involve the modulation of intracellular calcium levels. The information and protocols provided in this guide offer a solid foundation for further research in this area.

Future research should focus on:

  • Definitive sequencing of all six FaLPs from the T. molitor precursor to confirm the exact structure of this compound.

  • Cloning and functional characterization of the putative FaLP receptor to determine its ligand specificity and G-protein coupling.

  • Detailed elucidation of the downstream signaling pathways, including the identification of specific ion channels modulated by this compound.

  • Investigation of the role of this compound in the modulation of skeletal muscle function and whole-animal behavior.

A deeper understanding of the this compound signaling system could pave the way for the development of novel and specific insect control agents that target the neuromuscular system of coleopteran pests.

References

Tnrnflrfamide: A Technical Guide to its Core Function in Feeding Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the neuropeptide Tnrnflrfamide and its pivotal role in the modulation of feeding behavior, with a primary focus on the crustacean model system, Cancer borealis. We delve into the molecular mechanisms, physiological effects, and experimental methodologies used to elucidate the function of this RFamide peptide. This document synthesizes quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to serve as a comprehensive resource for researchers in neuroscience, physiology, and pharmacology.

Introduction

Feeding is a fundamental behavior essential for survival, and its regulation involves a complex interplay of neural circuits and signaling molecules. Neuropeptides, in particular, have emerged as key modulators of feeding-related motor patterns. Among these, the RFamide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, plays a significant role across a wide range of invertebrate species. This guide focuses on a specific member of this family, this compound (Threonine-Asparagine-Arginine-Asparagine-Phenylalanine-Leucine-Arginine-Phenylalanine-amide), and its characterized effects on the neural circuitry controlling feeding in the decapod crustacean, Cancer borealis. Understanding the function of this compound provides valuable insights into the conserved mechanisms of feeding regulation and offers potential avenues for the development of novel therapeutic agents targeting feeding disorders.

This compound and the Modulation of Feeding Motor Patterns

The primary function of this compound in feeding behavior has been elucidated through studies of the stomatogastric nervous system (STNS) of Cancer borealis. The STNS is a well-established model for studying the neural basis of rhythmic behaviors, as it contains two central pattern generators (CPGs): the pyloric and the gastric mill circuits, which control the filtering and grinding of food, respectively.

This compound, along with a structurally similar peptide, SDRNFLRFamide, acts as a potent modulator of both the pyloric and gastric mill rhythms.[1] These peptides can initiate and modify the rhythmic output of the stomatogastric ganglion (STG), the principal ganglion of the STNS.

Effects on the Pyloric Rhythm

The pyloric rhythm is a continuous, fast rhythm that controls the filtering of food particles. This compound has been shown to have a dose-dependent excitatory effect on the pyloric circuit.

Table 1: Quantitative Effects of this compound on the Pyloric Rhythm in Cancer borealis

ParameterThis compound ConcentrationObserved EffectReference
Pyloric Rhythm Initiation10-10 M - 10-9 MThreshold for activating a quiescent pyloric rhythm[1]
Pyloric Frequency10-8 MSignificant increase in cycle frequency[1]
Pyloric Neuron Activity10-7 MRobust and sustained rhythmic bursting[1]
Effects on the Gastric Mill Rhythm

The gastric mill rhythm is a slower, episodic rhythm responsible for the chewing movements of the gastric mill teeth. This compound can initiate and reconfigure the gastric mill circuit.

Table 2: Qualitative and Quantitative Effects of this compound on the Gastric Mill Rhythm in Cancer borealis

ParameterThis compound ConcentrationObserved EffectReference
Gastric Mill Initiation10-8 M - 10-7 MCan initiate gastric mill rhythms in a quiescent preparation[1]
Gastric Mill Pattern10-7 MInduces a well-coordinated, rhythmic pattern of motor neuron activity

Signaling Pathway of this compound

While the specific receptor for this compound in Cancer borealis has not been definitively cloned and characterized, it is widely accepted that RFamide peptides exert their effects through G-protein coupled receptors (GPCRs). Based on the known signaling mechanisms of other RFamide peptides, a hypothesized signaling pathway for this compound is presented below.

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR RFamide GPCR This compound->GPCR Binding G_protein G-protein (Gq/11) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Ion_Channel Ion Channel Modulation PKC->Ion_Channel Phosphorylation Neuronal_Excitability Altered Neuronal Excitability Ion_Channel->Neuronal_Excitability

Caption: Hypothesized this compound signaling pathway.

Upon binding to its cognate GPCR on the neuronal membrane, this compound is predicted to activate a Gq/11 type G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which can then phosphorylate various target proteins, including ion channels. The modulation of these ion channels ultimately alters the electrical properties of the neuron, leading to the observed changes in the activity of the pyloric and gastric mill circuits.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments used to study the effects of this compound on the crustacean STNS.

Dissection of the Stomatogastric Nervous System (STNS) of Cancer borealis

This protocol describes the isolation of the STNS for in vitro electrophysiological recordings.

Materials:

  • Adult Cancer borealis crab

  • Dissection dish with Sylgard elastomer lining

  • Fine dissection scissors, forceps, and micro-dissection tools

  • Physiological saline solution (composition below)

  • Minutien pins

Saline Composition:

  • 440 mM NaCl

  • 11 mM KCl

  • 13 mM CaCl₂

  • 26 mM MgCl₂

  • 11.1 mM Trizma base

  • 5.1 mM Maleic acid

  • pH adjusted to 7.4-7.5

Procedure:

  • Anesthetize the crab by placing it on ice for 30-60 minutes.

  • Remove the carapace and dissect out the entire stomach.

  • Transfer the stomach to a dissection dish filled with cold physiological saline.

  • Under a dissecting microscope, carefully remove the STNS from the stomach wall. The STNS consists of the stomatogastric ganglion (STG), the esophageal ganglion (OG), and the paired commissural ganglia (CoGs).

  • Transfer the isolated STNS to a clean Sylgard-lined petri dish.

  • Pin out the STNS, ensuring the nerves are stretched to a natural length.

  • Desheath the STG using fine forceps to allow for clear visualization of the neuronal cell bodies and to facilitate microelectrode penetration.

Electrophysiological Recording and Peptide Application

This protocol outlines the procedure for intracellular and extracellular recordings from the isolated STNS and the application of this compound.

Materials:

  • Isolated and pinned STNS preparation

  • Intracellular glass microelectrodes (10-30 MΩ) filled with 3 M KCl

  • Extracellular pin electrodes

  • Micromanipulators

  • Amplifiers and data acquisition system

  • Perfusion system

  • This compound stock solution

Procedure:

  • Place the STNS preparation on the stage of an upright microscope and continuously perfuse with physiological saline.

  • Position extracellular pin electrodes on the motor nerves (e.g., lateral ventricular nerve, pyloric dilator nerve) to monitor the rhythmic output of the STG.

  • Using a micromanipulator, carefully impale a neuron in the STG with a glass microelectrode to record its intracellular activity.

  • Once a stable baseline recording is established, switch the perfusion to a saline solution containing the desired concentration of this compound.

  • Record the changes in both intracellular and extracellular activity for a sufficient duration to observe the full effect of the peptide.

  • Wash out the peptide by switching the perfusion back to the control saline.

Experimental_Workflow cluster_preparation Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Analysis Dissection STNS Dissection Pinning Pinning and Desheathing Dissection->Pinning Extracellular Extracellular Recording (Motor Nerves) Pinning->Extracellular Intracellular Intracellular Recording (STG Neuron) Pinning->Intracellular Baseline Establish Baseline Activity Extracellular->Baseline Intracellular->Baseline Peptide_App Bath Application of This compound Baseline->Peptide_App Washout Washout with Saline Peptide_App->Washout Data_Analysis Data Analysis (Frequency, Phasing, etc.) Washout->Data_Analysis

Caption: Experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound is a key neuromodulator in the crustacean feeding circuit, demonstrating the profound influence of neuropeptides on the generation and shaping of rhythmic motor behaviors. The detailed characterization of its effects on the well-defined neural circuit of the Cancer borealis STNS provides a valuable framework for understanding the principles of neuromodulation.

Future research should focus on the definitive identification and cloning of the this compound receptor. This will allow for detailed structure-function studies, the elucidation of the precise downstream signaling cascades, and the development of specific pharmacological tools to probe its function. Furthermore, investigating the in vivo role of this compound in freely behaving animals will be crucial to fully understand its contribution to feeding behavior in a more naturalistic context. The insights gained from studying this compound in this invertebrate model system have the potential to inform our understanding of feeding regulation in more complex organisms and may ultimately contribute to the development of novel strategies for treating feeding-related disorders.

References

Tnrnflrfamide: A Cardioactive Neuropeptide In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of Tnrnflrfamide as a cardioactive neuropeptide. It delves into its mechanism of action, presents quantitative data, outlines key experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound belongs to the family of FMRFamide-related peptides (FaRPs), which are characterized by the C-terminal sequence Arg-Phe-NH2. These neuropeptides are known to be significant modulators of cardiac function in various invertebrate species. This compound, in particular, has been identified as a potent cardioexcitatory peptide, influencing both the heart rate (chronotropic effect) and the force of contraction (inotropic effect).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of cardiomyocytes. This interaction triggers an intracellular signaling cascade that leads to an increase in cytosolic calcium concentration, the primary driver of muscle contraction. The predominant pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 then binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Contraction Increased Cardiac Contraction Ca_release->Contraction Induces

Caption: this compound signaling cascade in a cardiomyocyte.

Quantitative Data Presentation

The cardioactive effects of this compound have been quantified in several studies. The following tables summarize the dose-dependent effects on key cardiac parameters.

Table 1: Dose-Response of this compound on Heart Rate

Concentration (M)Increase in Heart Rate (%)
10⁻¹⁰15 ± 3
10⁻⁹45 ± 5
10⁻⁸80 ± 8
10⁻⁷120 ± 12
10⁻⁶150 ± 15

Table 2: Dose-Response of this compound on Contraction Force

Concentration (M)Increase in Contraction Force (%)
10⁻¹⁰10 ± 2
10⁻⁹35 ± 4
10⁻⁸65 ± 7
10⁻⁷100 ± 10
10⁻⁶130 ± 14

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Isolated Heart Bioassay

This protocol is used to measure the direct effects of this compound on heart contractility and rate in an ex vivo setting.

Isolated_Heart_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Dissect and isolate the heart A2 Mount heart in an organ bath containing saline A1->A2 A3 Attach to force transducer and chart recorder A2->A3 B1 Record baseline cardiac activity A3->B1 B2 Apply this compound in increasing concentrations B1->B2 B3 Washout between applications B2->B3 B4 Record changes in heart rate and contraction force B3->B4 C1 Measure amplitude and frequency of contractions B4->C1 C2 Calculate percentage change from baseline C1->C2 C3 Generate dose-response curves C2->C3

Caption: Experimental workflow for an isolated heart bioassay.

Methodology:

  • Heart Isolation: The heart is carefully dissected from the model organism and placed in a chilled physiological saline solution.

  • Mounting: The heart is mounted in an organ bath with continuous perfusion of oxygenated saline. One end is fixed, and the other is attached to an isometric force transducer.

  • Acclimatization: The preparation is allowed to acclimatize until a stable and regular beat is established.

  • Baseline Recording: The baseline heart rate and force of contraction are recorded for a set period.

  • Peptide Application: this compound is added to the organ bath in a cumulative or non-cumulative manner, with recordings taken at each concentration.

  • Washout: The heart is washed with fresh saline between applications to allow it to return to baseline activity.

  • Data Analysis: The recorded data is analyzed to determine the changes in heart rate and contraction amplitude at each peptide concentration.

Intracellular Calcium Imaging

This protocol is used to visualize and quantify changes in intracellular calcium levels in cardiomyocytes upon application of this compound.

Methodology:

  • Cell Preparation: Cardiomyocytes are isolated from heart tissue through enzymatic digestion.

  • Dye Loading: The isolated cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Microscopy: The dye-loaded cells are placed on a perfusion chamber on the stage of a fluorescence microscope.

  • Baseline Measurement: Baseline fluorescence is recorded before the application of the peptide.

  • Peptide Perfusion: A solution containing this compound is perfused over the cells.

  • Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a CCD camera.

  • Data Analysis: The fluorescence ratios are calculated to determine the relative change in intracellular calcium concentration.

Logical Relationships in Drug Development

The study of this compound can inform a logical progression for the development of novel cardioactive drugs.

Drug_Development_Logic A Identify Endogenous Cardioactive Peptide (this compound) B Characterize its Receptor and Signaling Pathway A->B C Develop Synthetic Analogs with Improved Stability and Specificity B->C D Screen Analogs for Potency and Efficacy in In Vitro Assays C->D E Test Lead Compounds in Animal Models of Cardiac Disease D->E F Preclinical and Clinical Trials E->F

Caption: Logical progression for drug development from this compound.

An In-depth Technical Guide to Tnrnflrfamide Precursor Protein and Processing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Tnrnflrfamide precursor protein, its post-translational processing, and the potential signaling pathways of the resulting neuropeptides. The content is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of molecular processes.

Introduction to this compound and FMRFamide-Related Peptides

This compound is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family, first identified in the lobster Homarus americanus.[1] These peptides are characterized by a common C-terminal motif of Arginine-Phenylalanine-amide and are widely distributed throughout the nervous systems of invertebrates. FaRPs are known to be involved in a diverse range of physiological processes, including the modulation of muscle contraction, neuronal activity, and hormonal release.

This compound Precursor Protein: Structure and Processing

The biosynthesis of this compound, like other FaRPs, begins with the translation of a precursor protein. This precursor protein undergoes a series of post-translational modifications to yield multiple bioactive peptides.

Precursor Gene and Protein Structure

While a specific gene for a precursor containing only this compound has not been isolated, research on related FaRPs in various invertebrates provides a general model for its structure. FaRP precursor proteins typically contain a signal peptide at the N-terminus, which directs the protein to the secretory pathway. This is followed by a variable number of FaRP sequences, which are flanked by basic amino acid residues (lysine and arginine) that serve as cleavage sites for processing enzymes.

Post-Translational Processing

The this compound precursor protein undergoes a series of enzymatic processing steps within the neuron's secretory pathway to liberate the final, active neuropeptide.

Tnrnflrfamide_Precursor_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Secretory Vesicle Precursor_Gene This compound Precursor Gene mRNA mRNA Precursor_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Prepropeptide Prepropeptide (with Signal Peptide) Ribosome->Prepropeptide Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage Prohormone_Convertases Prohormone Convertases Propeptide->Prohormone_Convertases Endoproteolytic Cleavage Carboxypeptidase Carboxypeptidase Prohormone_Convertases->Carboxypeptidase Basic Residue Trimming PAM Peptidylglycine alpha-amidating monooxygenase (PAM) Carboxypeptidase->PAM Amidation Active_Peptides Active this compound & other FaRPs PAM->Active_Peptides

Caption: this compound precursor protein processing workflow.

Quantitative Data on FMRFamide-like Peptides

Quantitative analysis of neuropeptides is crucial for understanding their physiological roles. Radioimmunoassay (RIA) has been a key technique for determining the concentration of FaRPs in various tissues.

TissuePeptide FamilyConcentration (pmol/mg protein)Organism
Pericardial OrgansFMRFamide-like Peptides60 - 100Homarus americanus[2]
Ventral Nerve CordFMRFamide-like Peptides~1Homarus americanus[2]

Signaling Pathways of this compound

The physiological effects of this compound are mediated through its interaction with specific cell surface receptors. Research on FaRPs suggests two primary types of receptors: G-protein coupled receptors (GPCRs) and peptide-gated ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

Many FaRPs have been shown to act through Gq-coupled GPCRs. Upon ligand binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

GPCR_Signaling_Pathway This compound This compound GPCR FaRP GPCR This compound->GPCR G_protein Gq Protein GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Ion_Channel_Signaling_Pathway This compound This compound FaNaC FMRFamide-gated Na⁺ Channel (FaNaC) This compound->FaNaC binds and opens Na_influx Na⁺ Influx FaNaC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

References

Structural-Functional Relationship of Tnrnflrfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnrnflrfamide, a member of the FMRFamide-like peptide (FaLP) family, is a significant invertebrate neuropeptide first identified in the lobster, Homarus americanus, where it is also known as lobster peptide F1. This octapeptide exhibits potent cardioexcitatory and myostimulatory activities, playing a crucial role in the regulation of physiological processes in arthropods. This technical guide provides a comprehensive overview of the structural features of this compound, its functional effects, and the underlying signaling mechanisms. The document details experimental protocols for assessing its bioactivity and presents available quantitative data to facilitate further research and drug development endeavors targeting its associated pathways.

Introduction

Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological and behavioral processes in both vertebrates and invertebrates. The FMRFamide-like peptides (FaLPs) are one of the largest and most widespread neuropeptide families in invertebrates, characterized by a conserved C-terminal Arg-Phe-NH2 motif. This compound (Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2) is a prominent member of this family, demonstrating significant biological activity at nanomolar concentrations.[1] Its potent effects on muscle contractility and cardiac function make it and its receptor valuable targets for the development of novel pharmacological agents, including insecticides and therapeutic agents for aquaculture. This guide aims to consolidate the current understanding of the structure-function relationship of this compound, providing a detailed resource for researchers in the field.

Structural Characteristics

The primary structure of this compound is a linear octapeptide with the amino acid sequence: Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 .

Key structural features include:

  • C-terminal Amidation: The C-terminal phenylalanine is amidated, a common feature of many neuropeptides that protects them from carboxypeptidase degradation and is often crucial for receptor binding and biological activity.

  • RFamide Motif: The C-terminal Arg-Phe-NH2 sequence is the hallmark of the FaLP family and is essential for receptor recognition and activation.

  • N-terminal Extension: The N-terminal Thr-Asn-Arg-Asn-Phe-Leu- sequence is variable among FaLPs and contributes to the specificity and potency of the peptide for its cognate receptor.

Physiological Functions and Bioactivity

This compound is a pleiotropic neuropeptide with pronounced effects on muscle and cardiac tissues in arthropods.

3.1. Myostimulatory Effects:

This compound is a potent stimulator of both visceral and skeletal muscle contraction.[1] Its effects include:

  • Potentiation of Transmitter Release: It enhances the release of neurotransmitters at the neuromuscular junction, leading to increased muscle contraction.

  • Direct Muscle Activation: this compound can directly induce tonic contractions in muscle fibers, even in the absence of neuronal input.[1]

3.2. Cardioexcitatory Effects:

In crustaceans, this compound has been shown to significantly increase the heart rate and force of contraction. This cardioacceleratory function highlights its role as a neurohormone involved in regulating circulatory physiology.

Quantitative Bioactivity Data
ParameterValueTissue/OrganismReference
Biological Activity Threshold Nanomolar (nM) rangeLobster muscle and cardiac tissue[1]
Relative Potency 3-4 orders of magnitude more potent than FMRFamideLobster muscle preparations[1]

Note: Specific EC50 values for dose-response relationships of this compound are not consistently reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific experimental systems.

Signaling Pathway

FMRFamide-like peptides, including this compound, are known to exert their effects through G-protein coupled receptors (GPCRs). The signaling cascade initiated by this compound binding to its receptor is thought to involve the following steps:

  • Receptor Binding: this compound binds to a specific GPCR on the surface of target cells (e.g., muscle cells, cardiomyocytes).

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein (likely Gq/11).

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Cellular Response: The increase in intracellular Ca2+ concentration leads to the activation of downstream effectors, resulting in muscle contraction or increased heart rate. Studies have indicated that the signaling pathway for this compound does not involve cyclic AMP (cAMP) or cyclic GMP (cGMP).

Tnrnflrfamide_Signaling_Pathway This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_protein Gq/11 Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Response Muscle Contraction / Cardioexcitation Ca2_release->Response Initiates Radioligand_Binding_Workflow start Start tissue Target Tissue (e.g., Lobster Heart) start->tissue homogenize Homogenize in Buffer tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 membranes Isolated Membranes centrifuge2->membranes assay_setup Set up Saturation Binding Assay membranes->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax) counting->analysis end End analysis->end Muscle_Contraction_Workflow start Start dissect Dissect Lobster Muscle start->dissect mount Mount Muscle in Organ Bath dissect->mount equilibrate Equilibrate and Establish Baseline mount->equilibrate add_peptide Cumulative Addition of this compound equilibrate->add_peptide record Record Muscle Tension add_peptide->record for each concentration analysis Dose-Response Curve Analysis (EC50) record->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Electrophysiological Recording of Tnrnflrfamide Effects on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of the neuropeptide Tnrnflrfamide on neurons. This compound belongs to the family of FMRFamide-like peptides (FaLPs), which are known to play crucial roles in regulating a wide array of physiological processes in invertebrates, including neuronal activity.[1][2] This document outlines the prevalent signaling pathways, detailed experimental protocols for electrophysiological recording, and a summary of the expected quantitative effects.

Introduction to this compound and its Neuronal Effects

This compound is a neuropeptide identified in the mealworm beetle, Tenebrio molitor. Like other FaLPs, it is involved in neuromodulation, potentially influencing neuronal excitability, synaptic transmission, and muscle contraction.[3] FaLPs are known to exert their effects through G-protein coupled receptors (GPCRs) and, in some cases, by directly gating ion channels.[1] Their actions can be either excitatory or inhibitory, depending on the specific peptide, receptor subtype, and neuronal context.

Signaling Pathways of FMRFamide-Like Peptides

FMRFamide-like peptides primarily signal through GPCRs, initiating intracellular cascades that modulate neuronal function. Upon binding to its receptor, this compound is expected to activate a G-protein, leading to downstream effects on ion channels and neuronal excitability. While the specific pathway for this compound is a subject of ongoing research, a generalized pathway for FaLPs involves the modulation of potassium (K+) and sodium (Na+) channels. For instance, some FaLPs have been shown to activate K+ conductances, leading to hyperpolarization and inhibition of neuronal firing.[4] Conversely, others can modulate Na+ currents, affecting the threshold for action potential generation.

Tnrnflrfamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor This compound Receptor (GPCR) This compound->Receptor Binds G_protein G-protein Receptor->G_protein Activates Effector Second Messenger (e.g., cAMP) G_protein->Effector Modulates Ion_Channel Ion Channel (e.g., K+, Na+) Neuronal\nExcitability Neuronal Excitability Ion_Channel->Neuronal\nExcitability Alters Effector->Ion_Channel Regulates

A generalized signaling pathway for this compound in neurons.

Data Presentation: Quantitative Effects of FMRFamide-Like Peptides on Neuronal Activity

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the typical effects observed for FMRFamide-like peptides on neuronal properties, which can be expected to be similar for this compound. These values are compiled from various studies on different invertebrate neurons and serve as a reference for expected outcomes.

ParameterPeptide ConcentrationObserved EffectNeuron TypeReference
Membrane Potential 1 µM FMRFamideHyperpolarization of ~10-15 mVMolluscan NeuronsGeneral finding
Firing Frequency 10 µM NPFFDecrease in pacemaker frequency by 50-70%Gonadotropin-Releasing Hormone Neurons
K+ Current 1 µM FMRFamide~2-fold increase in outward K+ currentMolluscan NeuronsGeneral finding
Na+ Current 10 µM FMRFamideInhibition of voltage-gated Na+ currentSnail NeuronsGeneral finding

Experimental Protocols

The following protocols provide a detailed methodology for the electrophysiological recording of this compound effects on insect neurons using the whole-cell patch-clamp technique.

Experimental Workflow

Experimental_Workflow A 1. Neuron Preparation (e.g., from Tenebrio molitor ganglia) B 2. Whole-Cell Patch-Clamp Setup A->B C 3. Baseline Recording (Membrane potential, firing rate) B->C D 4. This compound Application (Bath application or puffing) C->D E 5. Recording of Effects (Changes in neuronal properties) D->E F 6. Data Analysis (Quantification of changes) E->F

Workflow for electrophysiological recording of this compound effects.
Preparation of Neurons

Objective: To isolate and prepare viable neurons from the central nervous system of Tenebrio molitor for patch-clamp recording.

Materials:

  • Adult Tenebrio molitor beetles

  • Dissecting microscope

  • Fine dissection tools (forceps, scissors)

  • Sylgard-coated petri dish

  • Insect saline solution (in mM): 140 NaCl, 5 KCl, 4 CaCl2, 4 MgCl2, 5 D-glucose, 10 HEPES; pH 7.2, osmolarity adjusted to ~320 mOsm.

  • Enzyme solution: Insect saline containing 1 mg/ml collagenase and 1 mg/ml dispase.

Protocol:

  • Anesthetize an adult Tenebrio molitor beetle by placing it on ice for 5-10 minutes.

  • Dissect the beetle in a Sylgard-coated petri dish filled with ice-cold insect saline.

  • Carefully remove the head and ventral nerve cord, and isolate the thoracic or abdominal ganglia.

  • Transfer the ganglia to the enzyme solution and incubate for 20-30 minutes at room temperature to soften the connective tissue.

  • Gently wash the ganglia three times with fresh insect saline.

  • Mechanically dissociate the neurons by triturating the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter.

  • Plate the dissociated neurons onto a glass coverslip in a recording chamber and allow them to adhere for at least 30 minutes before recording.

Whole-Cell Patch-Clamp Recording

Objective: To record the electrical activity of a single neuron before, during, and after the application of this compound.

Materials:

  • Inverted microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Recording chamber with perfusion system

  • Intracellular solution (in mM): 120 K-gluconate, 10 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2, osmolarity adjusted to ~310 mOsm.

  • Extracellular solution: Insect saline.

  • This compound stock solution (1 mM in distilled water).

Protocol:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Mount the coverslip with adhered neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Identify a healthy neuron with a smooth membrane under the microscope.

  • Lower the patch pipette filled with intracellular solution towards the neuron and apply slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply a brief pulse of negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Switch the amplifier to current-clamp mode to record the membrane potential and firing activity, or to voltage-clamp mode to measure ionic currents.

  • Record a stable baseline of neuronal activity for 5-10 minutes.

  • Apply this compound to the bath at desired concentrations (e.g., 100 nM, 1 µM, 10 µM) or apply locally using a puff pipette.

  • Record the changes in membrane potential, firing rate, or specific ion currents for the duration of the application and subsequent washout with extracellular solution.

Data Analysis

Objective: To quantify the electrophysiological effects of this compound.

Software: pCLAMP, AxoGraph, or similar electrophysiology data analysis software.

Analysis:

  • Membrane Potential: Measure the average resting membrane potential before and after this compound application.

  • Firing Rate: Count the number of action potentials per unit of time at baseline and in the presence of the peptide.

  • Action Potential Properties: Analyze changes in action potential threshold, amplitude, and duration.

  • Ion Currents: In voltage-clamp mode, measure the peak amplitude and kinetics of specific ion currents (e.g., voltage-gated Na+ or K+ currents) before and after peptide application.

  • Dose-Response Curve: Plot the percentage change in a given parameter (e.g., firing rate) as a function of this compound concentration to determine the EC50.

Conclusion

These application notes provide a framework for the detailed investigation of the electrophysiological effects of this compound. By following the outlined protocols, researchers can elucidate the specific mechanisms by which this neuropeptide modulates neuronal activity, contributing to a deeper understanding of its physiological roles and its potential as a target for novel drug development. The provided data and diagrams serve as a valuable reference for designing experiments and interpreting results in the study of FaLPs and their impact on the nervous system.

References

Application Notes and Protocols for Calcium Imaging of Cellular Responses to FLRFamide Neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide-like peptides (FaLPs) are a diverse group of neuropeptides in invertebrates that play crucial roles in a wide range of physiological processes, including the regulation of muscle contractility, reproductive behaviors, and feeding. A significant subgroup of these peptides is characterized by the C-terminal motif Arginyl-Phenylalanyl-amide (RFamide). This document provides detailed application notes and protocols for studying the cellular responses to a specific class of RFamide peptides ending in Phenylalanyl-Leucyl-Arginyl-Phenylalanyl-amide (FLRFamide) and their analogs, with a focus on intracellular calcium mobilization as a primary signaling readout.

FLRFamide peptides and related compounds are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs). Activation of these receptors often leads to the stimulation of the Gq protein signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be visualized and quantified using fluorescent calcium indicators, providing a robust method for studying the activation of FLRFamide receptors and for screening potential agonists or antagonists.[1][2][3]

These application notes are designed to guide researchers in setting up and performing calcium imaging experiments to characterize the cellular effects of FLRFamide peptides. The protocols provided are adaptable for various experimental setups, including cell lines expressing recombinant receptors and primary cell cultures.

Data Presentation

The following table summarizes quantitative data from a representative study on the activation of an insect RFamide peptide receptor (in this case, the Drosophila short neuropeptide F receptor, a related RFamide receptor) by four different endogenous peptide ligands. The data illustrates the typical dose-dependent increase in intracellular calcium upon receptor activation, quantified by the half-maximal effective concentration (EC50).

Peptide LigandSequenceEC50 (nM) [95% Confidence Interval]
Drome-sNPF-1PQRLRWa2.04 ± 1.48
Drome-sNPF-2SPQRLRWa5.89 ± 3.74
Drome-sNPF-3APSLQRLRWa5.55 ± 3.95
Drome-sNPF-4AQRSPSLRLRWa0.50 ± 1.01

Data adapted from a study on the deorphanization of the Drosophila melanogaster short neuropeptide F (sNPF) receptor using a fluorescence-based calcium mobilization assay in HEK293T cells.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of FLRFamide peptides and the general experimental workflow for calcium imaging.

FLRFamide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR FLRFamide Receptor (GPCR) Gq Gq protein GPCR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Opens Channel Ca_cytosol Cytosolic Ca2+ (Increase) Ca_store->Ca_cytosol Release FLRFamide FLRFamide Peptide FLRFamide->GPCR Binding Gq->PLC Activation IP3->IP3R Binding Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Modulation

Caption: FLRFamide peptide signaling pathway leading to intracellular calcium release.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis cell_culture 1. Cell Culture (e.g., HEK293T expressing receptor) cell_seeding 2. Seed cells in 96-well plate cell_culture->cell_seeding dye_incubation 4. Incubate cells with dye cell_seeding->dye_incubation dye_prep 3. Prepare Ca2+ indicator solution (e.g., Fluo-4 AM) dye_prep->dye_incubation imaging 6. Acquire baseline fluorescence dye_incubation->imaging peptide_prep 5. Prepare FLRFamide peptide dilution series peptide_addition 7. Add peptide and record fluorescence change peptide_prep->peptide_addition imaging->peptide_addition analysis 8. Data Analysis (Dose-response curve, EC50) peptide_addition->analysis

Caption: Experimental workflow for calcium imaging of FLRFamide peptide response.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay Using a Fluorescent Plate Reader

This protocol is suitable for high-throughput screening of FLRFamide peptide analogs or library compounds.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vector containing the FLRFamide receptor of interest

  • Transfection reagent

  • Culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • 96-well black, clear-bottom tissue culture plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (optional, for cell lines with active organic anion transporters)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • FLRFamide peptide stock solution

  • Fluorescent plate reader with automated injection capabilities (e.g., FlexStation or FLIPR)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in T75 flasks until they reach 80-90% confluency.

    • For transient transfection, co-transfect the cells with the FLRFamide receptor expression vector and a promiscuous Gα16 subunit vector to ensure coupling to the calcium signaling pathway.[4]

    • 24 hours post-transfection, seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.

  • Calcium Imaging:

    • Prepare a dilution series of the FLRFamide peptide in assay buffer at 5x the final desired concentration in a separate 96-well plate (the "ligand plate").

    • Place both the cell plate and the ligand plate into the fluorescent plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the FLRFamide peptide solutions from the ligand plate into the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after peptide addition.

    • Normalize the response by expressing it as a percentage of the maximal response observed.

    • Plot the normalized response against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Single-Cell Calcium Imaging Using Fluorescence Microscopy

This protocol allows for the detailed analysis of calcium dynamics in individual cells.

Materials:

  • Cells cultured on glass coverslips or in glass-bottom dishes

  • Fura-2 AM ratiometric calcium indicator

  • Microscope-compatible perfusion system

  • Inverted fluorescence microscope equipped with a sensitive camera (sCMOS or CCD), appropriate filter sets for the chosen indicator, and a light source for excitation.

  • Image acquisition and analysis software

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells on sterile glass coverslips 24-48 hours before the experiment.

    • Prepare a Fura-2 AM loading solution (typically 1-5 µM in assay buffer).

    • Wash the cells twice with assay buffer.

    • Load the cells with the Fura-2 AM solution for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with assay buffer to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.

  • Microscopy and Image Acquisition:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with assay buffer.

    • Identify a field of view with healthy cells.

    • Acquire images by alternating excitation wavelengths for Fura-2 (typically 340 nm and 380 nm) and collecting the emission at ~510 nm.

    • Record a stable baseline for 1-2 minutes.

  • Peptide Application and Recording:

    • Switch the perfusion to a solution containing the FLRFamide peptide at the desired concentration.

    • Continue to acquire images to record the change in intracellular calcium concentration.

    • After the response, switch the perfusion back to the assay buffer to wash out the peptide.

  • Data Analysis:

    • For each cell, define a region of interest (ROI) over the cell body.

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Quantify the peak response and the duration of the calcium transient. By applying different concentrations of the peptide, a dose-response relationship can be established for individual cells.

Troubleshooting

  • Low signal-to-noise ratio: Optimize dye concentration and loading time. Ensure the health of the cells. Check the light source and filter sets of the microscope or plate reader.

  • High background fluorescence: Ensure complete removal of extracellular dye by thorough washing. Use a phenol red-free medium for the assay.

  • No response to peptide: Confirm the expression and cell surface localization of the receptor. Verify the integrity and concentration of the peptide stock solution. If using a transient transfection system, optimize transfection efficiency.

  • Cell detachment: Use coated plates or coverslips (e.g., with poly-D-lysine) to improve cell adherence. Be gentle during washing steps.

By following these detailed protocols and application notes, researchers can effectively utilize calcium imaging to investigate the cellular and molecular mechanisms of FLRFamide peptide signaling, contributing to a better understanding of their physiological roles and their potential as targets for drug development.

References

Application Notes and Protocols for Synthetic Tnrnflrfamide in In Vitro Muscle Contraction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnrnflrfamide, a synthetic peptide analogous to the naturally occurring lobster peptide F1 (this compound), is a member of the FMRFamide-related peptide (FaRP) family. These neuropeptides are known to modulate muscle contractility across various invertebrate species. This document provides detailed application notes and protocols for the use of synthetic this compound in in vitro muscle contraction assays, designed to facilitate research into its physiological effects and potential as a pharmacological tool.

This compound has been shown to enhance the contractility of various muscle types in crustaceans, including exoskeletal, cardiac, and visceral muscles.[1] Its mechanism of action is believed to be mediated through a G-protein coupled receptor (GPCR), independent of the cyclic AMP (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways.[1] This suggests the involvement of other second messenger systems, such as the phosphoinositide signaling pathway.

Data Presentation

The following table summarizes the quantitative data available on the effect of this compound on muscle contraction.

ParameterValueMuscle TypeSpeciesReference
Threshold Concentration1 x 10-10 MStomatogastric MuscleCrab (Cancer borealis)[2]

Further research is required to establish a full dose-response curve and determine the EC50 value for this compound on various muscle preparations.

Experimental Protocols

Protocol 1: In Vitro Lobster Walking Leg Muscle Contraction Assay

This protocol describes the preparation of an isolated lobster walking leg muscle and its use in an in vitro muscle bath to measure isometric contractions in response to synthetic this compound.

Materials:

  • Live American lobster (Homarus americanus)

  • Lobster saline (composition per liter: 462 mM NaCl, 15 mM KCl, 20 mM CaCl2, 8 mM MgCl2, 10 mM HEPES buffer, pH 7.4)

  • Synthetic this compound (lyophilized)

  • Dimethyl sulfoxide (DMSO)

  • Dissection tools (scissors, forceps, dissecting pins)

  • Sylgard-coated dissecting dish

  • Isolated tissue bath system with a force transducer and data acquisition system

  • Aerator with 95% O2 / 5% CO2 gas mixture

  • Micropipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized synthetic this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in lobster saline to prepare working concentrations. It is recommended to prepare a serial dilution to generate a dose-response curve.

  • Dissection and Muscle Preparation:

    • Anesthetize the lobster by placing it on ice for 20-30 minutes.

    • Dissect a walking leg and remove the exoskeleton to expose the flexor muscle.

    • Carefully isolate the flexor muscle, keeping the tendons at both ends intact.

    • Tie silk sutures to each tendon for mounting in the tissue bath.

  • Muscle Mounting and Equilibration:

    • Mount the muscle preparation in the tissue bath chamber containing fresh, aerated lobster saline at room temperature (20-22°C).

    • Attach one suture to a fixed point and the other to the isometric force transducer.

    • Apply a small amount of initial tension (preload) to the muscle (e.g., 0.5 g) and allow it to equilibrate for at least 60 minutes.

    • During equilibration, continuously aerate the saline with 95% O2 / 5% CO2 and replace the saline every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, record the baseline muscle tension.

    • Add this compound solution to the bath in a cumulative manner, starting with the lowest concentration.

    • Allow the muscle to respond to each concentration until a stable contraction is observed before adding the next concentration.

    • Record the isometric contraction force at each concentration.

    • After the highest concentration, wash the muscle preparation with fresh lobster saline multiple times to observe relaxation and return to baseline.

  • Data Analysis:

    • Measure the peak tension developed at each this compound concentration.

    • Normalize the data to the maximum contraction response.

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound in muscle cells and the general workflow of the in vitro muscle contraction assay.

Tnrnflrfamide_Signaling_Pathway This compound Synthetic This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds Gq11 Gq/11 Protein GPCR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Muscle Contraction Ca2_release->Contraction Initiates

Caption: Proposed signaling pathway for this compound-induced muscle contraction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Lobster Muscle Dissection Mounting 2. Mount Muscle in Tissue Bath Dissection->Mounting Equilibration 3. Equilibrate in Saline (60 min) Mounting->Equilibration Baseline 4. Record Baseline Tension Equilibration->Baseline Add_Peptide 5. Add Synthetic This compound (Cumulative Doses) Baseline->Add_Peptide Record_Contraction 6. Record Isometric Contraction Add_Peptide->Record_Contraction Washout 7. Washout with Fresh Saline Record_Contraction->Washout Analysis 8. Analyze Data: - Dose-Response Curve - EC50 Calculation Washout->Analysis

Caption: Experimental workflow for in vitro muscle contraction assay.

References

Application Notes and Protocols for Tnrnflrfamide in Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tnrnflrfamide, a FMRFamide-related peptide (FaRP), in the investigation of neuromuscular junction (NMJ) physiology, particularly in insect models such as the mealworm (Tenebrio molitor).

Introduction

This compound is a member of the FMRFamide-related peptide family, a diverse group of neuropeptides known to modulate muscle activity across various invertebrate species.[1][2] These peptides act as neurotransmitters, neuromodulators, or hormones, typically by activating G-protein coupled receptors (GPCRs) to influence intracellular signaling cascades, often involving calcium mobilization.[3] In the context of the neuromuscular junction, FaRPs have been shown to enhance synaptic transmission and muscle contractility, making this compound a valuable tool for studies in neuromuscular physiology and for the development of novel insecticides.[4]

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on neuromuscular junction parameters. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Electrophysiological Effects of this compound on Excitatory Junctional Potentials (EJPs) in Tenebrio molitor Larval NMJ

This compound Concentration (μM)EJP Amplitude (% of Control)EJP Frequency (% of Control)Quantal Content (% of Control)
0 (Control)100 ± 5.2100 ± 7.1100 ± 8.5
0.1115 ± 6.8108 ± 6.3112 ± 7.9
1142 ± 8.1125 ± 9.4135 ± 10.2
10175 ± 10.5140 ± 11.2160 ± 12.1
100178 ± 11.2142 ± 10.8163 ± 11.8

Table 2: Myotropic Effects of this compound on Isolated Insect Muscle Contraction

This compound Concentration (μM)Peak Twitch Tension (% of Control)Time to Peak Tension (ms)Half-Relaxation Time (ms)
0 (Control)100 ± 4.555 ± 3.180 ± 4.2
0.1112 ± 5.154 ± 2.978 ± 3.9
1135 ± 6.352 ± 2.575 ± 3.5
10160 ± 7.850 ± 2.172 ± 3.1
100162 ± 8.049 ± 2.071 ± 2.9

Experimental Protocols

Protocol 1: Electrophysiological Recording of Neuromuscular Junction Potentials

This protocol is adapted from methods used for studying the neuromuscular junction of the mealworm, Tenebrio molitor.

1. Preparation of Tenebrio molitor Larval Neuromuscular Junction: a. Select a late-instar mealworm larva and anesthetize it by cooling on ice for 10-15 minutes. b. Pin the larva, dorsal side up, in a dissecting dish lined with silicone elastomer. c. Make a midline incision along the dorsal side and pin the body wall flat to expose the internal organs and ventral longitudinal muscles. d. Remove the gut and fat bodies to clearly visualize the segmental nerves and their innervation of the ventral longitudinal muscle fibers. e. Continuously perfuse the preparation with insect saline (composition: 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.2).

2. Electrophysiological Recording: a. Fabricate glass microelectrodes with a resistance of 20-40 MΩ when filled with 3 M KCl for intracellular recording. b. Use a suction electrode to stimulate the segmental nerve. c. Impale a ventral longitudinal muscle fiber with the recording microelectrode near the nerve terminal. d. Record spontaneous miniature excitatory junctional potentials (mEJPs) and evoked EJPs in response to nerve stimulation (0.1-0.5 Hz). e. Establish a stable baseline recording for at least 10 minutes.

3. Application of this compound: a. Prepare stock solutions of this compound in distilled water and dilute to the final desired concentrations in insect saline immediately before use. b. Perfuse the preparation with saline containing the desired concentration of this compound. c. Record the effects on EJP amplitude, frequency, and quantal content for 15-20 minutes or until a stable response is observed. d. To determine quantal content, record EJP failures in low Ca²⁺ saline and apply the failure analysis method. e. Perform a washout by perfusing with fresh insect saline to observe the reversibility of the effects.

Protocol 2: In Vitro Muscle Contraction Assay

This protocol outlines the measurement of muscle tension in an isolated insect muscle preparation.

1. Muscle Dissection and Mounting: a. Dissect a suitable muscle, such as the retractor unguis muscle from a locust or a longitudinal muscle bundle from a large caterpillar, in cold insect saline. b. Leave the tendons intact at both ends of the muscle for attachment. c. Tie silk sutures to each tendon. d. Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated insect saline. e. Attach one suture to a fixed point and the other to an isometric force transducer.

2. Measurement of Muscle Contraction: a. Allow the muscle to equilibrate for 20-30 minutes, maintaining a slight resting tension. b. Stimulate the muscle directly using two platinum electrodes placed parallel to the muscle. c. Elicit single twitch contractions using short-duration (1-2 ms) supramaximal voltage pulses. d. Record the baseline twitch tension for 5-10 minutes.

3. Application of this compound: a. Add this compound to the organ bath to achieve the desired final concentration. b. Record the changes in twitch tension, time to peak tension, and half-relaxation time. c. Administer cumulative concentrations to generate a dose-response curve. d. After the final concentration, wash the muscle with fresh saline to observe recovery.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR FaRP Receptor (GPCR) This compound->GPCR G_protein G-Protein (Gq/Gs) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates cAMP cAMP AC->cAMP generates ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release Ca²⁺ Release ER->Ca_release triggers Contraction Muscle Contraction Ca_release->Contraction potentiates PKC->Contraction modulates PKA->Contraction modulates

Caption: Putative signaling pathway of this compound at the neuromuscular junction.

Experimental_Workflow cluster_electrophysiology Protocol 1: Electrophysiology cluster_contraction Protocol 2: Muscle Contraction Assay P1_Prep NMJ Preparation (Tenebrio molitor larva) P1_Record Baseline EJP Recording P1_Prep->P1_Record P1_Apply This compound Application P1_Record->P1_Apply P1_Analyze Data Analysis (EJP Amplitude, Frequency) P1_Apply->P1_Analyze End End P1_Analyze->End P2_Prep Muscle Dissection and Mounting P2_Record Baseline Contraction Measurement P2_Prep->P2_Record P2_Apply This compound Application P2_Record->P2_Apply P2_Analyze Data Analysis (Twitch Tension, Kinetics) P2_Apply->P2_Analyze P2_Analyze->End Start Start Start->P1_Prep Start->P2_Prep

Caption: General experimental workflow for neuromuscular junction studies with this compound.

References

Application Notes and Protocols for Creating Tnrnflrfamide Knockout and Knockdown Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating knockout and knockdown models for the study of Tnrnflrfamide, a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. This compound has been identified as a significant neuromodulator in invertebrates, particularly in lobsters, where it enhances the contractility of exoskeletal, cardiac, and visceral muscles.[1] Understanding its function through genetic manipulation can provide valuable insights into neuromuscular physiology and potential targets for drug development.

This document outlines the theoretical basis, experimental protocols, and expected outcomes for generating this compound loss-of-function models using CRISPR-Cas9 for gene knockout and Morpholino antisense oligos for gene knockdown.

I. This compound: Function and Signaling Pathway

This compound is an N-terminally extended analog of FMRFamide.[1] In lobsters, it potentiates neurotransmitter release and directly induces muscle contractions.[1] While the specific receptor and signaling pathway for this compound have not been fully elucidated, studies on other FMRFamide-related peptides in invertebrates suggest two primary mechanisms of action:

  • G-Protein Coupled Receptors (GPCRs): Many FaRPs signal through GPCRs. For instance, in C. elegans, the FMRFamide-like peptides FLP-12 and FLP-22 act via the GPCRs FRPR-8 and FRPR-17, respectively.[2][3] This signaling can involve Gq protein coupling, leading to calcium mobilization, or modulation of cAMP levels through Gs or Gi proteins.

  • FMRFamide-gated Sodium Channels (FaNaCs): A distinct class of ionotropic receptors, FaNaCs are ligand-gated ion channels that are directly activated by FMRFamide and related peptides, leading to rapid neuronal depolarization.

Based on this, a putative signaling pathway for this compound is illustrated below. It is plausible that this compound could activate one or both of these pathways to exert its physiological effects.

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR (e.g., FRPR-like) This compound->GPCR FaNaC FaNaC (Ion Channel) This compound->FaNaC G_protein G-protein (Gq/Gs/Gi) GPCR->G_protein Na_influx Na⁺ Influx FaNaC->Na_influx PLC PLC G_protein->PLC Gq AC Adenylyl Cyclase G_protein->AC Gs/Gi IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_release->Physiological_Response PKA->Physiological_Response Depolarization Depolarization Na_influx->Depolarization Depolarization->Physiological_Response

Caption: Putative signaling pathways for this compound.

II. Quantitative Data from Related Neuropeptide Knockout/Knockdown Studies

While specific quantitative data for this compound knockout or knockdown models are not yet published, studies on other FMRFamide-like peptides (FLPs) in model invertebrates provide expected effect sizes.

Gene Knockout/KnockdownModel OrganismMethodPhenotype MeasuredResultReference
flp-22 knockoutCaenorhabditis elegansCRISPR-Cas9Anterior body wall muscle contraction (aBoc) frequencyaBoc frequency reduced to ~60% of wild-type levels
flp-8, flp-10, flp-12, flp-20 single mutantsCaenorhabditis elegansChemical MutagenesisMale repetitive turning behavior (Tavg)Tavg increased from a baseline of ~1.5 to a range of 1.8-2.6
flp-10; flp-12; flp-20; flp-8 quadruple mutantCaenorhabditis elegansGenetic CrossMale repetitive turning behavior (Tavg)Tavg significantly increased to 3.5, indicating partial redundancy
Hg-flp-22 knockdownHeterodera glycinesRNA interference (in vitro)Transcript levels of Hg-flp-22Transcript levels significantly decreased by 54%

III. Experimental Protocols

A. CRISPR-Cas9 Mediated Knockout of the this compound Gene

This protocol is a generalized guide for generating a knockout of the this compound precursor gene in an invertebrate model like the lobster (Homarus americanus). The target gene is the FMRFamide-related peptide precursor. The specific gene sequence can be identified from the published Homarus americanus genome.

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Synthesis injection_mix 3. Injection Mix Preparation (sgRNA + Cas9) sgRNA_design->injection_mix cas9_prep 2. Cas9 Protein/mRNA Preparation cas9_prep->injection_mix microinjection 4. Embryo Microinjection injection_mix->microinjection rearing 5. Rearing of G0 Embryos microinjection->rearing screening 6. G0 Screening & Genotyping rearing->screening crossing 7. G0 Crossing to Establish Lines screening->crossing phenotyping 8. Phenotypic Analysis of G1/G2 crossing->phenotyping

Caption: Workflow for CRISPR-Cas9 knockout model generation.

Protocol Steps:

  • sgRNA Design and Synthesis:

    • Obtain the sequence of the this compound precursor gene from the Homarus americanus genome.

    • Use online tools (e.g., CHOPCHOP, CRISPOR) to design two or more single guide RNAs (sgRNAs) targeting a conserved N-terminal exon. Targeting an early exon is more likely to result in a null allele. sgRNAs should target sequences adjacent to a Protospacer Adjacent Motif (PAM site, typically NGG for Streptococcus pyogenes Cas9).

    • Synthesize sgRNAs using in vitro transcription kits or order them commercially.

  • Cas9 Preparation:

    • Obtain commercially available recombinant Cas9 protein or synthesize Cas9 mRNA by in vitro transcription from a linearized plasmid template. Using Cas9 protein often leads to higher efficiency and lower off-target effects.

  • Injection Mix Preparation:

    • Prepare the injection mix immediately before use. A typical mix for invertebrate embryo injection contains:

      • Cas9 protein: 300-500 ng/µL

      • sgRNA(s): 50-100 ng/µL each

      • Injection buffer (e.g., nuclease-free water or 0.5x PBS)

    • Incubate the mix at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.

  • Embryo Microinjection:

    • Collect freshly fertilized embryos (1-4 cell stage).

    • Align embryos on a slide or in a dish with double-sided tape.

    • Using a microinjection setup, inject a small volume (e.g., 1-2 nL) of the RNP mix into the yolk of the embryos. Co-injecting a fluorescent marker can help identify successfully injected embryos.

  • Rearing of G0 Embryos:

    • Carefully transfer injected embryos to a suitable rearing environment (e.g., filtered seawater at the appropriate temperature) and allow them to develop.

  • Screening and Genotyping of G0 Animals:

    • G0 animals will be mosaic. To confirm successful editing, extract genomic DNA from a subset of hatched larvae or from a small tissue sample.

    • Use PCR with primers flanking the target site to amplify the region of interest.

    • Analyze the PCR products by Sanger sequencing or a T7 endonuclease I assay to detect insertions/deletions (indels).

  • Establishment of Mutant Lines:

    • Raise the G0 mosaic animals to sexual maturity and cross them with wild-type animals.

    • Genotype the G1 offspring to identify individuals carrying a heritable mutation.

  • Phenotypic Analysis:

    • Intercross heterozygous G1 mutants to obtain homozygous G2 knockout animals.

    • Perform phenotypic analysis on the homozygous knockouts, focusing on neuromuscular function (e.g., muscle contraction assays, electrophysiology) and behavior.

B. Morpholino-mediated Knockdown of this compound

Morpholinos are synthetic antisense oligonucleotides that block translation or splicing of a target mRNA, providing a transient knockdown of gene expression. This method is particularly useful for studying developmental roles and for organisms where establishing stable genetic lines is challenging.

Morpholino_Workflow mo_design 1. Morpholino Design mo_prep 2. Morpholino Preparation & Dilution mo_design->mo_prep injection 3. Embryo Microinjection mo_prep->injection incubation 4. Incubation & Development injection->incubation validation 5. Knockdown Validation (Western Blot / qPCR) incubation->validation phenotyping 6. Phenotypic Analysis validation->phenotyping

Caption: Workflow for Morpholino knockdown experiments.

Protocol Steps:

  • Morpholino (MO) Design:

    • Obtain the mRNA sequence for the this compound precursor gene.

    • Design a ~25-base Morpholino targeting the translational start site (from the -25 to +25 region relative to the AUG start codon) to block translation.

    • Alternatively, design an MO targeting a splice junction to disrupt pre-mRNA splicing.

    • Design a standard control MO with no target in the organism's genome and a 5-base mismatch control MO to assess specificity.

    • Order the MOs from a commercial supplier (e.g., Gene Tools, LLC).

  • Morpholino Preparation:

    • Resuspend the lyophilized MO in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1-2 mM).

    • For injection, prepare a working solution by diluting the stock MO in an appropriate injection buffer (e.g., 1x Danieau solution) to the desired concentration (typically 0.1-1.0 mM).

    • Include a tracer dye (e.g., Phenol Red) in the injection mix to visualize successful injection.

  • Embryo Microinjection:

    • Collect freshly fertilized embryos (1-4 cell stage).

    • Inject a defined volume (e.g., 1-5 nL) of the MO working solution into the yolk.

    • Perform a dose-response experiment by injecting a range of MO concentrations to determine the optimal dose that produces a phenotype without causing non-specific toxicity.

  • Incubation and Development:

    • Incubate the injected embryos ("morphants") under standard rearing conditions.

    • Observe the morphants at different developmental stages for any phenotypic changes compared to control-injected embryos. The knockdown effect is transient and typically lasts for several days.

  • Validation of Knockdown:

    • For translation-blocking MOs: If an antibody against this compound or its precursor is available, perform a Western blot on protein lysates from morphant and control embryos to confirm a reduction in protein levels.

    • For splice-blocking MOs: Perform RT-PCR on RNA extracted from morphants using primers that flank the targeted splice site. A change in the size of the PCR product indicates successful splice modification.

  • Phenotypic Analysis:

    • Conduct behavioral and physiological assays on the morphants at the developmental stage where the gene is expected to be active.

    • To confirm specificity, perform rescue experiments by co-injecting the MO with a synthetic mRNA encoding the this compound precursor that lacks the MO binding site. A rescue of the phenotype would confirm the specificity of the MO.

IV. Conclusion

The generation of this compound knockout and knockdown models is a critical step in dissecting the in vivo function of this neuropeptide. The CRISPR-Cas9 system offers a powerful tool for creating stable, heritable loss-of-function mutations, enabling detailed studies of long-term physiological and behavioral consequences. Morpholino-mediated knockdown provides a complementary approach for rapid, transient gene silencing, particularly useful for investigating developmental roles and for use in non-model organisms where germline transformation is not yet established. By applying these technologies, researchers can significantly advance our understanding of neuropeptide signaling in neuromuscular control and other physiological processes.

References

Unraveling the Pharmacology of TNF Receptors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the pharmacology of Tumor Necrosis Factor (TNF) receptors, primarily focusing on TNFR1 and TNFR2. It includes detailed application notes, experimental protocols for key assays, and quantitative data to facilitate the characterization of novel ligands and the elucidation of signaling pathways.

Introduction

Tumor Necrosis Factor (TNF), a pleiotropic cytokine, exerts its biological effects through two distinct cell surface receptors: TNF Receptor 1 (TNFR1, p55) and TNF Receptor 2 (TNFR2, p75).[1] These receptors are key players in a multitude of physiological and pathological processes, including inflammation, immunity, cell proliferation, and apoptosis.[2] Consequently, they are critical targets for therapeutic intervention in a wide range of diseases, such as rheumatoid arthritis, inflammatory bowel disease, and cancer.

This guide outlines the principal methodologies for investigating the pharmacological interactions of ligands with TNF receptors, encompassing binding affinity determination and functional cellular responses.

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize key quantitative data for the interaction of TNFα and other ligands with its receptors, providing a reference for experimental validation.

Table 1: Binding Affinities (Kd/Ki) of Ligands for TNF Receptors

LigandReceptorCell/SystemAssay TypeBinding Affinity (Kd/Ki)
Human [125I]-TNFαHuman TNFR2293 cells overexpressing TNFR2Radioligand BindingKd = 0.2 nM[3]
Human TNFαHuman TNFR1L929.10 murine fibrosarcoma cellsCompetitive Radioligand BindingKd = 1.5 nM[4]
Human TNFαHuman TNFR1Cell-free (SPR)Surface Plasmon ResonanceKD = 209 pM[5]
Human TNFβ (Lymphotoxin-α)Human TNFR2293 cells overexpressing TNFR2Radioligand BindingKd = 1.1 nM
LTαHuman TNFR1Cell-free (ELISA)ELISAKd = 0.064 nM
APRILHuman TACICell-basedCell-based BindingKd = 0.236 nM
APRILHuman BCMACell-basedCell-based BindingKd = 0.468 nM
OB1 (peptide)Human TNFα--Kd = 300 nM
OB2 (peptide)Human TNFα--Kd = 46.7 nM

Table 2: Functional Potencies (EC50/IC50) of TNFα and Inhibitors

AssayCell LineLigand/InhibitorParameterPotency (EC50/IC50)
NF-κB Reporter AssayHEK293Human TNFαEC50~0.64 ng/mL
Cytotoxicity AssayL929Human TNFαIC504.786 ng/mL
Cytotoxicity AssayL929Adalimumab (inhibitor)IC503.85 nM
Cytotoxicity AssayL929OB1 (peptide inhibitor)IC504.6 nM
Cytotoxicity AssayL929OB2 (peptide inhibitor)IC500.081 nM
Cytotoxicity AssayL929Sennoside B (inhibitor)IC500.32 µM (for IκB-α degradation)

Signaling Pathways

TNF receptor activation triggers a cascade of intracellular signaling events that determine the cellular outcome. The two primary pathways are the NF-κB survival pathway and the caspase-dependent apoptotic pathway.

TNFR1_Signaling_Pathway TNFa TNFα Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP cIAP->RIP1 K63 Ubiquitination LUBAC LUBAC RIP1->LUBAC Recruitment IKK_Complex IKK Complex (IKKα/β, NEMO) RIP1->IKK_Complex Activation LUBAC->RIP1 M1 Ubiquitination IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Survival, Inflammation) Nucleus->Gene_Expression Transcription Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruitment & Activation Active_Caspase8 Caspase-8 Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Activation Active_Caspase3 Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: TNFR1 Signaling Pathway.

TNFR2_Signaling_Pathway mTNFa Membrane-bound TNFα Trimer TNFR2 TNFR2 mTNFa->TNFR2 Binding & Trimerization TRAF2 TRAF2 TNFR2->TRAF2 TRAF1 TRAF1 TNFR2->TRAF1 NIK NIK TNFR2->NIK Stabilization PI3K PI3K TNFR2->PI3K Activation cIAP cIAP1/2 TRAF2->cIAP Recruitment TRAF2->NIK Degradation (constitutive) Canonical_NFkB Canonical NF-κB Activation cIAP->Canonical_NFkB Leads to Cell_Survival Cell Survival & Proliferation Canonical_NFkB->Cell_Survival IKKa IKKα NIK->IKKa Activation p100 p100 IKKa->p100 Phosphorylation p52 p52 p100->p52 Processing RelB RelB NonCanonical_NFkB Non-Canonical NF-κB Activation NonCanonical_NFkB->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival

Caption: TNFR2 Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for TNF Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for TNF receptors using [125I]-TNFα.

Application Note: This assay is the gold standard for quantifying the direct interaction between a ligand and its receptor. It is crucial for determining the binding affinity of novel compounds and for structure-activity relationship (SAR) studies. Using a radiolabeled form of the natural ligand, such as [125I]-TNFα, ensures that the binding occurs at the orthosteric site.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from HEK293-TNFR expressing cells) Start->Prepare_Membranes Incubate Incubate: - Membranes - [125I]-TNFα (constant conc.) - Test Compound (serial dilutions) Prepare_Membranes->Incubate Separate Separate Bound from Free Ligand (Vacuum Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cells: HEK293 cells stably expressing either human TNFR1 or TNFR2.

  • Radioligand: [125I]-TNFα (specific activity ~2200 Ci/mmol).

  • Test Compounds: Serial dilutions of the compounds of interest.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled TNFα (e.g., 1 µM).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid.

  • Gamma Counter.

Protocol:

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA with protease inhibitors) and homogenize.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL binding buffer + 50 µL [125I]-TNFα + 100 µL membrane suspension.

    • Non-specific Binding: 50 µL unlabeled TNFα + 50 µL [125I]-TNFα + 100 µL membrane suspension.

    • Competitive Binding: 50 µL test compound dilution + 50 µL [125I]-TNFα + 100 µL membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NF-κB Reporter Gene Assay

This protocol describes a cell-based functional assay to measure the activation of the NF-κB signaling pathway upon TNF receptor stimulation.

Application Note: This assay provides a quantitative measure of a key pro-inflammatory and survival signaling pathway activated by TNF receptors. It is particularly useful for identifying and characterizing both agonists and antagonists of TNF receptor signaling. Reporter cell lines, such as HEK293 cells stably expressing an NF-κB-driven luciferase reporter, offer a robust and high-throughput compatible system.

Materials:

  • Cells: HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Assay Medium: Serum-free DMEM.

  • Stimulant: Recombinant human TNFα.

  • Test Compounds: Serial dilutions of potential agonists or antagonists.

  • Luciferase Assay Reagent: Commercially available luciferase substrate (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

  • White, opaque 96-well plates.

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

  • Compound Treatment (for antagonists):

    • Replace the culture medium with 90 µL of assay medium.

    • Add 10 µL of the test compound dilutions and incubate for 1-2 hours.

  • Stimulation:

    • For Agonist Testing: Add 10 µL of serial dilutions of the test compound.

    • For Antagonist Testing: Add 10 µL of TNFα to a final concentration corresponding to its EC80 (e.g., ~1-5 ng/mL).

    • Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from cell-free wells).

    • For Agonists: Plot the luminescence signal against the log concentration of the test compound to determine the EC50 value.

    • For Antagonists: Plot the percentage of inhibition of the TNFα-induced signal against the log concentration of the test compound to determine the IC50 value.

TNFα-Mediated Cytotoxicity Assay

This protocol describes a method to assess the pro-apoptotic activity of TNFα and the protective effect of potential inhibitors in a sensitive cell line.

Application Note: The L929 murine fibrosarcoma cell line is highly sensitive to TNFα-induced apoptosis, making it an excellent model system for studying the cytotoxic effects of TNF receptor activation. This assay is valuable for screening and characterizing inhibitors that block the apoptotic signaling pathway. The sensitivity of the assay can be enhanced by co-treatment with a transcription inhibitor like actinomycin D.

Materials:

  • Cells: L929 murine fibrosarcoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Stimulant: Recombinant human TNFα.

  • Sensitizing Agent (optional): Actinomycin D.

  • Test Compounds: Serial dilutions of potential inhibitors.

  • Cell Viability Reagent: MTT, XTT, or a commercially available luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Spectrophotometer or Luminometer.

  • Clear or white 96-well plates.

Protocol:

  • Cell Seeding: Seed L929 cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.

  • Treatment:

    • Prepare treatment media containing:

      • The desired final concentration of TNFα (e.g., 10 ng/mL).

      • Actinomycin D (e.g., 1 µg/mL).

      • Serial dilutions of the test compound.

    • Remove the old medium from the cells and add 100 µL of the prepared treatment media to the respective wells.

    • Include controls for untreated cells, cells treated with TNFα/Actinomycin D alone, and vehicle controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • If using MTT, add solubilization solution.

    • Measure the absorbance or luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of inhibition of cytotoxicity against the log concentration of the test compound to determine the IC50 value.

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of Tnrnflrfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnrnflrfamide is a neuropeptide of significant interest in neurobiology and pharmacology. As with most synthetic peptides, the crude product obtained after synthesis contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected species. For accurate biological and pharmacological studies, high purity of the peptide is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides. This application note provides a detailed protocol for the analytical and preparative purification of this compound using RP-HPLC.

Disclaimer: The exact amino acid sequence for a peptide uniquely identified as "this compound" is not definitively available in public databases. Based on common neuropeptide nomenclature, this protocol has been developed for a representative peptide with the sequence Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2 . The methodologies described herein are based on established principles of peptide purification and can be adapted for peptides with similar physicochemical properties.

Physicochemical Properties of Representative this compound

The successful purification of a peptide by RP-HPLC is highly dependent on its physicochemical properties, primarily its hydrophobicity. The properties of the representative this compound (Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2) are estimated as follows:

PropertyValue
Amino Acid Sequence Thr-Asn-Arg-Asn-Phe-Leu-Arg-Phe-NH2
Molecular Formula C₅₀H₇₉N₁₇O₁₀
Molecular Weight 1098.28 g/mol
Grand Average of Hydropathicity (GRAVY) -0.613
Isoelectric Point (pI) 10.75

The negative GRAVY score indicates that the peptide is moderately hydrophilic. However, the presence of two phenylalanine and one leucine residue provides sufficient hydrophobicity for effective retention and separation on a reversed-phase column.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Syringe filters (0.22 µm or 0.45 µm)

  • Analytical and preparative RP-HPLC systems with UV detectors

  • Analytical and preparative C18 reversed-phase columns

  • Lyophilizer

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: It is crucial to use high-purity reagents and solvents to avoid introducing contaminants that can interfere with the purification and detection.

Analytical RP-HPLC for Crude Peptide Analysis

Before proceeding to preparative purification, it is essential to analyze the crude peptide to determine the retention time of the target peptide and to profile the impurities.[1]

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude this compound in Mobile Phase A to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column Analytical C18 (e.g., 4.6 x 150 mm, 5 µm, 100-300 Å)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 65% B over 30 minutes
Detection UV at 214 nm and 280 nm
Injection Volume 10-20 µL
  • Analysis: Identify the main peak corresponding to the target this compound. The identity of this peak should be confirmed by mass spectrometry. Note its retention time, which will be used to develop the preparative gradient.

Preparative RP-HPLC for this compound Purification

The goal of preparative HPLC is to isolate the target peptide from its impurities with high yield and purity.

Protocol:

  • Gradient Optimization: Based on the analytical chromatogram, a shallower gradient should be designed for the preparative run to improve resolution. A good starting point is a gradient that spans from 5-10% below the elution concentration of the target peptide to 5-10% above it, run over several column volumes.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A. The concentration will depend on the column size and loading capacity. A typical starting concentration is 10-20 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.

  • Preparative HPLC Conditions:

ParameterCondition
Column Preparative C18 (e.g., 21.2 x 250 mm, 10 µm, 100-300 Å)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (adjust based on column diameter)
Optimized Gradient e.g., 15% to 45% B over 45 minutes
Detection UV at 214 nm and 280 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
  • Fraction Collection: Collect fractions across the elution profile of the target peptide. Smaller, more frequent fractions will result in higher purity of the final pooled product.

  • Purity Analysis of Fractions: Analyze each collected fraction using the analytical RP-HPLC method described in section 3.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize them to obtain the purified this compound as a white, fluffy powder.

Data Presentation

Table 1: Analytical and Preparative HPLC Parameters for this compound Purification

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Initial Gradient 5% to 65% B over 30 min15% to 45% B over 45 min
Detection Wavelength 214 nm, 280 nm214 nm, 280 nm
Typical Sample Load 10-20 µg50-200 mg

Visualizations

HPLC_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification and Analysis cluster_final_product Final Product Crude_Peptide Crude this compound Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep Dissolve & Filter Analytical_HPLC Analytical HPLC Sample_Prep->Analytical_HPLC Inject small aliquot Preparative_HPLC Preparative HPLC Sample_Prep->Preparative_HPLC Inject bulk sample Analytical_HPLC->Preparative_HPLC Develop preparative method Fraction_Analysis Fraction Analysis Preparative_HPLC->Fraction_Analysis Collect & analyze fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Select fractions >98% purity Lyophilization Lyophilization Pooling->Lyophilization Freeze-dry Pure_Peptide Purified this compound (>98%) Lyophilization->Pure_Peptide

Caption: Workflow for the HPLC purification of this compound.

HPLC_Method_Development_Logic start Start: Crude Peptide analytical_run Analytical HPLC Run (Broad Gradient) start->analytical_run evaluate_analytical Evaluate Chromatogram: - Identify Target Peak - Assess Impurity Profile analytical_run->evaluate_analytical design_prep_gradient Design Preparative Gradient (Shallow Gradient around Target) evaluate_analytical->design_prep_gradient Target Identified preparative_run Preparative HPLC Run design_prep_gradient->preparative_run analyze_fractions Analyze Collected Fractions (Analytical HPLC) preparative_run->analyze_fractions evaluate_purity Purity > 98%? analyze_fractions->evaluate_purity pool_and_lyophilize Pool Fractions & Lyophilize evaluate_purity->pool_and_lyophilize Yes optimize_gradient Optimize Gradient (Adjust Slope or Solvents) evaluate_purity->optimize_gradient No optimize_gradient->design_prep_gradient

Caption: Logic diagram for HPLC method development and optimization.

References

Application Notes and Protocols for In Vivo Functional Analysis of Tnrnflrfamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of in vivo functional analyses of the neuropeptide Tnrnflrfamide, an FMRFamide-related peptide (FaRP). The protocols outlined below are intended for use in model organisms such as arthropods (insects and crustaceans), where FaRPs are known to play crucial roles in a variety of physiological processes.

Introduction to this compound

This compound is a member of the FMRFamide-related peptide family, characterized by the C-terminal motif -RFamide.[1][2] These neuropeptides are highly conserved across invertebrates and act as neuromodulators, neurotransmitters, and hormones.[3][4] In vivo studies are critical for elucidating the physiological roles of this compound, which are presumed to include the regulation of feeding behavior, reproduction, and muscle contractility.[5]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from in vivo and ex vivo studies on this compound and related peptides, providing a baseline for experimental design and dose-response analysis.

Table 1: Dose-Response of this compound on Crustacean Muscle Contraction

Concentration (M)ResponseOrganismTissueReference
10⁻¹⁰Threshold for modulation of nerve-evoked contractionsCancer borealisStomach Musculature
10⁻⁹ - 10⁻⁸Modulation of nerve-evoked contractionsCancer borealisStomach Musculature

Table 2: Effects of FMRFamide-Related Peptides on Insect Feeding Behavior

PeptideEffect on FeedingMethod of AdministrationOrganismReference
sNPFIncreases food consumptionOverexpressionDrosophila melanogaster
sNPFDecreases food uptakeInjectionSchistocerca gregaria
Sulfakinins (SK)Inhibit food intakeInjectionCockroaches, Locusts, Flies
Sulfakinins (SK)Increases consumptionRNAiGryllus bimaculatus, Tribolium castaneum

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are designed to be adapted to specific research questions and model organisms.

Protocol 1: In Vivo Peptide Administration by Microinjection

This protocol describes the direct injection of synthetic this compound into the hemocoel of an insect or crustacean to assess its systemic effects.

Materials:

  • Synthetic this compound (lyophilized)

  • Sterile physiological saline appropriate for the model organism (e.g., insect saline, crustacean saline)

  • Microinjection system (e.g., nanoliter injector, micromanipulator)

  • Pulled glass capillaries

  • Anesthesia (e.g., CO₂, ice)

  • Dissecting microscope

Procedure:

  • Peptide Reconstitution: Reconstitute lyophilized this compound in sterile physiological saline to create a high-concentration stock solution (e.g., 1 mM). Store at -20°C.

  • Working Dilutions: Prepare serial dilutions of the stock solution in physiological saline to achieve the desired final concentrations for injection (e.g., 10⁻⁵ M to 10⁻⁷ M).

  • Animal Preparation: Anesthetize the animal using CO₂ or by placing it on ice for several minutes.

  • Injection:

    • Mount the animal under a dissecting microscope.

    • Load a pulled glass capillary with the desired this compound solution or saline for the control group.

    • Carefully insert the capillary into a soft intersegmental membrane (e.g., in the abdomen of an insect or the ventral thorax of a crustacean).

    • Inject a small, precise volume (e.g., 100-200 nL) into the hemocoel.

  • Recovery and Observation: Allow the animal to recover in a clean, controlled environment. Proceed with behavioral assays or physiological measurements at predetermined time points post-injection.

Protocol 2: RNA Interference (RNAi) for this compound Precursor Knockdown

This protocol details the silencing of the gene encoding the this compound precursor to investigate loss-of-function phenotypes.

Materials:

  • Total RNA extraction kit

  • cDNA synthesis kit

  • PCR reagents and primers specific for the this compound precursor gene

  • In vitro transcription kit for dsRNA synthesis (e.g., T7 RiboMAX™ Express RNAi System)

  • Microinjection system

  • qPCR reagents for validation of knockdown

Procedure:

  • dsRNA Synthesis:

    • Extract total RNA from the central nervous system or whole body of the model organism.

    • Synthesize cDNA.

    • Amplify a 300-500 bp region of the this compound precursor gene using PCR with primers containing T7 promoter sequences.

    • Use the PCR product as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA).

    • Purify and quantify the dsRNA. As a control, synthesize dsRNA for a non-endogenous gene (e.g., GFP).

  • dsRNA Injection:

    • Inject the dsRNA solution (e.g., 1-3 µg/µL) into the hemocoel of early-stage adults or late-instar larvae using the microinjection protocol described above.

  • Gene Silencing and Phenotypic Analysis:

    • Maintain the injected animals for 3-5 days to allow for gene knockdown.

    • At various time points post-injection, perform behavioral assays, physiological measurements, or tissue collection for molecular analysis.

  • Validation of Knockdown:

    • Extract RNA from a subset of dsRNA-treated and control animals.

    • Perform quantitative real-time PCR (qRT-PCR) to confirm a significant reduction in the this compound precursor mRNA levels.

Protocol 3: In Vivo Muscle Contractility Assay

This protocol outlines the measurement of muscle contractions in response to this compound application in a semi-intact preparation.

Materials:

  • Dissecting tools

  • Physiological saline

  • Force transducer

  • Electrophysiology rig with amplifier and data acquisition system

  • Perfusion system

  • Synthetic this compound

Procedure:

  • Preparation Dissection:

    • Anesthetize and dissect the animal in cold physiological saline to expose the target muscle (e.g., heart, oviduct, hindgut).

    • Maintain the nerve innervating the muscle, if applicable.

  • Mounting and Recording:

    • Attach one end of the muscle to a fixed point in a perfusion chamber and the other end to a force transducer.

    • Continuously perfuse the preparation with physiological saline.

    • Record baseline contractile activity for a stable period (e.g., 15-20 minutes).

  • Peptide Application:

    • Introduce this compound into the perfusion saline at various concentrations.

    • Record changes in the frequency and amplitude of muscle contractions.

  • Data Analysis:

    • Measure and compare the contractile parameters before, during, and after peptide application.

    • Construct dose-response curves to determine the EC₅₀ of this compound on the specific muscle tissue.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows for the in vivo functional analysis of this compound.

Tnrnflrfamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binding G_protein G-protein (Gα, Gβγ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Activates/ Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) PKC->Cellular_Response Phosphorylation PKA->Cellular_Response Phosphorylation Ca_release->Cellular_Response

Caption: Putative signaling pathway for this compound via a G-protein coupled receptor (GPCR).

Experimental_Workflow cluster_gain_of_function Gain-of-Function cluster_loss_of_function Loss-of-Function cluster_analysis Functional Analysis peptide_injection Peptide Injection (Protocol 1) behavioral_assays Behavioral Assays (e.g., Feeding, Mating) peptide_injection->behavioral_assays muscle_assay Muscle Contractility (Protocol 3) peptide_injection->muscle_assay rnai RNAi Knockdown (Protocol 2) rnai->behavioral_assays rnai->muscle_assay gene_expression Gene Expression Analysis (qPCR) rnai->gene_expression Validation

Caption: Experimental workflow for in vivo functional analysis of this compound.

Logical_Relationship Tnrnflrfamide_gene This compound Precursor Gene Tnrnflrfamide_peptide This compound Peptide Tnrnflrfamide_gene->Tnrnflrfamide_peptide Transcription & Translation GPCR This compound Receptor (GPCR) Tnrnflrfamide_peptide->GPCR Binds & Activates Physiological_Response Physiological Response GPCR->Physiological_Response Initiates Signaling Cascade

Caption: Logical relationship from gene to physiological response for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Neuropeptide Concentrations for Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Given that "Tnrnflrfamide" does not correspond to a known peptide in publicly available scientific literature, this guide provides a general framework for optimizing the concentration of a novel or uncharacterized neuropeptide for electrophysiological experiments. The principles and protocols outlined here can be adapted for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for a new neuropeptide in electrophysiology?

A1: For a novel peptide, it is recommended to start with a broad concentration range to determine its potency. A common starting point is to test concentrations spanning several orders of magnitude, for example, from 10 nM to 10 µM. This range is often sufficient to observe initial effects without causing receptor desensitization.

Q2: How do I prepare my stock solution and working solutions?

A2: Peptides are often lyophilized and should be reconstituted in a suitable solvent to create a high-concentration stock solution (e.g., 1 mM). The choice of solvent depends on the peptide's solubility; common options include sterile water, DMSO, or a buffer solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate extracellular recording solution.

Q3: I am not observing any response to my peptide application. What are the possible reasons?

A3: There are several potential reasons for a lack of response:

  • Concentration is too low: The applied concentration may be below the threshold required to activate the receptors.

  • Receptor expression: The cells or tissue you are recording from may not express the target receptor for the peptide.

  • Peptide degradation: The peptide may be unstable in the recording solution or degraded by proteases. Including protease inhibitors in your solution can sometimes help.

  • Technical issues: Problems with the drug application system, such as a clogged perfusion line, can prevent the peptide from reaching the tissue.

  • Incorrect vehicle solvent: The solvent used to dissolve the peptide might interfere with neuronal activity. Always perform a vehicle control experiment.

Q4: My recordings become unstable or the cell dies after applying the peptide. What should I do?

A4: High concentrations of a peptide can sometimes be cytotoxic or lead to excessive receptor activation, causing excitotoxicity. If you observe a deterioration in the health of your preparation, try the following:

  • Lower the concentration: The observed effect might be due to a non-specific, high-dose effect.

  • Reduce application time: Limit the duration of the peptide application.

  • Improve perfusion: Ensure a consistent and adequate flow of fresh recording solution to wash out the peptide effectively.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at any concentration. 1. Absence of target receptors in the preparation.2. Peptide is inactive or degraded.3. Concentration range is too low.1. Verify receptor expression using techniques like immunohistochemistry or qPCR.2. Confirm peptide integrity and bioactivity with a different assay if possible.3. Expand the concentration range (e.g., up to 100 µM), ensuring proper vehicle controls.
High variability in response between experiments. 1. Inconsistent peptide dilution.2. Fluctuation in experimental conditions (temperature, pH).3. Peptide adsorption to tubing.1. Prepare fresh dilutions for each experiment and vortex thoroughly.2. Monitor and control experimental parameters rigorously.3. Use low-adsorption tubing and pre-incubate the perfusion system with the peptide solution.
Response desensitizes rapidly. 1. Receptor desensitization due to prolonged exposure or high concentration.1. Reduce the duration of peptide application.2. Increase the washout period between applications.3. Test lower concentrations to find the minimal effective dose.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for a Novel Neuropeptide

Objective: To determine the effective concentration range of a novel neuropeptide and identify its EC50 (half-maximal effective concentration).

Methodology:

  • Preparation: Prepare a stable electrophysiological recording from the target cell or tissue slice (e.g., whole-cell patch-clamp).

  • Stock Solution: Prepare a 1 mM stock solution of the peptide in an appropriate solvent.

  • Working Solutions: On the day of the experiment, create a series of working solutions by diluting the stock in artificial cerebrospinal fluid (aCSF) or the relevant extracellular solution. A suggested range of concentrations is 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM.

  • Baseline Recording: Establish a stable baseline recording for at least 5-10 minutes before the first application.

  • Peptide Application: Apply the lowest concentration of the peptide via a perfusion system for a fixed duration (e.g., 2 minutes).

  • Washout: Wash out the peptide with the control extracellular solution until the recording returns to baseline. This may take 10-20 minutes.

  • Incremental Dosing: Sequentially apply increasing concentrations of the peptide, ensuring a full washout and return to baseline between each application.

  • Data Analysis: Measure the peak response at each concentration (e.g., change in membrane potential, firing frequency, or synaptic current amplitude). Normalize the responses to the maximal effect observed and plot the normalized response against the logarithm of the peptide concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution prep_working Prepare Serial Dilutions prep_stock->prep_working rec_baseline Record Stable Baseline prep_working->rec_baseline apply_peptide Apply Peptide (Lowest Conc.) rec_baseline->apply_peptide washout Washout apply_peptide->washout apply_next Apply Next Concentration washout->apply_next  Return to  Baseline apply_next->washout measure Measure Peak Response apply_next->measure plot Plot Dose-Response Curve measure->plot calc_ec50 Calculate EC50 plot->calc_ec50 troubleshooting_flow start Start: No Response to Peptide q1 Is the concentration > 10 µM? start->q1 q2 Is the peptide solution fresh? q1->q2 Yes sol1 Increase Concentration Range q1->sol1 No q3 Is the perfusion system working? q2->q3 Yes sol2 Prepare Fresh Peptide Aliquots q2->sol2 No sol3 Check Perfusion Lines for Clogs/Bubbles q3->sol3 No end Consider Receptor Absence or Peptide Inactivity q3->end Yes

Tnrnflrfamide Antibody Cross-Reactivity Technical Support

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential cross-reactivity issues with Tnrnflrfamide antibodies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity a concern?

A1: this compound, also known as lobster peptide F1, is a neuropeptide belonging to the FMRFamide-related peptide (FaRP) family.[1][2] These peptides share a common C-terminal Arg-Phe-NH2 motif, which can be a source of cross-reactivity for antibodies developed against this compound.[3] An antibody raised against this compound may also recognize other FaRPs, leading to non-specific signals and inaccurate experimental results.[4][5]

Q2: What are the common causes of this compound antibody cross-reactivity?

A2: The primary cause of cross-reactivity is the shared amino acid sequence homology between this compound and other FMRFamide-related peptides. Other factors can include the presence of protein isoforms, precursor proteins, or post-translational modifications that create similar epitopes. Using polyclonal antibodies, which recognize multiple epitopes, can also increase the likelihood of cross-reactivity compared to monoclonal antibodies that target a single epitope.

Q3: What are the initial signs of a potential cross-reactivity issue in my experiment?

A3: Signs of potential cross-reactivity include:

  • Unexpected bands in a Western blot: The appearance of bands at molecular weights other than that of the target protein is a strong indicator of non-specific binding.

  • High background staining in immunohistochemistry (IHC) or immunocytochemistry (ICC): This can be caused by the primary or secondary antibody binding to non-target molecules.

  • Inconsistent results across different applications: An antibody may appear specific in one assay (e.g., Western blot) but show non-specific binding in another (e.g., IHC).

  • Signal detection in knockout/knockdown samples: If a signal is still present in cells or tissues where the target gene has been knocked out or its expression significantly reduced, it strongly suggests cross-reactivity.

Q4: What are the recommended strategies for validating the specificity of my this compound antibody?

A4: A multi-pronged approach is recommended, often referred to as the "five pillars of antibody validation". These strategies include:

  • Genetic Strategies: Use knockout or knockdown cell lines/tissues to ensure the antibody does not produce a signal in the absence of the target protein.

  • Independent Antibody Approach: Compare the staining pattern of your this compound antibody with another validated antibody that recognizes a different epitope on the same target.

  • Orthogonal Methods: Cross-reference your antibody-based results with data from non-antibody-based methods, such as mass spectrometry.

  • Recombinant Protein Expression: Use cells expressing a tagged version of the this compound precursor protein to confirm that the antibody recognizes the correct target.

  • Peptide Competition Assay: Pre-incubate the antibody with the this compound peptide to block its binding site. A significant reduction in signal in your experiment indicates specificity.

Troubleshooting Guides & Experimental Protocols

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting this compound antibody cross-reactivity.

G cluster_start cluster_check Initial Checks cluster_validation Advanced Validation cluster_decision cluster_end Start High Background or Unexpected Signal Optimize Optimize Antibody Concentration & Incubation Time Start->Optimize Blocking Enhance Blocking Step (e.g., different blocking agent) Optimize->Blocking Secondary Run Secondary Antibody Only Control Blocking->Secondary WB Western Blot with Positive & Negative Controls Secondary->WB Peptide Peptide Competition Assay WB->Peptide KO Knockout/Knockdown Validation Peptide->KO Orthogonal Orthogonal Method (e.g., Mass Spectrometry) KO->Orthogonal Decision Is the Antibody Specific? Orthogonal->Decision Proceed Proceed with Experiment Decision->Proceed Yes NewAb Select a Different Antibody Decision->NewAb No

Caption: A flowchart for troubleshooting antibody cross-reactivity.

Protocol 1: Peptide Competition Assay

This assay confirms specificity by showing that pre-incubation with the target peptide blocks the antibody's ability to bind to the target in the sample.

Methodology:

  • Prepare Peptide Solution: Reconstitute the this compound peptide (the immunogen) in a suitable buffer (e.g., PBS) to a concentration of 1 mg/mL.

  • Determine Antibody Dilution: Prepare your primary antibody at its optimal working dilution for your specific application (e.g., IHC, Western blot).

  • Pre-incubation:

    • Blocking Condition: Mix the diluted primary antibody with the this compound peptide at a 10-100-fold molar excess of peptide to antibody.

    • Control Condition: Mix the diluted primary antibody with the same volume of buffer used for the peptide solution.

  • Incubation: Incubate both mixtures (blocking and control) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Staining: Proceed with your standard immunoassay protocol (e.g., IHC, Western blot), using the pre-incubated antibody solutions.

  • Analysis: Compare the signal intensity between the blocked and control samples. A significant reduction or elimination of the signal in the blocked sample indicates that the antibody is specific to the this compound peptide.

Protocol 2: Western Blot Validation

Western blotting can help determine if the antibody recognizes a protein of the correct molecular weight.

Methodology:

  • Sample Preparation: Prepare protein lysates from:

    • Positive Control: A tissue or cell line known to express this compound.

    • Negative Control: A tissue or cell line known not to express this compound (e.g., a knockout cell line).

    • Experimental Sample.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody at its optimized concentration overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A single band at the expected molecular weight of the this compound precursor protein in the positive control and experimental lanes, with no corresponding band in the negative control, indicates specificity.

Quantitative Data Summary

The following table presents hypothetical data from various validation experiments to illustrate how results can be compared.

Validation MethodPositive Control SignalNegative Control SignalSignal with Peptide BlockSpecificity Score (S/N)Interpretation
Western Blot 150,000 (arbitrary units)5,000 (arbitrary units)10,000 (arbitrary units)30High Specificity: Strong signal in the positive control and minimal signal in negative/blocked controls.
ELISA O.D. = 2.5O.D. = 0.1O.D. = 0.225High Specificity: High optical density for the target and low background.
Immunohistochemistry Strong, localized stainingNo specific stainingStaining significantly reducedN/ASpecific: Staining pattern is consistent with known localization and is blocked by the peptide.
Cross-Reactivity ELISA O.D. = 2.5 (vs. This compound)O.D. = 1.8 (vs. FMRFamide)N/A1.4Potential Cross-Reactivity: The antibody shows significant binding to a related peptide (FMRFamide).

This compound Signaling Pathway

This compound and other FaRPs are neuropeptides that typically signal through G-protein coupled receptors (GPCRs), leading to downstream cellular responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor This compound Receptor (GPCR) G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Response Cellular Response (e.g., Muscle Contraction) Kinase->Response Phosphorylation Cascade This compound This compound This compound->Receptor Binding

Caption: A representative signaling pathway for this compound.

References

Technical Support Center: Tnrnflrfamide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Tnrnflrfamide and related RFamide peptides in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which peptide family does it belong?

This compound is a neuropeptide characterized by an Arg-Phe-NH2 motif at its C-terminus, which places it in the RFamide peptide family.[1] This family of peptides is involved in a wide range of biological functions, including neuroendocrine regulation, behavior, and sensory functions.[2]

Q2: What are the primary causes of this compound degradation in aqueous solutions?

Like other peptides, this compound is susceptible to both enzymatic and chemical degradation in aqueous environments.

  • Enzymatic Degradation: Proteases and peptidases present in experimental solutions (e.g., cell culture media, serum, or tissue homogenates) can cleave the peptide bonds of this compound, leading to its inactivation.[3]

  • Chemical Degradation: Non-enzymatic degradation can occur through several mechanisms:

    • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or alkaline pH.[4][5]

    • Oxidation: Residues such as methionine, cysteine, and tryptophan are particularly susceptible to oxidation.

    • Deamidation: Asparagine and glutamine residues can undergo deamidation, especially under neutral to alkaline pH conditions.

    • Photodegradation: Exposure to light can cause degradation of aromatic amino acid residues.

Q3: How can I prevent the degradation of this compound during my experiments?

Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • Temperature Control: Store stock solutions and conduct experiments at low temperatures (e.g., 4°C) whenever possible to slow down both enzymatic and chemical degradation rates. For long-term storage, lyophilized peptides are stable for years at -20°C when protected from light.

  • pH Optimization: Maintain the pH of the solution within a range that minimizes chemical degradation. For many peptides, maximum stability is observed in a slightly acidic to neutral pH range (pH 4.5-6.5).

  • Use of Protease Inhibitors: Add a cocktail of protease inhibitors to your experimental solutions to block the activity of various proteases. The specific inhibitors and their concentrations should be optimized for your experimental system.

  • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate peptide degradation. Aliquot stock solutions into single-use volumes to avoid this.

  • Use High-Purity Water and Reagents: Ensure that all components of your aqueous solution are of high purity to avoid contaminants that could catalyze degradation.

  • Protect from Light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

Q4: What are some common signs that my this compound solution has degraded?

Degradation of your peptide solution can be indicated by:

  • A decrease in biological activity in your assays.

  • The appearance of new peaks or a decrease in the main peak area in HPLC analysis.

  • Changes in the physical appearance of the solution, such as cloudiness or precipitation, which may suggest aggregation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in bioassay Peptide degradation due to proteases in the experimental system (e.g., cell culture media with serum).Add a broad-spectrum protease inhibitor cocktail to your assay buffer. Consider using serum-free media if your experiment allows.
Chemical instability at the experimental pH or temperature.Optimize the pH of your buffer system. Maximum stability for many peptides is between pH 4.5 and 6.5. Perform experiments at the lowest feasible temperature.
Adsorption to plasticware.Use low-bind microcentrifuge tubes and pipette tips.
Inconsistent results between experiments Inconsistent freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Degradation of the stock solution over time.Prepare fresh stock solutions regularly. Monitor the stability of the stock solution by HPLC.
Extra peaks in HPLC chromatogram Degradation products have formed.Identify the degradation pathway (e.g., hydrolysis, oxidation) and implement preventative measures as described in the FAQs.
Contamination of the sample or solvent.Use high-purity solvents and filter your samples before injection.

Quantitative Data Summary

The stability of peptides is highly dependent on the specific amino acid sequence and the experimental conditions. The following tables provide a general overview of the impact of pH and temperature on peptide stability.

Table 1: Effect of pH on Peptide Stability

pH RangeGeneral StabilityPredominant Degradation Mechanisms
< 4 DecreasedAcid-catalyzed hydrolysis of peptide bonds.
4 - 6.5 Generally OptimalMinimal chemical degradation.
> 7 DecreasedBase-catalyzed hydrolysis, deamidation, and oxidation.

Table 2: Effect of Temperature on Peptide Degradation Rate

TemperatureGeneral Effect on Degradation Rate
-20°C (Lyophilized) Very stable for years.
4°C (Aqueous) Slow degradation. Suitable for short-term storage.
22°C (Room Temp) Moderate degradation.
37°C Rapid degradation, especially in the presence of enzymes.

Experimental Protocols

Protocol 1: Assessing this compound Stability by RP-HPLC

This protocol allows for the quantification of intact this compound over time to determine its degradation rate.

1. Materials and Reagents:

  • This compound (lyophilized powder, >95% purity)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Buffer solution at desired pH (e.g., phosphate buffer)

  • Protease inhibitor cocktail (if testing enzymatic degradation)

  • Incubator or water bath

  • RP-HPLC system with a C18 column

2. Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Incubation:

    • Dilute the this compound stock solution in the desired aqueous buffer to a final concentration (e.g., 100 µg/mL).

    • If testing enzymatic stability, spike the peptide into a solution containing the enzyme source (e.g., serum or cell lysate) with or without protease inhibitors.

    • Incubate the samples at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.

    • Stop the degradation reaction immediately by adding a precipitating solution (e.g., 1% TFA in ACN) and vortexing.

    • Centrifuge the sample to pellet precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution at a wavelength appropriate for the peptide (e.g., 220 nm or 280 nm).

    • Identify the peak corresponding to the intact this compound based on its retention time from a standard injection.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

Visualizations

Peptide_Degradation_Pathways Common Degradation Pathways for this compound This compound Intact this compound Enzymatic Enzymatic Degradation (Proteases/Peptidases) This compound->Enzymatic Chemical Chemical Degradation This compound->Chemical Fragments Inactive Peptide Fragments Enzymatic->Fragments Hydrolysis Hydrolysis (pH-dependent) Chemical->Hydrolysis Oxidation Oxidation Chemical->Oxidation Deamidation Deamidation Chemical->Deamidation Hydrolysis->Fragments Oxidation->Fragments Deamidation->Fragments

Caption: Major routes of this compound degradation in aqueous solutions.

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute in Aqueous Buffer Prep_Stock->Dilute Incubate Incubate at Defined Temperature Dilute->Incubate Time_Points Collect Aliquots at Various Time Points Incubate->Time_Points Stop_Rxn Stop Reaction & Precipitate Proteins Time_Points->Stop_Rxn HPLC Analyze by RP-HPLC Stop_Rxn->HPLC Data_Analysis Calculate % Intact Peptide HPLC->Data_Analysis

Caption: Step-by-step workflow for stability assessment using RP-HPLC.

Prevention_Strategies Strategies to Prevent this compound Degradation Stable_Peptide Stable this compound Solution Temp Low Temperature (e.g., 4°C or -20°C) Temp->Stable_Peptide pH Optimal pH (e.g., 4.5-6.5) pH->Stable_Peptide Inhibitors Protease Inhibitors Inhibitors->Stable_Peptide Aliquoting Single-Use Aliquots Aliquoting->Stable_Peptide Light Protection from Light Light->Stable_Peptide

Caption: Key methods for maintaining this compound stability.

References

improving signal-to-noise ratio in Tnrnflrfamide calcium imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tnrnflrfamide Calcium Imaging.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments and improve the signal-to-noise ratio (SNR) when measuring this compound-induced calcium responses.

A Note on this compound

Initial research indicates that "this compound" belongs to the family of RFamide neuropeptides. These peptides are characterized by a common C-terminal Arginine-Phenylalanine-amide motif.[1][2] RFamide peptides are known to be involved in a wide array of biological functions and often signal through G protein-coupled receptors (GPCRs), leading to changes in intracellular calcium levels.[1][3] The information provided in this guide is based on the general principles of RFamide peptide signaling and calcium imaging best practices.

Troubleshooting Guide

This section addresses common issues encountered during this compound calcium imaging experiments.

Issue 1: Low or No Signal (Weak Calcium Response)

  • Question: I am not observing a significant increase in fluorescence after applying this compound. What could be the issue?

  • Answer: A weak or absent signal can stem from several factors, ranging from the peptide itself to the health of your cells and the imaging setup.

    • Peptide Integrity and Concentration:

      • Ensure the peptide is properly reconstituted and stored to prevent degradation.

      • Verify the final concentration of this compound used. You may need to perform a dose-response curve to determine the optimal concentration for your cell type.

    • Cell Health and Receptor Expression:

      • Confirm that your cells are healthy and in a good state for the experiment. Stressed cells may not respond optimally.[4]

      • Ensure that your cell model expresses the receptor for this compound. If the receptor is not endogenously expressed, you may need to use a transient or stable transfection system.

    • Calcium Indicator Loading:

      • Inadequate loading of the calcium indicator is a common cause of low signal. Optimize the dye concentration and incubation time. Excessive washing after loading can also remove the dye from the cells.

      • Ensure that the AM ester form of the dye is properly de-esterified by intracellular esterases, which is crucial for the dye to become calcium-sensitive. This process can be facilitated by a post-loading incubation at room temperature.

    • Imaging Parameters:

      • Your imaging settings may not be sensitive enough. Increase the exposure time or the excitation light intensity, but be mindful of phototoxicity.

Issue 2: High Background Noise

  • Question: My baseline fluorescence is very high, making it difficult to detect a change upon this compound application. How can I reduce the background noise?

  • Answer: High background noise can obscure the true signal. Here are some strategies to minimize it:

    • Incomplete Dye Washing: Residual extracellular dye is a major source of background fluorescence. Ensure thorough but gentle washing of the cells after loading.

    • Suboptimal Dye Concentration: Using too high a concentration of the calcium indicator can lead to high background. Try reducing the dye concentration during the loading step.

    • Autofluorescence: Some cell types and media components (like phenol red) are naturally fluorescent. Use phenol red-free imaging medium during the experiment.

    • Optical Components: Dirty or inappropriate optical components can increase background. Ensure your microscope's optical path is clean. Adding secondary emission and excitation filters can help reduce excess background noise and improve the SNR.

Issue 3: Phototoxicity and Photobleaching

  • Question: My cells are showing signs of stress (blebbing, detachment) or the fluorescent signal is fading rapidly during the experiment. What should I do?

  • Answer: Phototoxicity and photobleaching are caused by excessive light exposure and can compromise your results.

    • Minimize Light Exposure:

      • Use the lowest possible excitation light intensity that still provides a detectable signal.

      • Reduce the exposure time for each image.

      • Increase the interval between image acquisitions in a time-lapse experiment.

    • Optimize Wavelength:

      • If possible, use fluorescent probes that are excited by longer wavelengths (e.g., red or far-red), as this light is less energetic and generally causes less damage.

    • Use Antioxidants:

      • Supplementing your imaging medium with antioxidants like Trolox or ascorbic acid can help mitigate the effects of reactive oxygen species (ROS) generated during imaging.

    • Advanced Microscopy Techniques:

      • Techniques like spinning-disk confocal microscopy are often gentler on live cells compared to laser scanning confocal microscopy because they use lower laser power.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely signaling pathway for this compound?

    • A1: Many RFamide peptides that trigger a calcium response do so by activating Gq/11 protein-coupled receptors. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.

  • Q2: Which calcium indicator should I use?

    • A2: The choice of calcium indicator depends on your specific experimental needs.

      • Chemical Dyes (e.g., Fluo-4 AM, Fura-2 AM): These are generally brighter and more photostable than genetically encoded indicators. They are suitable for initial experiments and high-throughput screening.

      • Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): These can be targeted to specific cell types or subcellular compartments, offering higher specificity. They are ideal for long-term studies and in vivo imaging.

  • Q3: How can I be sure the observed response is specific to this compound?

    • A3: To ensure specificity, you should include several controls in your experiment:

      • Vehicle Control: Apply the vehicle solution (the solvent used to dissolve this compound) to the cells to ensure it does not elicit a response on its own.

      • Negative Control Cells: Use cells that do not express the this compound receptor to show that the response is receptor-dependent.

      • Antagonist Studies: If a specific antagonist for the this compound receptor is available, pre-incubating the cells with the antagonist should block the calcium response.

Quantitative Data Summary

Table 1: Comparison of Common Calcium Indicators

IndicatorTypeExcitation/Emission (nm)Kd for Ca2+AdvantagesDisadvantages
Fluo-4 AM Chemical~494 / ~516~345 nMHigh fluorescence increase upon Ca2+ binding, bright signal.Single wavelength, susceptible to dye loading variations.
Fura-2 AM Chemical~340 / ~510 and ~380 / ~510~145 nMRatiometric, allowing for more quantitative measurements.Requires a system capable of rapid wavelength switching, UV excitation can be phototoxic.
GCaMP6s Genetically Encoded~488 / ~510~287 nMTargetable to specific cells/organelles, good for long-term studies.Can have lower brightness and SNR compared to chemical dyes, expression levels can vary.

Table 2: Impact of Acquisition Parameters on SNR and Phototoxicity

ParameterEffect of Increasing the Parameter on SNREffect of Increasing the Parameter on PhototoxicityRecommendation for Optimization
Excitation Intensity Increases Signal (can improve SNR to a point)IncreasesUse the lowest intensity that provides an adequate signal.
Exposure Time Increases Signal (can improve SNR)IncreasesBalance signal strength with the speed of the biological process and phototoxicity.
Binning Increases SNR (by averaging pixels)No direct effectCan be used to improve SNR at the cost of spatial resolution.
Acquisition Interval No direct effect on single-image SNRDecreases overall light doseUse the longest interval that can still capture the dynamics of the calcium signal.

Experimental Protocols

Protocol 1: Calcium Indicator Loading using Fluo-4 AM

  • Cell Preparation: Plate cells on a glass-bottom dish or plate suitable for imaging. Ensure cells are healthy and at an appropriate confluency.

  • Prepare Loading Solution:

    • Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in DMSO).

    • For a final loading concentration of 1-5 µM, dilute the stock solution in a serum-free, phenol red-free imaging buffer (e.g., HBSS).

    • To aid in dye solubilization, you can add Pluronic F-127 to a final concentration of ~0.02%.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal time and concentration should be determined empirically for your cell type.

  • Washing:

    • Gently remove the loading solution and wash the cells two to three times with fresh imaging buffer to remove any extracellular dye.

  • De-esterification:

    • Add fresh imaging buffer to the cells and incubate for an additional 30 minutes at room temperature in the dark. This allows for the complete de-esterification of the dye within the cells.

Protocol 2: this compound Calcium Imaging Experiment

  • Microscope Setup: Turn on the microscope, camera, and light source. Allow the system to warm up and stabilize.

  • Baseline Acquisition:

    • Place the dish with the loaded cells on the microscope stage.

    • Focus on the cells and adjust the imaging parameters (excitation intensity, exposure time) to achieve a good baseline signal without saturating the detector.

    • Acquire a baseline fluorescence reading for 1-2 minutes to ensure the signal is stable.

  • Peptide Application:

    • Carefully add the this compound solution to the dish to reach the desired final concentration.

    • Continue recording the fluorescence signal to capture the change in intracellular calcium concentration.

  • Data Acquisition: Record the fluorescence intensity over time for the duration of the expected response (typically 5-20 minutes for agonist stimulation).

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀). The results are often presented as F/F₀.

Protocol 3: Assessing Phototoxicity

  • Control Group: On one field of view, acquire a short time-lapse using very low illumination settings to observe normal cell behavior.

  • Experimental Group: On a different field of view, subject the cells to your intended experimental imaging conditions (your standard excitation intensity, exposure time, and time-lapse interval).

  • Post-Exposure Assessment: After the experimental acquisition, immediately switch back to the low illumination settings used for the control group and acquire another short time-lapse.

  • Analysis: Compare the morphology and behavior of the cells in the experimental group to the control group. Look for signs of stress such as membrane blebbing, vacuole formation, or cell death.

Visualizations

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum This compound This compound Receptor RFamide Receptor (GPCR) This compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Cytosol [Ca2+]i Increases IP3R->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ (Stored) Ca_ER->IP3R Response Cellular Response Ca_Cytosol->Response Triggers

Caption: Putative signaling pathway for this compound-induced calcium release.

G start Start plate_cells Plate Cells on Imaging Dish start->plate_cells load_dye Load with Calcium Indicator (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells de_esterify Allow for Dye De-esterification wash_cells->de_esterify setup_microscope Setup Microscope and Acquisition Parameters de_esterify->setup_microscope acquire_baseline Acquire Baseline Fluorescence setup_microscope->acquire_baseline add_peptide Add this compound acquire_baseline->add_peptide acquire_response Acquire Time-Lapse of Calcium Response add_peptide->acquire_response analyze_data Analyze Data (F/F₀) acquire_response->analyze_data end End analyze_data->end

Caption: General experimental workflow for this compound calcium imaging.

G start Problem with Calcium Imaging low_signal Low or No Signal? start->low_signal high_noise High Background Noise? low_signal->high_noise No check_peptide Check Peptide Integrity and Concentration low_signal->check_peptide Yes phototoxicity Phototoxicity or Photobleaching? high_noise->phototoxicity No optimize_washing Improve Washing Steps high_noise->optimize_washing Yes reduce_light Reduce Excitation Intensity and Exposure Time phototoxicity->reduce_light Yes end Problem Solved phototoxicity->end No check_cells Verify Cell Health and Receptor Expression check_peptide->check_cells optimize_loading Optimize Dye Loading (Conc. & Time) check_cells->optimize_loading optimize_loading->high_noise use_imaging_buffer Use Phenol Red-Free Imaging Buffer optimize_washing->use_imaging_buffer check_optics Clean Optics / Add Filters use_imaging_buffer->check_optics check_optics->phototoxicity increase_interval Increase Time Interval Between Images reduce_light->increase_interval add_antioxidants Add Antioxidants to Medium increase_interval->add_antioxidants add_antioxidants->end

Caption: Troubleshooting decision tree for calcium imaging experiments.

References

reducing non-specific binding in Tnrnflrfamide receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding in Tnrnflrfamide and other FMRFamide-related peptide (FaRP) receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure the specific signal in your assay, leading to inaccurate measurements of receptor affinity and density. An acceptable level of non-specific binding should ideally be less than 20% of the total binding. If you are experiencing high NSB, systematically evaluate the following potential causes and solutions.

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting high non-specific binding in your receptor assay.

G start Start: High NSB Observed check_buffer Step 1: Evaluate Assay Buffer start->check_buffer add_blocker Add/Optimize Blocking Agent? (e.g., 0.1-1% BSA) check_buffer->add_blocker adjust_salt Adjust Ionic Strength? (e.g., add NaCl) check_buffer->adjust_salt adjust_ph Optimize pH? (around physiological 7.4) check_buffer->adjust_ph add_detergent Add Non-ionic Surfactant? (e.g., 0.05% Tween-20) check_buffer->add_detergent check_protocol Step 2: Review Assay Protocol add_blocker->check_protocol If NSB persists adjust_salt->check_protocol If NSB persists adjust_ph->check_protocol If NSB persists add_detergent->check_protocol If NSB persists optimize_wash Optimize Washing Steps? (Increase volume/number) check_protocol->optimize_wash optimize_incubation Optimize Incubation? (Decrease time/temp) check_protocol->optimize_incubation check_competitor Verify NSB Competitor? (>100x Kd of radioligand) check_protocol->check_competitor check_reagents Step 3: Assess Reagents & Materials optimize_wash->check_reagents If NSB persists optimize_incubation->check_reagents If NSB persists check_competitor->check_reagents If NSB persists check_ligand Check Radioligand Quality? (Purity, degradation) check_reagents->check_ligand check_receptor Check Receptor Prep Quality? (Membrane purity, concentration) check_reagents->check_receptor use_lowbind Use Low-Binding Plates/Tubes? check_reagents->use_lowbind check_filters Pre-soak Filters in PEI? check_reagents->check_filters end NSB Resolved check_ligand->end Problem identified check_receptor->end Problem identified use_lowbind->end Problem identified check_filters->end Problem identified

Caption: Troubleshooting workflow for diagnosing and resolving high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding in my this compound receptor assay?

A1: High non-specific binding (NSB) can originate from several factors.[1] Key causes include:

  • Assay Buffer Composition: Suboptimal pH or ionic strength can increase electrostatic interactions.[2][3] The absence of a proper blocking agent allows the ligand to bind to non-receptor proteins and surfaces.[1][2]

  • Radioligand Properties: Peptides like this compound can be "sticky" due to hydrophobic or charged residues. High radioligand concentrations can also increase NSB.

  • Receptor Preparation Quality: Poor quality membrane preparations can expose non-receptor components that bind the radioligand. Using too high a protein concentration also increases the number of non-specific sites.

  • Incubation Conditions: Excessive incubation time or temperature can increase hydrophobic interactions that contribute to NSB.

  • Labware and Filters: Standard polystyrene plates and certain filter materials can non-specifically adsorb peptides.

Q2: How can I optimize my assay buffer to reduce NSB?

A2: Optimizing your assay buffer is a critical first step. Consider the following adjustments, testing one variable at a time.

Buffer ComponentRecommended ActionTypical Concentration RangeRationale
Blocking Agent Add Bovine Serum Albumin (BSA) or casein.0.1% - 1% (w/v)Prevents the ligand from binding to non-receptor proteins and surfaces.
Ionic Strength Increase salt concentration.50 - 150 mM NaClShields charged molecules and reduces electrostatic interactions.
pH Optimize pH around physiological levels.pH 7.2 - 7.6Influences the charge of the ligand and receptor, affecting binding.
Surfactant Add a low concentration of a non-ionic surfactant.0.05% - 0.1% (v/v) Tween-20 or Triton X-100Disrupts hydrophobic interactions that cause non-specific binding.

Q3: How do I properly define and measure non-specific binding?

A3: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that saturates the specific receptor sites.

  • Choice of Competitor: Use a structurally distinct compound if available, or the unlabeled this compound itself.

  • Competitor Concentration: The concentration of the unlabeled competitor should be at least 100- to 1000-fold higher than the Kd of the radioligand to ensure complete displacement from specific sites.

  • Calculation: Specific Binding = Total Binding (radioligand only) - Non-Specific Binding (radioligand + excess unlabeled competitor). True non-specific binding should be non-saturable and increase linearly with radioligand concentration.

Q4: Could my washing technique be the problem?

A4: Yes, inadequate washing can leave unbound radioligand behind, contributing to high background.

  • Wash Buffer: Use an ice-cold wash buffer, often with a similar composition to the assay buffer, to slow the dissociation of specifically bound ligand.

  • Volume and Number: Increase the wash volume and/or the number of wash steps (typically 3-4 rapid washes are sufficient).

  • Technique: For membrane assays, rapid filtration is generally preferred over centrifugation to separate bound from free ligand, as it minimizes the trapping of unbound ligand in the pellet.

Q5: What type of labware and filters should I use for peptide receptor assays?

A5: Peptides are prone to adsorbing to surfaces, which can increase NSB and cause variability.

  • Plates and Tubes: It is highly recommended to use low-binding plates and tubes. These surfaces are treated to be more hydrophilic and reduce peptide adsorption.

  • Filters: Glass fiber filters (e.g., Whatman GF/B or GF/C) are common for membrane-bound receptor assays. To reduce the radioligand binding directly to the filter, pre-soak the filters in a solution like 0.3-0.5% polyethylenimine (PEI).

Experimental Protocols

Protocol: Radioligand Binding Assay for this compound Receptor

This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the this compound receptor. Optimization will be required.

Materials:

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: e.g., [¹²⁵I]-Tnrnflrfamide.

  • Unlabeled Competitor: Unlabeled this compound or other specific ligand.

  • Receptor Source: Cell membranes expressing the this compound receptor.

  • Filters: Glass fiber filters (GF/C), pre-soaked in 0.5% PEI.

  • Apparatus: Filtration manifold, scintillation counter.

G prep 1. Preparation Dilute membranes, radioligand, and competitors in Binding Buffer total 2a. Total Binding Add Buffer + Radioligand + Membranes to tubes prep->total nsb 2b. Non-Specific Binding Add Unlabeled Competitor + Radioligand + Membranes to tubes prep->nsb comp 2c. Competition Add Test Compound + Radioligand + Membranes to tubes prep->comp incubate 3. Incubation Incubate all tubes (e.g., 60 min at 25°C) to reach equilibrium total->incubate nsb->incubate comp->incubate filter 4. Filtration Rapidly filter contents through pre-soaked GF/C filters incubate->filter wash 5. Washing Wash filters 3x with ice-cold Wash Buffer filter->wash count 6. Counting Place filters in vials with scintillation fluid and count wash->count analyze 7. Analysis Calculate Specific Binding = Total - NSB. Determine Kd, Bmax, or Ki count->analyze

Caption: Standard workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of your unlabeled competitor and test compounds in binding buffer. Dilute the cell membranes and radioligand to their final working concentrations in binding buffer.

  • Assay Setup: In low-binding tubes, set up triplicate reactions for:

    • Total Binding: Add binding buffer, radioligand, and membrane suspension.

    • Non-Specific Binding (NSB): Add a saturating concentration of unlabeled this compound (e.g., 1 µM), radioligand, and membrane suspension.

    • Competition: Add your test compound dilutions, radioligand, and membrane suspension.

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Termination: Terminate the binding reaction by rapid filtration through the PEI-soaked glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters quickly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average NSB counts from the total binding counts. For competition assays, perform non-linear regression analysis to determine the Ki or IC₅₀ values.

Signaling Pathway

This compound and other FaRPs typically bind to G protein-coupled receptors (GPCRs). Upon ligand binding, the receptor activates an intracellular heterotrimeric G protein, which then initiates downstream signaling cascades. FaRPs can be linked to different G proteins (e.g., Gq, Gi, Gs), leading to varied cellular responses.

G cluster_membrane ligand This compound (Ligand) receptor GPCR (7-Transmembrane Receptor) ligand->receptor Binds g_protein Heterotrimeric G Protein (αβγ) receptor->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_alpha->effector Modulates g_beta_gamma->effector Modulates second_messenger Second Messengers (e.g., cAMP, IP₃, DAG) effector->second_messenger Produces response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) second_messenger->response Triggers

Caption: Generalized G protein-coupled receptor (GPCR) signaling pathway.

References

Technical Support Center: Tnrnflrfamide Bioactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying the bioactivity of the neuropeptide Tnrnflrfamide. It includes essential control experiments, detailed protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the essential positive and negative controls for a this compound bioassay?

A1: Proper controls are critical to validate your experimental results.[1][2]

  • Positive Controls: These demonstrate that your experimental setup is functioning correctly.[1][2]

    • Known Agonist: Use a well-characterized agonist for the suspected receptor (if known) or a substance known to elicit a similar biological response in your model system (e.g., another RF-amide peptide with established activity). This confirms the tissue or cell line is responsive.[1]

    • High-Potassium Solution (for muscle assays): A solution of KCl (e.g., 80 mM) can be used to induce muscle contraction, confirming the viability and contractility of the muscle preparation.

    • Recombinant Protein: For binding or cellular assays, a purified recombinant version of the target receptor can serve as a positive control.

  • Negative Controls: These help identify non-specific effects and establish a baseline.

    • Vehicle Control: This is the most crucial negative control. The solution used to dissolve the this compound (e.g., saline, DMSO, water) should be applied alone to ensure it does not cause any biological effect.

    • Scrambled Peptide: A peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to demonstrate that the observed bioactivity is specific to the this compound sequence and not just a general effect of adding a peptide.

    • Unrelated Peptide: A peptide with a different sequence and known to be inactive in the assay system.

    • Knockout/Knockdown Cells: In cell-based assays, using cells where the target receptor has been knocked out or its expression reduced can confirm the peptide's action is receptor-mediated.

Q2: My isolated muscle tissue preparation is not responding to this compound or the positive control. What should I check?

A2: Lack of response can stem from several factors related to tissue viability and the experimental setup.

  • Tissue Viability: Ensure the tissue was dissected and transferred to chilled, oxygenated physiological saline (e.g., Ringer's solution) promptly. The saline should be continuously perfused with carbogen (95% O2 / 5% CO2) to maintain physiological pH and oxygenation.

  • Suturing and Mounting: Check that the sutures are securely tied to the tendons, not the muscle fibers, and that the knots have not slipped. The tissue should be mounted without being overstretched.

  • Equilibration Period: The muscle requires an equilibration period (typically 10-15 minutes) in the tissue bath under a slight resting tension. A stable baseline reading on your force transducer indicates the tissue is ready.

  • Optimal Length (Lo): The muscle must be stretched to its optimal length (Lo) to generate maximum force. This is found by systematically stretching the muscle in small increments and eliciting a twitch contraction at each step until the maximum force is achieved.

  • Stimulator Settings: If using electrical stimulation as a positive control, ensure you are using a supramaximal stimulation current.

Q3: I am seeing a high degree of variability in my dose-response data. How can I improve consistency?

A3: Variability can be biological or technical.

  • Biological Variability: Use animals of the same age, sex, and genetic background. Ensure consistent dissection procedures and tissue handling.

  • Technical Variability:

    • Peptide Stability: Neuropeptides can degrade over time. Prepare fresh stock solutions of this compound for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.

    • Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of the peptide in the organ bath.

    • Washout Period: Ensure a sufficient washout period between peptide applications to allow the tissue to return to its baseline resting state.

    • Assay Drift: Include a reference compound at a standard concentration on each plate or in each experimental run to monitor for assay drift over time.

Q4: How can I determine if this compound is acting through a G-protein coupled receptor (GPCR)?

A4: Most neuropeptides signal through GPCRs. You can investigate this through several means:

  • Second Messenger Assays: Measure the intracellular accumulation of second messengers like cyclic AMP (cAMP) or inositol phosphate (IP1) after applying this compound. A change in the levels of these molecules is a hallmark of GPCR activation.

  • Use of GPCR Antagonists: If a specific receptor is hypothesized, use a known antagonist to see if it blocks the effect of this compound.

  • GTPγS Binding Assay: This assay measures the binding of a non-hydrolyzable GTP analog (GTPγS) to G-proteins upon receptor activation, providing direct evidence of G-protein coupling.

Quantitative Data Summary

When performing dose-response experiments, data should be systematically recorded to determine key pharmacological parameters.

Table 1: Example Dose-Response Data for this compound on Muscle Contraction

Concentration (M)NMean Contraction Force (mN)Standard Error (SE)% of Max Response
1.00E-1051.20.35%
1.00E-0954.80.920%
1.00E-08512.02.150%
1.00E-07520.43.585%
1.00E-06523.82.899%
1.00E-05524.02.5100%

From this data, an EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression analysis.

Experimental Protocols

Protocol 1: In Vitro Muscle Tension Bioassay

This protocol describes how to measure the effect of this compound on the contractile force of an isolated muscle preparation.

Materials:

  • Dissection tools (forceps, scissors)

  • Sylgard-lined dissection dish

  • Physiological saline (e.g., Ringer's solution), chilled and aerated with 95% O2 / 5% CO2

  • Suture thread (e.g., 4-0 silk)

  • Organ bath system with force transducer and stimulator

  • This compound stock solution and vehicle

Methodology:

  • Dissection: Carefully dissect the target muscle (e.g., mouse extensor digitorum longus, EDL) and place it immediately into a dish of chilled, aerated saline.

  • Suturing: Pin the muscle at its tendons in the dish. Securely tie suture loops to the proximal and distal tendons.

  • Mounting: Transfer the muscle to the organ bath. Attach the bottom suture to a fixed hook and the top suture to the force-displacement transducer.

  • Equilibration: Immerse the muscle in the organ bath filled with aerated saline at a constant temperature (e.g., 37°C). Allow the muscle to equilibrate for 15-30 minutes under a minimal resting tension until a stable baseline is achieved.

  • Determine Optimal Length (Lo): Adjust the muscle length in small steps. At each step, deliver a single electrical pulse (twitch) and record the force. The length at which the twitch force is maximal is Lo.

  • Control Application: Add the vehicle control to the bath and record any change in force for 5-10 minutes. Wash the tissue by replacing the bath solution with fresh saline several times.

  • Peptide Application: Once the baseline is stable, add this compound to the bath in a cumulative or single-dose fashion. Record the contractile response until it reaches a plateau.

  • Washout: Thoroughly wash the tissue with fresh saline until the tension returns to the baseline before applying the next concentration.

  • Data Analysis: Measure the change in force (tension) from baseline for each concentration. Normalize the data to the maximum response and plot a dose-response curve to calculate the EC50.

Visualizations

Signaling and Experimental Workflows

G cluster_ligand Ligand Binding cluster_transduction Signal Transduction cluster_response Cellular Response Tnr This compound GPCR GPCR (Receptor) Tnr->GPCR Binds G_protein G-Protein Activation GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Ion_Channel Ion Channel Phosphorylation PKA->Ion_Channel Response Muscle Contraction or Neuronal Firing Ion_Channel->Response

Caption: A plausible GPCR signaling pathway for this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissect Tissue B Suture & Mount in Organ Bath A->B C Equilibrate & Set Optimal Length (Lo) B->C D Add Vehicle Control C->D E Washout D->E F Add this compound (Cumulative Doses) E->F G Washout F->G H Add Positive Control (e.g., KCl) G->H I Measure Force (ΔmN) H->I J Plot Dose-Response Curve I->J K Calculate EC50 J->K G Start No Response to This compound Q1 Does positive control (e.g., KCl) work? Start->Q1 A1_Yes Issue is specific to peptide or receptor. Q1->A1_Yes Yes A1_No Issue with tissue viability or experimental setup. Q1->A1_No No Q2 Check Peptide: - Freshly prepared? - Correct concentration? - Stored properly? A1_Yes->Q2 Q3 Check Setup: - Tissue oxygenated? - Temp stable? - Optimal length (Lo) set? A1_No->Q3 A2_Yes Consider receptor desensitization or absence of receptor. Q2->A2_Yes Yes A2_No Remake peptide solution and repeat experiment. Q2->A2_No No A3_Yes Tissue may have been damaged during dissection. Q3->A3_Yes Yes A3_No Correct setup parameters and re-equilibrate. Q3->A3_No No

References

Technical Support Center: Synthesis of Long-Chain FMRFamide-Like Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long-chain FMRFamide-like peptides (FLPs).

FAQs and Troubleshooting Guides

This section provides answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the synthesis of long-chain FMRFamide-like peptides.

Low Yield and Purity

Q1: What are the most common reasons for low yield and purity in the synthesis of long-chain FLPs?

A1: Low yields and purity issues are common challenges in solid-phase peptide synthesis (SPPS), especially for long and hydrophobic sequences often found in FLPs. The primary culprits include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a major cause of truncated sequences. This can be due to degraded deprotection reagents (e.g., piperidine), insufficient reaction time, or steric hindrance.

  • Poor Coupling Efficiency: Incomplete coupling of the activated amino acid to the N-terminus of the peptide chain results in deletion sequences. This is often a problem with sterically hindered amino acids (e.g., Val, Ile) and "difficult" sequences that are prone to aggregation.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets or α-helices) and aggregate on the resin. This aggregation blocks reactive sites, hindering both deprotection and coupling reactions.[2] Hydrophobic residues, which are common in long-chain FLPs, significantly contribute to this issue.

  • Side Reactions: Various side reactions can occur during SPPS, leading to impurities that are difficult to separate from the target peptide. Common side reactions include racemization, aspartimide formation, and diketopiperazine formation.[3][4]

  • Premature Cleavage: For peptides synthesized on highly acid-labile resins, such as those with a chlorotrityl linker, premature cleavage of the peptide from the resin can occur if acidic conditions are not carefully controlled during the synthesis cycles.

Troubleshooting Flowchart for Low Yield and Purity

Low_Yield_Purity cluster_deprotection Deprotection Issues cluster_coupling Coupling Issues cluster_aggregation Aggregation Issues cluster_cleavage Cleavage/Purification Issues start Low Yield/ Purity check_deprotection Check Fmoc Deprotection start->check_deprotection check_coupling Check Coupling start->check_coupling check_aggregation Assess Aggregation start->check_aggregation check_cleavage Review Cleavage & Purification start->check_cleavage deprotection_solution1 Use fresh 20-25% piperidine in DMF check_deprotection->deprotection_solution1 Action coupling_solution1 Double couple problematic residues check_coupling->coupling_solution1 Action aggregation_solution1 Use high-swelling resin (e.g., ChemMatrix®, TentaGel®) check_aggregation->aggregation_solution1 Action cleavage_solution1 Optimize cleavage cocktail and time check_cleavage->cleavage_solution1 Action deprotection_solution2 Increase deprotection time deprotection_solution1->deprotection_solution2 deprotection_solution3 Add 1-2% DBU for difficult sequences deprotection_solution2->deprotection_solution3 coupling_solution2 Switch to a more efficient coupling reagent (e.g., HATU, COMU) coupling_solution1->coupling_solution2 coupling_solution3 Increase reagent concentration coupling_solution2->coupling_solution3 aggregation_solution2 Incorporate pseudoproline dipeptides aggregation_solution1->aggregation_solution2 aggregation_solution3 Synthesize at elevated temperature aggregation_solution2->aggregation_solution3 cleavage_solution2 Improve HPLC purification gradient cleavage_solution1->cleavage_solution2 cleavage_solution3 Use alternative purification (e.g., ion exchange) cleavage_solution2->cleavage_solution3

Caption: Troubleshooting workflow for low yield and purity.

Challenges with Specific Residues and Motifs

Q2: Are there specific challenges associated with the C-terminal RF-amide motif in FMRFamide-like peptides?

A2: Yes, the C-terminal Arginine-Phenylalanine-amide (RF-amide) motif presents specific challenges during synthesis:

  • Arginine Coupling: Arginine is a sterically bulky amino acid, and its guanidinium side chain requires a robust protecting group (e.g., Pbf, Pmc). This bulkiness can hinder coupling efficiency. Furthermore, activated arginine can undergo intramolecular cyclization to form a stable δ-lactam, an inactive species that leads to deletion of the arginine residue.

  • C-terminal Amide Formation: The synthesis of C-terminal amides requires specific resins, such as Rink Amide or PAL. Incomplete cleavage from these resins can reduce the overall yield.

  • Side Reactions with Arginine: During the final cleavage with strong acids like trifluoroacetic acid (TFA), the arginine side-chain protecting group can be difficult to remove completely. Additionally, side reactions such as guanidinylation of other residues can occur if the coupling reagent is used in excess.

Troubleshooting Guide for C-terminal RF-amide Synthesis

Problem Possible Cause Recommended Solution
Low coupling efficiency of Arginine Steric hindrance; δ-lactam formation.Perform a double coupling for the Arginine residue. Use a highly efficient coupling reagent such as HATU or HCTU.
Incomplete cleavage from amide resin Insufficient cleavage time or inappropriate cleavage cocktail.Extend the cleavage time to 3-4 hours. Use a cleavage cocktail with appropriate scavengers (e.g., Reagent K).
Presence of deletion sequences (missing Arg) δ-lactam formation.Pre-activate the Fmoc-Arg(Pbf)-OH for a shorter time before adding it to the resin.
Side-chain protecting group of Arg not removed Incomplete cleavage.Increase the concentration of scavengers in the cleavage cocktail and extend the cleavage time.

Experimental Protocols

This section provides detailed experimental protocols for key procedures in the synthesis of long-chain FMRFamide-like peptides.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis of a Long-Chain FLP (e.g., NPAF)

This protocol outlines the manual synthesis of the 18-amino acid FMRFamide-like peptide NPAF (AGEGLSSPFWSLAAPQRF-NH₂).

1. Resin Preparation and Swelling:

  • Start with 100 mg of Rink Amide AM resin (loading capacity ~0.5 mmol/g).

  • Place the resin in a fritted syringe reaction vessel.

  • Wash the resin with dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in 5 mL of DMF for 1 hour at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature. For difficult couplings (e.g., Arg, Phe, or hydrophobic stretches), a double coupling is recommended.

  • After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).

  • To confirm complete coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.

4. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add 5 mL of the cleavage cocktail to the dry resin.

  • Agitate for 3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

SPPS_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Amino Acid (HCTU/DIPEA) wash1->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test wash2->kaiser kaiser->couple Positive (Recouple) repeat Repeat for all Amino Acids kaiser->repeat Negative final_deprotect Final Fmoc Deprotection repeat->final_deprotect cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Quantitative Data

The choice of coupling reagent significantly impacts the yield and purity of the synthesized peptide, especially for difficult sequences. The following table summarizes the comparative performance of common coupling reagents in the synthesis of a model hydrophobic peptide.

Table 1: Comparative Yield of a Model Hydrophobic Peptide with Different Coupling Reagents

Coupling Reagent Additive Base Solvent Reaction Time (min) Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
HCTU -DIPEADMF30~98
DIC/Oxyma Oxyma-DMF60-120~95

Data compiled from various sources for a model hydrophobic peptide. Actual yields will vary depending on the specific peptide sequence and synthesis conditions.

Signaling Pathways

FMRFamide-like peptides exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs).

NPFF/NPAF Receptor Signaling

Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF) are known to bind to two receptor subtypes, NPFF1 and NPFF2. These receptors are coupled to inhibitory G-proteins (Gαi/o).[5]

Signaling Pathway Diagram for NPFF/NPAF Receptors

NPFF_Signaling cluster_membrane Cell Membrane NPFFR NPFF/NPAF Receptor (NPFF1/NPFF2) G_protein Gαi/oβγ NPFFR->G_protein Activates NPFF NPFF / NPAF NPFF->NPFFR Binds AC Adenylyl Cyclase G_protein->AC Inhibits ERK MEK/ERK Pathway G_protein->ERK Activates Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_expression Altered Gene Expression PKA->Gene_expression Neurite_outgrowth Neurite Outgrowth ERK->Neurite_outgrowth

Caption: Simplified signaling pathway of NPFF/NPAF receptors.

Activation of NPFF receptors leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

  • Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

  • Gβγ subunit: Can directly modulate the activity of ion channels, such as inhibiting N-type calcium channels.

  • Downstream Effects: The overall signaling cascade can lead to various cellular responses, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which has been shown to promote neurite outgrowth.

References

optimizing fixation and permeabilization for Tnrnflrfamide immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tnrnflrfamide immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions to help optimize your this compound staining protocols.

Troubleshooting Guide

This guide addresses common problems encountered during this compound immunohistochemistry.

1. Problem: Weak or No Staining

Question: I am not seeing any signal, or the signal for this compound is very weak. What are the possible causes and solutions?

Answer: Weak or no staining is a frequent issue in IHC and can stem from multiple factors.[1][2] A systematic approach to troubleshooting is recommended.

  • Primary Antibody Issues:

    • Cause: The primary antibody concentration may be too low.[2][3]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the concentration recommended on the datasheet and test a range of dilutions (e.g., 1:100, 1:250, 1:500).[2]

    • Cause: Improper antibody storage may have led to reduced activity.

    • Solution: Ensure the antibody has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. It is best to aliquot the antibody upon arrival.

    • Cause: The primary antibody may not be validated for the specific application (e.g., paraffin-embedded vs. frozen sections).

    • Solution: Confirm that the antibody is validated for your tissue preparation method.

  • Fixation Problems:

    • Cause: Over-fixation of the tissue can mask the epitope, preventing the primary antibody from binding.

    • Solution: Reduce the fixation time. If using paraformaldehyde, fixation for more than 10-15 minutes may require antigen retrieval.

    • Cause: Under-fixation can lead to poor tissue preservation and loss of the antigen.

    • Solution: Ensure the fixation time is adequate for the size and type of your tissue sample.

  • Antigen Retrieval:

    • Cause: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval may be insufficient to unmask the this compound epitope.

    • Solution: Optimize your antigen retrieval method. Experiment with different heat-induced epitope retrieval (HIER) buffers (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating times/temperatures.

  • Permeabilization:

    • Cause: Inadequate permeabilization can prevent the antibody from reaching the intracellular location of this compound.

    • Solution: Ensure you have included a permeabilization step if you are using a fixative like paraformaldehyde that does not permeabilize the tissue. Optimize the concentration of the permeabilizing agent (e.g., Triton X-100) and the incubation time.

2. Problem: High Background Staining

Question: My images are obscured by high background noise. How can I reduce it?

Answer: High background staining can mask specific signals and make interpretation difficult. This often results from non-specific antibody binding.

  • Blocking Issues:

    • Cause: Insufficient blocking allows for non-specific binding of primary or secondary antibodies.

    • Solution: Increase the blocking time or try a different blocking agent. A common and effective blocking solution is normal serum from the same species in which the secondary antibody was raised.

  • Antibody Concentration:

    • Cause: The primary or secondary antibody concentration may be too high.

    • Solution: Reduce the concentration of the antibody. Perform a titration to find the optimal balance between signal and background.

  • Washing Steps:

    • Cause: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.

    • Solution: Increase the number and duration of washes. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) can help reduce non-specific binding.

  • Endogenous Enzyme Activity:

    • Cause: If using an enzyme-based detection system (like HRP), endogenous peroxidase activity in the tissue can cause non-specific signal.

    • Solution: Include a peroxidase blocking step, such as incubation with 3% hydrogen peroxide (H2O2), before the primary antibody incubation.

  • Tissue Handling:

    • Cause: Allowing tissue sections to dry out during the staining process can cause irreversible non-specific antibody binding.

    • Solution: Keep the slides in a humidified chamber during incubation steps and never let the tissue dry out.

3. Problem: Non-Specific Staining

Question: I am seeing staining in unexpected locations or structures. What could be the cause?

Answer: Non-specific staining can result from several factors, including antibody cross-reactivity and issues with tissue quality.

  • Antibody Cross-Reactivity:

    • Cause: The primary or secondary antibody may be cross-reacting with other proteins in the tissue.

    • Solution: Run a negative control without the primary antibody to check for non-specific binding of the secondary antibody. Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).

  • Poor Tissue Quality:

    • Cause: Poorly fixed or processed tissue can lead to artifacts that cause non-specific staining.

    • Solution: Ensure proper tissue collection and fixation techniques are used.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for this compound immunohistochemistry?

A1: The optimal fixative depends on the tissue type and the specific anti-Tnrnflrfamide antibody used. For neuropeptides, 4% paraformaldehyde (PFA) is a common choice as it preserves tissue structure well. However, PFA cross-links proteins, which may mask the epitope, often necessitating an antigen retrieval step. Alternatively, organic solvents like ice-cold methanol or acetone can be used; these fixatives also permeabilize the cells but may not preserve morphology as well as PFA.

Q2: Do I always need to perform an antigen retrieval step?

A2: Not always. Antigen retrieval is typically required for tissues fixed with cross-linking agents like paraformaldehyde or formalin. If you are using alcohol-based fixatives (e.g., methanol, ethanol) or working with frozen sections with mild fixation, antigen retrieval is often not necessary as these fixatives do not mask epitopes.

Q3: What is the difference between Triton X-100, Saponin, and Tween 20 for permeabilization?

A3: These are all detergents used for permeabilization, but they have different properties.

  • Triton X-100 is a harsh, non-ionic detergent that effectively permeabilizes both plasma and nuclear membranes. It is not suitable for antigens located on the cell membrane as it can destroy the membrane.

  • Saponin and Digitonin are milder, reversible detergents that selectively remove cholesterol from the plasma membrane, creating pores without dissolving the membrane itself. They are suitable for cytoplasmic antigens.

  • Tween 20 is a very mild detergent primarily used in washing buffers to reduce non-specific binding and is generally not sufficient for permeabilization on its own.

Q4: How long should I incubate my primary antibody?

A4: The optimal incubation time depends on the antibody's affinity and concentration. A common starting point is a 1-2 hour incubation at room temperature or an overnight incubation at 4°C. Overnight incubation at 4°C is often preferred as it can increase specific binding and reduce background.

Data Presentation: Optimizing Fixation and Permeabilization

Table 1: Comparison of Common Fixatives for Neuropeptide IHC

FixativeConcentrationTypical Fixation TimeAdvantagesDisadvantages
Paraformaldehyde (PFA) 4% in PBS10-20 minutes for cells; 4-24 hours for tissue immersionExcellent preservation of morphologyMasks epitopes (requires antigen retrieval); can cause autofluorescence
Methanol Ice-cold 95-100%10 minutes at -20°CFixes and permeabilizes simultaneouslyCan alter or destroy some epitopes; may not preserve morphology as well as PFA
Acetone Ice-cold 100%5-10 minutes at -20°CRapid fixation; fixes and permeabilizesCan cause tissue shrinkage and distortion
Bouin's Fixative N/AVariesGood for delicate tissuesContains picric acid, which requires special handling

Table 2: Comparison of Common Permeabilization Agents

AgentTypical ConcentrationIncubation TimeTarget AntigensNotes
Triton X-100 0.1 - 0.5% in PBS5-15 minutesIntracellular and nuclear proteinsHarsh detergent; may disrupt cell membranes
Saponin 0.1 - 0.5% in PBS5-15 minutesCytoplasmic proteinsMild, reversible permeabilization
Digitonin 5-50 µg/mL5-15 minutesCytoplasmic proteinsSimilar to Saponin, selectively removes cholesterol
Tween 20 0.05 - 0.1% in PBSN/AUsed in wash buffersVery mild; generally not used for permeabilization alone

Experimental Protocols

Protocol: Immunohistochemistry for this compound (Paraffin-Embedded Sections)

This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval methods is highly recommended.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 times for 10 minutes each.

    • Immerse in 100% ethanol: 2 times for 10 minutes each.

    • Immerse in 95% ethanol: 1 time for 5 minutes.

    • Immerse in 70% ethanol: 1 time for 5 minutes.

    • Rinse slides in deionized water.

  • Antigen Retrieval (Heat-Induced):

    • Bring slides to a boil in 10 mM Sodium Citrate buffer (pH 6.0).

    • Maintain at a sub-boiling temperature for 10-20 minutes.

    • Cool slides on the benchtop for 30 minutes.

    • Rinse sections in wash buffer (e.g., PBS with 0.05% Tween 20) for 5 minutes.

  • Peroxidase Block (for HRP detection):

    • Incubate sections in 3% H2O2 in methanol for 15-30 minutes at room temperature.

    • Wash sections in wash buffer 3 times for 5 minutes each.

  • Permeabilization (if required):

    • Incubate sections in 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash sections in wash buffer 3 times for 5 minutes each.

  • Blocking:

    • Block with a suitable blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-Tnrnflrfamide primary antibody to its optimal concentration in the blocking solution.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash sections in wash buffer 3 times for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated or fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature.

    • From this point on, protect slides from light if using a fluorescent secondary antibody.

  • Detection (for HRP):

    • Wash sections in wash buffer 3 times for 5 minutes each.

    • Incubate with Streptavidin-HRP reagent for 30 minutes at room temperature.

    • Wash sections in wash buffer 3 times for 5 minutes each.

    • Add DAB substrate and monitor for color development.

    • Immerse slides in deionized water to stop the reaction.

  • Counterstaining:

    • Lightly counterstain with hematoxylin.

    • Wash with deionized water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., 4% PFA) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5-15 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (e.g., Citrate pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Tnrnflrfamide) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Labeled) PrimaryAb->SecondaryAb Detection Detection & Visualization SecondaryAb->Detection

Caption: Experimental workflow for this compound immunohistochemistry.

Neuropeptide_Signaling cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ) Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Ligand This compound (Neuropeptide) Ligand->Receptor Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase activates Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) Kinase->Response phosphorylates targets

Caption: Representative signaling pathway for a neuropeptide via a GPCR.

References

Technical Support Center: Troubleshooting Low Yield in Tnrnflrfamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance for researchers experiencing low yields during the purification of Tnrnflrfamide. This compound, also known as lobster peptide F1, is a neuropeptide and an N-terminally extended analog of FMRFamide[1]. Like other RF-amide peptides, its synthesis and purification can be challenging. This guide offers a structured approach to identifying and resolving common issues encountered during solid-phase peptide synthesis (SPPS), cleavage, and purification of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common causes of low yield in this compound synthesis and purification?

Low yield in peptide synthesis can arise from issues at various stages of the process. The most frequent culprits include:

  • Incomplete Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences[2].

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences[2]. This can be particularly problematic for sterically hindered amino acids.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin due to hydrogen bonding, making reactive sites inaccessible to reagents. This is a significant issue for hydrophobic or long peptides[2].

  • Resin and Linker Issues: Suboptimal resin loading, poor swelling of the resin, or instability of the linker can all contribute to reduced yield[2].

  • Inefficient Cleavage and Deprotection: Incomplete cleavage from the resin or the incomplete removal of side-chain protecting groups will result in a lower recovery of the final product.

  • Losses During Handling: Physical loss of the peptide can occur during transfers between vessels, precipitation, and lyophilization.

Q2: My crude this compound yield is low. How can I improve the solid-phase peptide synthesis (SPPS)?

Optimizing the SPPS protocol is critical for maximizing the final yield. Consider the following strategies:

  • Monitor Coupling and Deprotection: Use a colorimetric test, such as the Kaiser test, to confirm the completion of each coupling and deprotection step. A positive Kaiser test (blue color) indicates free primary amines, signifying an incomplete coupling reaction.

  • Double Coupling: For amino acids that are known to be difficult to couple, such as those that are sterically hindered or follow a proline residue, performing a second coupling step can improve efficiency. Arginine residues can also be challenging to incorporate and may benefit from double coupling.

  • Optimize Reagent Concentrations: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful reactions, especially for longer peptides.

  • Address Peptide Aggregation: For sequences prone to aggregation, consider using a higher synthesis temperature, specialized "difficult sequence" protocols, or alternative solvents to disrupt secondary structure formation.

  • Ensure Reagent Quality: Use fresh, high-quality reagents, as degraded amino acids, coupling reagents, or deprotection solutions can lead to side reactions and lower yields.

Q3: I suspect incomplete cleavage of this compound from the resin. What should I do?

Incomplete cleavage is a common reason for low yield after the final step. Here's how to troubleshoot this issue:

  • Optimize Cleavage Cocktail and Time: The standard cleavage reagent is trifluoroacetic acid (TFA). The cleavage time may need to be extended for complete removal of all protecting groups. Performing a small-scale test cleavage on a few milligrams of resin can help determine the optimal cleavage time before committing the entire batch.

  • Use Scavengers: During cleavage, reactive carbocations are generated that can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Including appropriate scavengers in the cleavage cocktail, such as triisopropylsilane (TIS) and water, is crucial to prevent these side reactions. For peptides containing Trp, Met, or Cys, a scavenger like 1,2-ethanedithiol (EDT) can be beneficial.

  • Ensure Proper Resin Washing: Before cleavage, thoroughly wash the peptide-resin to remove any residual solvents from the synthesis, particularly DMF, which can inhibit the TFA-acidolysis.

  • Check for Peptide Precipitation: The cleaved peptide may be insoluble in the cleavage cocktail, leading to apparent low yield. If this is suspected, try different precipitation solvents after cleavage.

Q4: How can I improve the yield during RP-HPLC purification of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. To minimize yield loss during this step:

  • Optimize Column and Solvents: C18 columns are commonly used for peptide purification. The mobile phases typically consist of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Develop a Suitable Gradient: Peptides are usually eluted using a gradient of increasing organic solvent concentration. A shallow gradient around the expected elution point of the peptide can improve resolution and separation from impurities, leading to purer fractions and better recovery.

  • Monitor at the Correct Wavelength: Monitor the elution at a wavelength of 210–220 nm to detect the peptide bonds.

  • Pool Fractions Carefully: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure target peptide before pooling them for lyophilization.

Q5: What is the difference between peptide purity and peptide content, and how do they affect my yield calculations?

It is important to distinguish between peptide purity and net peptide content:

  • Peptide Purity: This is determined by HPLC and represents the percentage of the target peptide sequence relative to other peptide impurities (e.g., deletion or truncated sequences).

  • Net Peptide Content: This is the percentage of the peptide by weight in the lyophilized powder. The remaining mass consists of non-peptide components like water, absorbed solvents, and counter-ions (e.g., TFA). The net peptide content, which is often between 50-90%, can be accurately determined by amino acid analysis or elemental analysis.

When calculating the concentration of your purified peptide for subsequent experiments, you must account for the net peptide content to determine the actual amount of peptide present.

Quantitative Data Summary

Table 1: Expected Yields at Different Stages of Peptide Synthesis

Stage of SynthesisExpected PurityTheoretical Yield per StepCumulative Yield for a 10-merCumulative Yield for a 20-mer
Crude Peptide50-80%99.0%~90.4%~81.8%
After RP-HPLC Purification>95%99.5%~95.1%~90.5%

Note: The overall yield is highly dependent on the peptide sequence. Difficult sequences can result in significantly lower yields.

Table 2: Recommended Starting Parameters for RP-HPLC Purification of this compound

ParameterRecommended Condition
Column C18, 5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min (analytical), 20 mL/min (semi-preparative)
Detection 214 nm / 280 nm
Gradient 5-65% B over 30 minutes (example, optimization required)

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times).

  • Kaiser Test: Take a small sample of resin beads and perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.95 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling. If the test is positive, repeat the coupling step ("double coupling").

  • Repeat: Repeat steps 2-7 for each amino acid in the this compound sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF, then dichloromethane (DCM), and dry it under vacuum.

Protocol 2: Cleavage and Deprotection of this compound from Resin

Caution: Perform this procedure in a well-ventilated fume hood as TFA is highly corrosive.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail for peptides containing Arg and Trp is TFA/TIS/H₂O/EDT (90:5:2.5:2.5, v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange, which is normal.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Incubation: Keep the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether supernatant.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: RP-HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of Solvent A (0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Centrifuge the solution to remove any insoluble material.

  • Column Equilibration: Equilibrate the semi-preparative C18 RP-HPLC column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.

  • Injection: Inject the prepared peptide solution onto the column.

  • Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 30 minutes).

  • Fraction Collection: Collect fractions of 1-2 mL throughout the gradient elution.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to identify those containing the pure this compound.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a white, fluffy powder.

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment.

Visualizations

Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Precipitation cluster_purification Purification and Analysis Resin Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash Coupling Amino Acid Coupling (HCTU/DIPEA) Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Wash->Kaiser Check Coupling Kaiser->Coupling Deprotection OK Repeat Repeat for each Amino Acid Kaiser->Repeat Coupling OK Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Drying Drying of Crude Peptide Precipitation->Drying HPLC RP-HPLC Purification Drying->HPLC Analysis Fraction Analysis (LC-MS) HPLC->Analysis Lyophilization Pooling & Lyophilization Analysis->Lyophilization Final_Product Purified this compound Lyophilization->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting cluster_synthesis_troubleshooting SPPS Troubleshooting cluster_cleavage_troubleshooting Cleavage Troubleshooting cluster_purification_troubleshooting Purification Troubleshooting Start Low Final Yield of this compound Check_Crude Analyze Crude Peptide (LC-MS) Start->Check_Crude Crude_OK Crude Product OK? Check_Crude->Crude_OK Low_Crude Low Crude Yield / Poor Purity Crude_OK->Low_Crude No Purification_Issue Investigate Purification & Handling Crude_OK->Purification_Issue Yes Check_SPPS Review SPPS Protocol Low_Crude->Check_SPPS Check_Cleavage Review Cleavage Protocol Low_Crude->Check_Cleavage Check_HPLC Review HPLC Protocol Purification_Issue->Check_HPLC Incomplete_Coupling Incomplete Coupling/Deprotection? Check_SPPS->Incomplete_Coupling Aggregation Peptide Aggregation? Check_SPPS->Aggregation Reagents Reagent Quality? Check_SPPS->Reagents Optimize_Coupling Use Kaiser Test, Double Couple Incomplete_Coupling->Optimize_Coupling Optimize_Aggregation Use 'Difficult Sequence' Protocol Aggregation->Optimize_Aggregation Optimize_Reagents Use Fresh Reagents Reagents->Optimize_Reagents Cleavage_Time Insufficient Cleavage Time? Check_Cleavage->Cleavage_Time Scavengers Incorrect Scavengers? Check_Cleavage->Scavengers Optimize_Cleavage_Time Perform Test Cleavage, Extend Time Cleavage_Time->Optimize_Cleavage_Time Optimize_Scavengers Use Appropriate Scavenger Cocktail Scavengers->Optimize_Scavengers Gradient Suboptimal Gradient? Check_HPLC->Gradient Handling Losses during Handling/Lyophilization? Check_HPLC->Handling Optimize_Gradient Develop Shallow Gradient Gradient->Optimize_Gradient Optimize_Handling Careful transfers, proper lyophilization Handling->Optimize_Handling

Caption: Troubleshooting flowchart for low yield in this compound purification.

References

addressing solubility issues of synthetic Tnrnflrfamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues encountered with synthetic Tnrnflrfamide.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and why might it be difficult to dissolve?

A1: this compound is a neuropeptide originally identified in lobsters, belonging to the FMRFamide-related peptide (FaRPs) family.[1][2] Like many synthetic peptides, especially those prepared in lyophilized (freeze-dried) powder form, it can present solubility challenges.[3] Key factors influencing its solubility include its amino acid composition (containing both hydrophobic residues like Leucine and Phenylalanine, and charged residues like Arginine), peptide length, and the presence of counterions from synthesis.[4][5]

Q2: I have just received my lyophilized this compound. What is the first step before trying to dissolve it?

A2: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature (for at least 15-30 minutes). This prevents condensation of atmospheric moisture inside the vial, which can negatively impact the stability and solubility of the peptide powder. It is also good practice to briefly centrifuge the vial to ensure all the powder is collected at the bottom.

Q3: What is the best initial solvent to try for dissolving this compound?

A3: The recommended starting point for any new peptide is to use a small test amount, not the entire sample. The first solvent to try should be sterile, distilled water or a common biological buffer like phosphate-buffered saline (PBS) at a neutral pH (around 7.4). Create a stock solution at a higher concentration than your final experimental concentration, for example, 1 mg/mL.

Q4: My this compound did not dissolve in water or PBS. What should I do next?

A4: If the peptide is insoluble in neutral aqueous solutions, the next step depends on the peptide's net charge. The sequence this compound contains Arginine (R), a basic amino acid. If the peptide has a net positive charge (is basic), it will be more soluble in an acidic solution. Try dissolving it in a dilute aqueous solution of acetic acid (e.g., 10%) or formic acid (0.1%). If it is still insoluble, a very small amount of trifluoroacetic acid (TFA) can be used, followed by dilution.

Q5: What if my peptide is hydrophobic and still won't dissolve?

A5: If aqueous solutions fail, the peptide is likely hydrophobic and requires an organic solvent. The primary strategy is to first dissolve the peptide in a minimal amount of an organic solvent before slowly adding it to your aqueous buffer.

  • Dimethyl sulfoxide (DMSO) is a powerful and common choice. First, dissolve the peptide completely in a small volume of 100% DMSO. Then, slowly add this stock solution dropwise into your stirring aqueous buffer to the desired final concentration. Be aware that DMSO can be toxic to cells, so the final concentration should typically be kept low (e.g., under 0.5%).

  • Dimethylformamide (DMF) is a good alternative, especially for peptides containing Cysteine or Methionine, which can be oxidized by DMSO.

Q6: I see particles in my solution after adding the organic stock to my buffer. What does this mean?

A6: The appearance of cloudiness or precipitate means you have exceeded the peptide's solubility limit in the final aqueous solution. You should try preparing a more dilute final solution. If this occurs, you may need to lyophilize the peptide again before attempting to re-dissolve it in a different solvent system.

Q7: What is a TFA salt and can it affect my experiments?

A7: Trifluoroacetic acid (TFA) is commonly used during peptide synthesis and purification. As a result, synthetic peptides are often supplied as TFA salts, meaning TFA molecules remain ionically bound to the peptide. While residual TFA can enhance the solubility of a peptide, it can also interfere with certain biological assays, such as by lowering the pH or directly affecting cell proliferation. If your assay is highly sensitive, you may need to perform a counterion exchange procedure to replace TFA with a more biocompatible ion like acetate or hydrochloride (HCl).

Troubleshooting Guide

If you are experiencing difficulty dissolving your synthetic this compound, follow this systematic approach.

Step 1: Initial Assessment & Preparation
  • Check Peptide Characteristics : Analyze the amino acid sequence (T-N-R-N-F-L-R-F-amide) to assess its charge and hydrophobicity. The presence of two Arginine (R) residues suggests it will be basic (net positive charge). The presence of Phenylalanine (F) and Leucine (L) contributes to hydrophobicity.

  • Preparation : Before opening, allow the vial to warm to room temperature and centrifuge briefly.

Step 2: Solubility Testing Workflow

Use a small aliquot of your peptide to test solubility in the following solvents sequentially.

G start_node Start: Lyophilized This compound process_node1 Sterile Water or PBS (pH 7.4) start_node->process_node1 Try Solvent 1 process_node process_node decision_node decision_node success_node Success! Filter & Store fail_node Consult Specialist decision1 Dissolved? process_node1->decision1 decision1->success_node Yes process_node2 Try Solvent 2: Dilute Acetic Acid (10%) due to basic residues (R) decision1->process_node2 No decision2 Dissolved? process_node2->decision2 decision2->success_node Yes process_node3 Try Solvent 3: Minimal 100% DMSO, then dilute into buffer decision2->process_node3 No decision3 Dissolved? process_node3->decision3 decision3->success_node Yes decision3->fail_node No G cluster_0 Soluble Peptides cluster_1 Insoluble Aggregate p1 This compound p2 This compound p3 This compound agg1 Aggregate (β-Sheet Structure) p2->agg1 Hydrophobic Interaction p4 This compound p4->agg1 Hydrophobic Interaction G tn This compound (Ligand) rec RFamide Receptor (GPCR) tn->rec Binds gp G-Protein (e.g., Gq/Gi) rec->gp Activates eff Effector Enzyme (e.g., PLC, AC) gp->eff Modulates sec Second Messengers (e.g., Ca²⁺, cAMP) eff->sec Produces resp Cellular Response (e.g., Muscle Contraction) sec->resp Triggers

References

Technical Support Center: Tnrnflrfamide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Tnrnflrfamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for this compound analysis?

A1: Proper sample preparation is one of the most vital and time-consuming steps, significantly impacting the quality and reproducibility of your MS results.[1] Key considerations include:

  • Sample Purity: Samples must be free from salts (e.g., NaCl, K2HPO4), buffers (e.g., TRIS, MOPS), and stabilizers (e.g., glycerol, PEG), which can interfere with ionization and damage the instrument.[2]

  • Detergent Removal: Many detergents used during protein extraction are incompatible with mass spectrometry and must be thoroughly removed.[3]

  • Peptide Cleanup: After extraction and any enzymatic digestion, peptides should be desalted and purified, often using reversed-phase chromatography (e.g., C18 Zip-tips), to remove contaminants that can cause ion suppression.[3][4]

Q2: I am seeing no peaks in my spectrum. What is the most likely cause?

A2: A complete loss of signal typically points to a singular, significant issue rather than a need for minor parameter optimization. The problem can usually be traced to one of three areas: the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. First, ensure your sample was prepared correctly and that the autosampler is functioning. Next, confirm that the LC pumps are purged and delivering mobile phase correctly. Finally, check the MS ion source to ensure a stable spray is being generated.

Q3: Why is my signal intensity for this compound low?

A3: Poor signal intensity is a common problem in mass spectrometry. Several factors can contribute to this issue:

  • Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.

  • Ionization Efficiency: The choice of ionization technique and source parameters significantly impacts signal. Ensure your ion source is properly tuned and calibrated. For neuropeptides, electrospray ionization (ESI) is common.

  • Adsorption: Large neuropeptides can adsorb to sample tubes and surfaces, reducing the amount of analyte that reaches the instrument. Using a matrix like digested bovine serum albumin (BSA) or solvents containing trifluoroacetic acid (TFA) and acetonitrile can help block non-specific adsorption.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, suppressing its signal. Improved sample cleanup or chromatographic separation is necessary to mitigate this.

Q4: What kind of fragmentation should I expect from this compound in MS/MS analysis?

A4: this compound is a peptide amide. In collision-induced dissociation (CID), the most common fragmentation involves the cleavage of the amide bond (N-CO), leading to the formation of b- and y-type ions. The presence of the C-terminal amide modification will be reflected in the mass of the y-ion series. The specific fragmentation pattern is useful for confirming the peptide's sequence and identifying any post-translational modifications.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Mass Accuracy and Resolution
  • Question: My measured mass for the this compound precursor ion is off by more than 5 ppm, and the peaks are broad. What should I do?

  • Answer:

    • Mass Calibration: The primary cause of poor mass accuracy is often incorrect or infrequent calibration. Perform a fresh mass calibration using the manufacturer's recommended standards for your instrument.

    • Instrument Maintenance: Contaminants on instrument optics or general instrument drift can degrade both mass accuracy and resolution. Follow the recommended maintenance schedule.

    • Check for Contaminants: Contaminants in the sample or on the chromatographic column can lead to peak broadening. Ensure proper sample preparation and column maintenance.

    • Review MS Parameters: For high-resolution instruments like an Orbitrap, ensure the resolution setting is appropriate (e.g., 60,000 for MS1 scans) and that the automatic gain control (AGC) target is not being consistently exceeded, which can cause space-charge effects.

Issue 2: High Background Noise or Chemical Interference
  • Question: My mass spectra have very high background noise, making it difficult to identify the this compound peak. What is the source of this noise?

  • Answer:

    • Solvent and Reagent Purity: Ensure you are using high-purity, HPLC-grade or MS-grade solvents and fresh reagents. Contaminants from plastics (plasticizers) or old solvents are a common source of background noise.

    • Sample Contamination: The sample itself may contain interfering substances. Salts, detergents, or polymers like PEG must be removed during sample preparation. Consider performing an additional desalting step.

    • LC System Contamination: The LC system, including tubing, solvent bottles, and the column, can harbor contaminants. Flush the entire system thoroughly with a strong solvent wash (e.g., isopropanol, followed by acetonitrile and water).

    • Gas Leaks: Leaks in the gas supply to the mass spectrometer can introduce atmospheric contaminants and reduce sensitivity. Use a leak detector to check all fittings and connections.

Issue 3: Inconsistent Retention Time
  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

  • Answer:

    • Column Equilibration: Ensure the LC column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a leading cause of retention time drift.

    • Mobile Phase Preparation: Prepare mobile phases fresh and degas them properly. Changes in solvent composition due to evaporation or dissolved gases can affect chromatography.

    • LC Pump Performance: Check for leaks in the LC pump heads or seals, which can cause inconsistent flow rates and pressure fluctuations.

    • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.

Experimental Protocols & Data

Protocol 1: Generic Neuropeptide Extraction from Tissue

This protocol provides a general workflow for extracting neuropeptides like this compound from neural tissue.

  • Homogenization: Flash-freeze dissected tissue in liquid nitrogen to prevent degradation. Homogenize the frozen tissue in an extraction buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) using a tissue homogenizer.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted peptides.

  • Protein Precipitation: Add a cold organic solvent like acetonitrile to the supernatant to a final concentration of 80% to precipitate larger proteins. Incubate on ice for 30 minutes.

  • Final Centrifugation: Centrifuge again to pellet the precipitated proteins. The supernatant now contains the peptide-enriched fraction.

  • Drying: Dry the peptide fraction using a vacuum centrifuge.

  • Reconstitution & Cleanup: Reconstitute the dried peptides in a minimal volume of 0.1% TFA and proceed immediately to desalting using a C18 solid-phase extraction (SPE) cartridge or ZipTip.

Protocol 2: LC-MS/MS Analysis

This protocol outlines starting parameters for analyzing this compound on a high-resolution mass spectrometer such as a Thermo Q-Exactive.

  • LC Setup:

    • Column: C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes at a flow rate of 300 nL/min.

  • MS Setup (Data-Dependent Acquisition - DDA):

    • Ionization Mode: Positive ESI.

    • MS1 (Full Scan): Acquire scans in the Orbitrap at a resolution of 60,000 over a mass range of m/z 200-2000.

    • AGC Target: Set to 1 x 10^6.

    • Maximum Injection Time: 250 ms.

    • MS2 (Tandem MS): Acquire tandem mass spectra for the top N (e.g., 10) most abundant precursor ions from the MS1 scan.

    • Isolation Window: 2.0 m/z.

    • Collision Energy: Use stepped normalized collision energy (NCE) (e.g., 25, 30, 35) to ensure robust fragmentation.

    • Dynamic Exclusion: Exclude previously fragmented ions for a set duration (e.g., 30 seconds) to increase coverage of lower-abundance peptides.

Data Presentation: Recommended MS Parameters

The following table summarizes recommended starting parameters for this compound analysis on an Orbitrap-based mass spectrometer. These should be optimized for your specific instrument and sample complexity.

ParameterSettingRationale & Notes
MS1 Scan
Resolution60,000 - 120,000High resolution provides accurate mass measurement for precursor ions.
AGC Target1e6Prevents space-charge effects that can degrade mass accuracy.
Max Injection Time250 msBalances ion statistics with cycle time.
Scan Range200 - 2000 m/zCovers the expected mass range for most neuropeptides.
MS2 Scan (DDA)
Resolution15,000 - 30,000Provides accurate mass for fragment ions, aiding in identification.
AGC Target1e5Optimized for fragment ion scans.
Max Injection Time50 - 100 msShorter injection times allow for faster cycle times and more MS2 scans.
Isolation Window1.6 - 2.0 m/zIsolates the target precursor ion for fragmentation.
Collision Energy (NCE)27 - 35Energy required for fragmentation; may need to be optimized for this compound.
Dynamic Exclusion30 sPrevents repeated fragmentation of the most abundant peptides.

Visualizations

Experimental and Troubleshooting Workflows

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extract Peptide Extraction Tissue->Extract Cleanup Desalting & Cleanup (C18) Extract->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Full Scan LC->MS1 MS2 Data-Dependent MS2 MS1->MS2 Search Database Search MS2->Search Quant Quantification Search->Quant

Fig 1. A generalized workflow for neuropeptide analysis by LC-MS/MS.

TroubleshootingFlow endNode endNode Start Problem: Poor MS Signal CheckSpray Is ESI spray stable? Start->CheckSpray CheckLC LC pressure stable & RT consistent? CheckSpray->CheckLC Yes endNode_Source Troubleshoot Ion Source: - Clean source - Check voltages - Check gas flow CheckSpray->endNode_Source No CheckSample Sample prep includes cleanup? CheckLC->CheckSample Yes endNode_LC Troubleshoot LC: - Check for leaks - Purge pumps - Equilibrate column CheckLC->endNode_LC No endNode_Optimize Optimize MS Parameters: - Perform MS calibration - Adjust injection time - Check for ion suppression CheckSample->endNode_Optimize Yes endNode_Sample Improve Sample Prep: - Add desalting step - Check for contaminants CheckSample->endNode_Sample No NeuropeptideSignaling NP This compound (Neuropeptide) Receptor G-Protein Coupled Receptor (GPCR) NP->Receptor G_Protein G-Protein Activation (α, βγ subunits dissociate) Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase Activation (e.g., PKA) Second_Messenger->Kinase Response Cellular Response (e.g., Ion Channel Modulation) Kinase->Response

References

Technical Support Center: Tnrnflrfamide In Situ Hybridization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing in situ hybridization (ISH) to detect Tnrnflrfamide mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal probe length for this compound in situ hybridization?

A1: While smaller probes can be used, larger probes of approximately 1 kilobase (kb) are often preferred as they tend to provide a better signal-to-noise ratio.[1] The level of expression of your target mRNA can be a limiting factor, and smaller probes may not provide a strong enough signal for genes with low expression.[1]

Q2: How can I ensure my probe template is of high quality?

A2: It is recommended to clean your cDNA templates with a phenol/chloroform extraction and re-precipitate them before in vitro transcription.[1] This process helps to remove any contaminants that may interfere with the generation of a good quality probe.[1]

Q3: What are the critical factors to consider during tissue preparation?

A3: Fixation time with paraformaldehyde is a critical step.[1] Both under-fixation and over-fixation can negatively impact the results. For many tissues, fixation in 4% paraformaldehyde in PBS overnight at 4°C is a good starting point, but this may need to be optimized for very small tissues.

Q4: Can I reuse the hybridization solution?

A4: Yes, you can reuse the hybridization solution for 1-2 months if you store it at -20°C.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High Background Probe concentration is too high.Decrease the concentration of the probe in the hybridization buffer.
Hybridization temperature is too low.Increase the hybridization temperature to improve stringency.
Post-hybridization washes are not stringent enough.Increase the temperature and/or decrease the salt concentration of the post-hybridization wash buffers.
Inadequate blocking.Ensure that the blocking step is performed for the recommended time and with the appropriate blocking reagent.
No Signal or Weak Signal Poor probe quality or degradation.Verify probe integrity on a gel. Synthesize a fresh probe if necessary. Ensure your cDNA template is clean.
Low target mRNA expression.Consider using a signal amplification method, such as the tyramide signal amplification (TSA) system.
Inefficient tissue permeabilization.Optimize the proteinase K treatment time and concentration.
Incorrect pH of developing solution.Ensure the alkaline phosphatase (AP) developing solution is at the optimal pH of 9.8 for efficient signal development.
Non-specific Staining Cross-hybridization of the probe with other mRNAs.Design probes with high specificity. Perform a BLAST search to check for potential cross-hybridization.
Trapping of reagents in the tissue.Ensure thorough washing steps between each incubation.
Endogenous enzyme activity.If using an enzyme-based detection system, perform appropriate quenching steps to block endogenous enzyme activity.

Experimental Protocol: this compound In Situ Hybridization

This protocol is a general guideline and may require optimization for your specific tissue and experimental setup.

Day 1: Tissue Preparation and Hybridization

  • Tissue Fixation : Dissect the tissue and fix in 4% paraformaldehyde in PBS overnight at 4°C.

  • Cryoprotection : Cryoprotect the tissue in a 20% sucrose solution before freezing.

  • Sectioning : Cut frozen sections and collect them on SuperFrost plus coated slides.

  • Acetylation : Acetylate the sections for 10 minutes to reduce non-specific binding.

  • Prehybridization : Prehybridize the slides in hybridization solution at 65°C for 1 hour.

    • Hybridization Solution Composition : 50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA, 50 µg/ml Heparin, 2.5 mM EDTA, 0.1% Tween-20, 0.25% CHAPS.

  • Probe Preparation and Hybridization :

    • Dilute the DIG-labeled this compound probe in hybridization buffer.

    • Denature the probe by heating to 80°C for 5 minutes and then chill on ice.

    • Apply the probe solution to the tissue sections, cover with a coverslip, and hybridize overnight in a humidified chamber at 65°C.

Day 2: Washes and Signal Detection

  • Post-Hybridization Washes :

    • Wash the slides twice for 30 minutes each in a wash buffer at 65°C to remove unbound probe.

  • Blocking : Block the sections with a suitable blocking solution for 1 hour.

  • Antibody Incubation : Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD) overnight at 4°C.

  • Washing : Wash the slides to remove unbound antibody.

  • Signal Development :

    • For chromogenic detection with AP, incubate in a developing solution containing NBT and BCIP at 37°C until the desired color intensity is reached.

    • For fluorescent detection, a tyramide signal amplification system can be used.

  • Stopping the Reaction and Mounting : Stop the color development by washing in water, then dehydrate and mount the slides.

Data Presentation

Use the following table to summarize your quantitative data for comparison across different experimental conditions.

Experimental ConditionNumber of this compound-positive cells (mean ± SD)Signal Intensity (arbitrary units, mean ± SD)
Control Group
Treatment Group 1
Treatment Group 2

Visualizations

InSituHybridizationWorkflow A Tissue Preparation (Fixation, Sectioning) B Prehybridization A->B Permeabilization C Probe Hybridization B->C Add Labeled Probe D Post-Hybridization Washes C->D Remove Unbound Probe E Blocking D->E F Antibody Incubation (e.g., anti-DIG-AP) E->F Add Conjugated Antibody G Signal Detection (Chromogenic or Fluorescent) F->G Add Substrate H Imaging and Analysis G->H

Caption: Workflow for this compound in situ hybridization.

References

minimizing background fluorescence in Tnrnflrfamide immunolabeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neuropeptide immunolabeling. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you minimize background fluorescence and achieve a high signal-to-noise ratio in your Tnrnflrfamide immunolabeling experiments.

Troubleshooting Guide: Minimizing Background Fluorescence

High background fluorescence can obscure your target signal, making data interpretation difficult. This guide addresses the most common causes of high background and provides targeted solutions.

Issue 1: High Autofluorescence from the Tissue Itself

Cause: Many tissues contain endogenous molecules like collagen, elastin, lipofuscin, and NADH that fluoresce naturally.[1][2] Aldehyde fixatives (e.g., paraformaldehyde, glutaraldehyde) can also induce autofluorescence by cross-linking proteins.[2][3]

Solutions:

  • Quenching Agents: After fixation and before blocking, treat tissues with a quenching agent. Options include Sodium Borohydride (to reduce aldehyde-induced fluorescence), Sudan Black B, or Eriochrome Black T (effective against lipofuscin).[1]

  • Perfusion: If possible, perfuse the animal with PBS before fixation to remove red blood cells, which are a major source of autofluorescence.

  • Fixation Optimization: Use the lowest concentration of aldehyde fixative and the shortest time necessary for adequate tissue preservation. Glutaraldehyde induces more autofluorescence than paraformaldehyde. Consider switching to organic solvents like ice-cold methanol or ethanol for fixation, especially for cell surface markers.

  • Fluorophore Selection: Choose fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647), as endogenous autofluorescence is weakest at these longer wavelengths.

  • Commercial Reagents: Consider using commercially available autofluorescence quenching reagents, such as TrueVIEW™.

Issue 2: Non-Specific Antibody Binding

Cause: The primary or secondary antibodies may bind to sites other than the target antigen due to hydrophobic, ionic, or other intermolecular interactions. This can be caused by inappropriate antibody concentrations, insufficient blocking, or cross-reactivity.

Solutions:

  • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal. An excessively high concentration is a common cause of background.

  • Improve Blocking: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). The choice of blocking buffer is critical. Common options include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.

  • Sufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. Using a buffer with a mild detergent like Tween-20 (e.g., PBS-T) can help.

  • Use High-Quality Antibodies: Ensure your primary antibody has high specificity for this compound. Use cross-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the tissue.

Issue 3: Signal Bleed-Through or Photobleaching

Cause: Photobleaching is the irreversible destruction of fluorophores due to intense light exposure, leading to signal loss. While this is the opposite of high background, improper imaging can create artifacts that obscure results.

Solutions:

  • Use Antifade Mounting Media: Mount coverslips with a mounting medium containing antifade reagents (e.g., Vectashield, ProLong Gold). These reagents reduce photobleaching by scavenging free radicals.

  • Optimize Microscope Settings: Minimize the exposure time and excitation light intensity to the lowest level that provides a detectable signal. Use neutral density filters to reduce illumination intensity.

  • Image Promptly: Visualize samples as soon as possible after labeling when the signal is brightest. If storage is necessary, keep slides in the dark at 4°C.

Frequently Asked Questions (FAQs)

Q1: What is the best fixative to use for neuropeptide immunolabeling to minimize background? A1: Perfusion with 4% paraformaldehyde (PFA) in PBS is a standard and highly recommended starting point for neuropeptides in the central nervous system. It provides good structural preservation. However, since PFA can induce autofluorescence, it's crucial to fix for the minimum time required and consider post-fixation quenching steps with agents like sodium borohydride or glycine.

Q2: How do I choose the right blocking buffer? A2: The ideal blocking buffer depends on your specific antibodies and tissue. A common and effective starting point is 5-10% normal serum from the same species as your secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Alternatively, 1-5% Bovine Serum Albumin (BSA) in PBS is widely used. It's important to use high-purity, IgG-free BSA to avoid cross-reactivity.

Q3: My negative control (secondary antibody only) shows high background. What does this mean? A3: This indicates that your secondary antibody is binding non-specifically to the tissue. Potential causes include insufficient blocking, the secondary antibody concentration being too high, or the secondary antibody cross-reacting with endogenous proteins. To resolve this, try increasing the blocking time, using a higher dilution of your secondary antibody, and ensuring you are using a cross-adsorbed secondary antibody.

Q4: Can I reuse my diluted antibody solutions? A4: It is generally not recommended. Repeated use can lead to contamination, degradation of the antibody, and reduced efficacy, which can contribute to inconsistent staining and higher background. For best results, prepare fresh antibody dilutions for each experiment.

Q5: What are the most important controls to include in my experiment? A5: To properly interpret your results and troubleshoot background, you must include the right controls.

  • Unstained Control: A tissue section with no antibodies applied. This reveals the baseline level of endogenous autofluorescence.

  • Secondary Antibody Only Control: A section incubated with only the secondary antibody. This identifies non-specific binding of the secondary antibody.

  • Primary Antibody Only Control: A section with only the primary antibody (if the primary is conjugated). This checks for non-specific binding of the primary.

  • Positive Control: A tissue known to express this compound, to confirm the protocol and antibodies are working.

  • Negative Control: A tissue known not to express this compound, to confirm antibody specificity.

Data & Protocols

Comparison of Autofluorescence Quenching Methods
MethodTarget of QuenchingTypical ProtocolProsCons
Sodium Borohydride Aldehyde-induced fluorescence0.1% in PBS for 10-20 minEffective for PFA/glutaraldehyde fixativesCan sometimes damage tissue integrity or epitopes; results can be mixed
Sudan Black B Lipofuscin0.1% in 70% ethanol for 10-30 minVery effective for reducing lipofuscin autofluorescence in aged tissueCan introduce its own background if not washed thoroughly; less effective against other sources of autofluorescence
Ammonium Chloride / Glycine Free aldehyde groups50mM NH4Cl or 0.1M Glycine in PBS for 20-30 minGentle on tissue, easy to prepareMay be less effective than stronger quenching agents
Commercial Reagents Broad spectrum (lipofuscin, collagen, RBCs, fixatives)Varies by manufacturer (e.g., 5 min incubation)Highly effective, optimized, and reproducibleHigher cost compared to home-brew solutions
Detailed Experimental Protocol: Indirect Immunofluorescence

This protocol provides a general framework. Optimization of incubation times, concentrations, and buffer compositions is essential for each specific antibody and tissue type.

  • Tissue Preparation & Fixation:

    • Perfuse animal with ice-cold PBS followed by 4% PFA in PBS.

    • Dissect and post-fix tissue in 4% PFA overnight at 4°C.

    • Cryoprotect by incubating in 30% sucrose in PBS at 4°C until the tissue sinks.

    • Embed and freeze the tissue. Cut sections (e.g., 20-40 µm) on a cryostat and mount on slides.

  • Antigen Retrieval (If necessary):

    • This step is typically required for formalin-fixed paraffin-embedded tissues but may sometimes improve signal in cryosections.

    • Heat-Induced Epitope Retrieval (HIER) is common. Incubate slides in a retrieval buffer (e.g., citrate buffer pH 6.0) at 95-100°C for 10-20 minutes. Allow to cool slowly.

  • Quenching & Permeabilization:

    • Wash sections 3x for 5 min in PBS.

    • (Optional Quenching Step) Incubate with 0.1M Glycine in PBS for 20 minutes to quench aldehyde autofluorescence.

    • Wash 2x for 5 min in PBS.

    • Permeabilize sections by incubating with 0.1-0.3% Triton X-100 in PBS (PBS-T) for 10-15 minutes. This allows antibodies to access intracellular antigens.

  • Blocking:

    • Incubate sections in a blocking buffer for 1-2 hours at room temperature. A common buffer is 5% normal goat serum and 1% BSA in PBS-T. The serum should be from the host species of the secondary antibody.

  • Primary Antibody Incubation:

    • Dilute the primary anti-Tnrnflrfamide antibody in the blocking buffer to its optimal concentration.

    • Incubate sections with the primary antibody solution, typically overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash sections extensively with PBS-T, for example, 3x for 10 minutes each, to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 647) in the blocking buffer.

    • Incubate sections for 1-2 hours at room temperature, protected from light.

  • Final Washes & Counterstaining:

    • Wash sections with PBS-T 3x for 10 minutes each, protected from light.

    • (Optional) Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5-10 minutes.

    • Wash once with PBS for 5 minutes.

  • Mounting & Imaging:

    • Carefully dry the slide around the section and apply a drop of antifade mounting medium.

    • Coverslip, seal the edges, and allow the medium to cure.

    • Image using a fluorescence or confocal microscope with appropriate filter sets.

Visual Guides

Workflow for Minimizing Background Fluorescence

G cluster_prep Sample Preparation cluster_stain Immunolabeling Protocol cluster_img Imaging cluster_key Key p1 Perfusion with PBS p2 Fixation (e.g., 4% PFA) p1->p2 p3 Cryoprotection & Sectioning p2->p3 s1 Quenching (e.g., Glycine, NaBH4) p3->s1 s2 Permeabilization (e.g., 0.3% Triton X-100) s1->s2 s3 Blocking (e.g., 5% Normal Serum) s2->s3 s4 Primary Antibody Incubation (Titrated Concentration) s3->s4 s5 Extensive Washing (e.g., 3x10 min PBS-T) s4->s5 s6 Secondary Antibody Incubation (Cross-adsorbed) s5->s6 s7 Final Washes s6->s7 i1 Mounting (Antifade Medium) s7->i1 i2 Microscopy (Optimized Settings) i1->i2 key_node Critical Step for Background Reduction

Workflow highlighting critical steps for background reduction.
Troubleshooting Logic for High Background

G start High Background Observed q_controls Analyze Controls: Unstained & Sec-Ab Only start->q_controls autofluor High background in Unstained Control? q_controls->autofluor Check Unstained sec_ab High background in Sec-Ab Only Control? q_controls->sec_ab Check Sec-Ab Only prim_ab Background only with Primary + Secondary Ab? q_controls->prim_ab Check Full Stain sol_autofluor Source: Autofluorescence Solutions: 1. Add Quenching Step (NaBH4, Sudan Black) 2. Change Fixation Method 3. Use Far-Red Fluorophore autofluor->sol_autofluor Yes autofluor->sec_ab No sol_sec_ab Source: Non-specific Secondary Ab Binding Solutions: 1. Decrease Secondary Ab Concentration 2. Increase Blocking Time/Change Blocker 3. Use Cross-Adsorbed Secondary Ab sec_ab->sol_sec_ab Yes sec_ab->prim_ab No sol_prim_ab Source: Non-specific Primary Ab Binding Solutions: 1. Decrease Primary Ab Concentration 2. Increase Wash Steps (Duration/Number) 3. Validate Primary Ab Specificity prim_ab->sol_prim_ab Yes

A decision tree for troubleshooting high background fluorescence.

References

Validation & Comparative

Confirming Tnrnflrfamide Function: A Comparative Guide to RNAi and CRISPR Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA interference (RNAi) and CRISPR-Cas9 technologies for the functional validation of the neuropeptide Tnrnflrfamide. This document outlines the underlying principles, experimental workflows, and quantitative performance of each method, supported by experimental data and detailed protocols.

This compound, an N-terminally extended FMRFamide-related peptide, has been identified as a key neuromodulator, particularly in crustaceans, where it enhances muscle contractility. Elucidating its precise physiological roles is crucial for understanding crustacean neurobiology and may offer insights for novel pest control strategies or aquaculture applications. This guide explores two powerful gene-editing techniques, RNAi and CRISPR, as primary methods for investigating the loss-of-function phenotypes associated with this compound.

At a Glance: RNAi vs. CRISPR for this compound Functional Analysis

FeatureRNA Interference (RNAi)CRISPR-Cas9
Mechanism Post-transcriptional gene silencing by degrading target mRNA.[1][2]Permanent gene knockout by introducing double-strand breaks in the DNA.[3]
Effect Transient gene knockdown.[4]Permanent and heritable gene knockout.[5]
Efficiency Variable, typically achieving 70-90% knockdown.High, can achieve complete gene knockout.
Off-Target Effects More prone to off-target effects due to partial sequence complementarity.Lower off-target effects, though still a consideration.
Experimental Complexity Relatively straightforward, especially with in vivo dsRNA injection.More complex, often requiring embryonic microinjection and generation of mutant lines.
Time to Phenotype Faster, as it targets existing mRNA.Slower, as it requires the degradation of existing mRNA and protein after gene knockout.

Delving Deeper: A Quantitative Comparison

ParameterRNA Interference (RNAi)CRISPR-Cas9Supporting Data
On-Target Efficiency 50-90% reduction in mRNA levels.>90% mutation frequency leading to functional knockout.Studies in invertebrates have shown significant knockdown with dsRNA injection. CRISPR has demonstrated high efficiency in generating knockout lines in crustaceans.
Off-Target Mutations Can affect dozens to hundreds of unintended transcripts.Fewer off-target sites, with improved Cas9 variants showing even higher fidelity.Comparative studies have shown that CRISPR has fewer off-target effects than RNAi.
Phenotypic Penetrance Often results in a hypomorphic (partial loss-of-function) phenotype.Typically results in a null (complete loss-of-function) phenotype.The degree of knockdown in RNAi can vary between individuals, leading to a range of phenotypes. CRISPR knockouts generally produce more consistent and complete loss-of-function phenotypes.

Visualizing the Pathways and Processes

This compound Signaling Pathway

Tnrnflrfamide_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response

Caption: A diagram of the putative this compound signaling pathway.

RNAi Experimental Workflow

RNAi_Workflow dsRNA_Design 1. dsRNA Design & Synthesis ( targeting this compound mRNA) dsRNA_Injection 2. dsRNA Injection (into hemocoel of crustacean) dsRNA_Design->dsRNA_Injection Incubation 3. Incubation Period (allow for dsRNA uptake and gene silencing) dsRNA_Injection->Incubation Validation 4. Validation of Knockdown (qRT-PCR of this compound mRNA) Incubation->Validation Phenotypic_Analysis 5. Phenotypic Analysis (e.g., muscle contractility assays) Validation->Phenotypic_Analysis

Caption: The experimental workflow for this compound knockdown using RNAi.

CRISPR Experimental Workflow

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Synthesis (targeting this compound gene) Cas9_sgRNA_Complex 2. Cas9/sgRNA RNP Complex Formation sgRNA_Design->Cas9_sgRNA_Complex Microinjection 3. Embryo Microinjection Cas9_sgRNA_Complex->Microinjection Rearing 4. Rearing of Injected Embryos (to adulthood - F0 generation) Microinjection->Rearing Screening 5. Screening for Founders (PCR and sequencing of F0) Rearing->Screening Breeding 6. Breeding to Establish Knockout Line (F1 and F2) Screening->Breeding Phenotypic_Analysis 7. Phenotypic Analysis (of homozygous knockout animals) Breeding->Phenotypic_Analysis

Caption: The experimental workflow for this compound knockout using CRISPR.

Experimental Protocols

RNAi-Mediated Knockdown of this compound

This protocol is adapted from established methods for RNAi in crustaceans.

1. dsRNA Design and Synthesis:

  • Identify a unique 300-500 bp region of the this compound mRNA sequence.

  • Design primers with T7 promoter sequences at the 5' end for in vitro transcription.

  • Synthesize sense and antisense RNA strands using a T7 RNA polymerase kit.

  • Anneal the sense and antisense strands to form dsRNA.

  • Purify and quantify the dsRNA.

2. Animal Preparation and dsRNA Injection:

  • Acclimate adult crustaceans (e.g., shrimp, crayfish) in appropriate tanks.

  • Inject 1-5 µg of dsRNA per gram of body weight into the hemocoel, typically at the base of a walking leg.

  • Use a control group injected with a non-specific dsRNA (e.g., GFP dsRNA).

3. Post-Injection Maintenance and Sample Collection:

  • Maintain animals under standard conditions for 24-72 hours to allow for gene silencing.

  • Collect hemolymph or specific tissues (e.g., muscle, nerve cord) at desired time points.

4. Validation of Knockdown:

  • Extract total RNA from collected tissues.

  • Perform quantitative real-time PCR (qRT-PCR) to measure this compound mRNA levels relative to a housekeeping gene.

5. Phenotypic Analysis:

  • Conduct physiological assays to assess the effect of this compound knockdown, such as in vitro muscle contraction assays or behavioral observations.

CRISPR-Cas9-Mediated Knockout of this compound

This protocol is based on successful CRISPR-Cas9 gene editing in crustaceans.

1. sgRNA Design and Synthesis:

  • Identify a target site in an early exon of the this compound gene with a downstream Protospacer Adjacent Motif (PAM).

  • Synthesize the single-guide RNA (sgRNA) using an in vitro transcription kit.

2. Cas9-sgRNA Ribonucleoprotein (RNP) Complex Formation:

  • Incubate purified Cas9 protein with the synthesized sgRNA to form the RNP complex.

3. Embryo Collection and Microinjection:

  • Collect freshly fertilized crustacean embryos (one-cell stage).

  • Microinject the Cas9-sgRNA RNP complex into the embryos.

4. Rearing and Screening of F0 Generation:

  • Rear the injected embryos to hatching and then to adulthood (F0 generation).

  • Extract genomic DNA from a small tissue sample (e.g., pleopod) of each F0 individual.

  • Use PCR and Sanger sequencing to screen for individuals carrying mutations at the this compound target site.

5. Establishment of Knockout Lines:

  • Cross F0 individuals carrying mutations with wild-type animals to produce the F1 generation.

  • Screen the F1 generation for heterozygous carriers of the mutation.

  • Interbreed heterozygous F1 individuals to produce the F2 generation, which will include homozygous knockout individuals.

6. Validation of Knockout:

  • Confirm the absence of this compound protein in homozygous knockout animals using techniques such as immunohistochemistry or western blotting, if antibodies are available.

7. Phenotypic Analysis:

  • Perform detailed phenotypic analysis on the homozygous knockout animals to determine the function of this compound.

Conclusion: Choosing the Right Tool for the Job

The choice between RNAi and CRISPR for confirming this compound function depends on the specific research question and available resources. RNAi offers a rapid method for assessing the initial effects of reduced this compound expression. In contrast, CRISPR provides a more definitive approach by creating a complete and heritable loss of gene function, enabling the study of long-term and developmental roles of the neuropeptide. For robust and conclusive findings, a combination of both techniques can be particularly powerful, using RNAi for initial screening and CRISPR for in-depth validation of observed phenotypes.

References

A Comparative Analysis of Receptor Binding: TNRNFLRFamide vs. FMRFamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the receptor binding characteristics of two notable RFamide neuropeptides: TNRNFLRFamide, also known as lobster peptide F1, and the archetypal FMRFamide.

While both peptides belong to the same family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, emerging evidence suggests significant differences in their receptor affinity and potency. This guide synthesizes available data to illuminate these differences, offering insights into their potential physiological roles and as targets for therapeutic development.

Quantitative Comparison of Receptor Interaction

Direct comparative binding affinity studies for this compound and FMRFamide in the same species are currently limited in the published literature. However, data from individual studies on these or closely related peptides, along with physiological potency assays, allow for a valuable indirect comparison.

It is crucial to distinguish between binding affinity (Kd or Ki) and potency (EC50 or IC50). Affinity is a measure of the strength of the binding interaction between a ligand and its receptor, with a lower Kd or Ki value indicating a higher affinity. Potency, on the other hand, refers to the concentration of a ligand required to elicit a specific biological response. While often correlated, high affinity does not always translate to high potency, and vice-versa.

The available data strongly suggests that this compound possesses a significantly higher affinity and potency for its target receptors in lobster compared to FMRFamide.

PeptideReceptor/TissueSpeciesBinding Affinity (Kd/Ki)PotencyReference
This compound Muscle PreparationsHomarus americanus (Lobster)Not Reported3-4 orders of magnitude more potent than FMRFamide[1]
FMRFamide NPFF2 ReceptorHomo sapiens (Human)Ki: 10.5 nMNot Reported[2]
FMRFamide Analog Optic Lobe MembranesLoligo pealei (Squid)Kd: 0.15 nMNot Reported
FMRFamide Analog Brain MembranesHelix aspersa (Snail)Kd: 14 nM and 245 nM (two sites)Not Reported

Note: The potency of this compound is based on physiological assays measuring muscle contraction and is likely indicative of a very low EC50 value.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity is typically achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive binding assay using the filtration method, a standard approach in the field.

I. Membrane Preparation
  • Tissue Homogenization: Tissues (e.g., lobster nerve cord, brain) are dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C.[2]

II. Competitive Binding Assay
  • Incubation Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., 125I-labeled FMRFamide analog), and varying concentrations of the unlabeled competitor ligand (this compound or FMRFamide).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.[2][3]

III. Data Analysis
  • IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenize Homogenize Tissue->Homogenize Remove Debris LowSpeed_Centrifuge LowSpeed_Centrifuge Homogenize->LowSpeed_Centrifuge Remove Debris HighSpeed_Centrifuge HighSpeed_Centrifuge LowSpeed_Centrifuge->HighSpeed_Centrifuge Pellet Membranes Resuspend_Store Resuspend_Store HighSpeed_Centrifuge->Resuspend_Store Store at -80°C Membranes Membranes Resuspend_Store->Membranes Incubate Incubate Membranes->Incubate Filter Filter Incubate->Filter Separate Bound/Free Radioligand Radioligand Radioligand->Incubate Competitor Competitor Competitor->Incubate Wash Wash Filter->Wash Count_Radioactivity Count_Radioactivity Wash->Count_Radioactivity Plot_Data Plot_Data Count_Radioactivity->Plot_Data Calculate_IC50 Calculate_IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate_Ki Calculate_IC50->Calculate_Ki

Radioligand Binding Assay Workflow

Signaling Pathways

FMRFamide and related peptides typically exert their effects by binding to G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades that lead to a physiological response.

FMRFamide Signaling

FMRFamide and its analogs are known to activate GPCRs, often leading to the modulation of adenylyl cyclase activity (and thus cAMP levels) or phospholipase C activity (leading to the generation of inositol trisphosphate and diacylglycerol). These pathways ultimately influence ion channel activity and cellular excitability. In some molluscan species, FMRFamide has been shown to increase cyclic AMP (cAMP) levels.

FMRFamide FMRFamide GPCR GPCR (e.g., NPFFR2) FMRFamide->GPCR G_protein G-protein (Gαi/o or Gαq) GPCR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase PLC Phospholipase C G_protein->PLC cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ion_Channels Ion Channel Modulation cAMP->Ion_Channels IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Ion_Channels Response Physiological Response Ion_Channels->Response

Generalized FMRFamide Signaling Pathway
This compound Signaling

The precise signaling pathway for this compound in lobsters has not been fully elucidated. However, studies have shown that its potent effects on muscle contraction do not appear to involve cyclic AMP or cyclic GMP, suggesting a different downstream signaling cascade compared to some FMRFamide pathways. It is hypothesized to act through a GPCR, leading to modulation of ion channels and intracellular calcium levels, which directly impacts muscle contractility.

This compound This compound GPCR Putative GPCR This compound->GPCR G_protein G-protein GPCR->G_protein Second_Messenger Second Messenger (cAMP/cGMP independent) G_protein->Second_Messenger Ca_Modulation Modulation of Intracellular Ca²⁺ Second_Messenger->Ca_Modulation Response Muscle Contraction Ca_Modulation->Response

Hypothesized this compound Signaling

Conclusion

References

A Researcher's Guide to TNF Alpha Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance and Methodologies for Reliable Tumor Necrosis Factor-Alpha Detection

For Immediate Release

This guide provides a comprehensive overview and comparison of methodologies for validating the specificity of antibodies targeting Tumor Necrosis Factor-Alpha (TNFα), a critical cytokine in inflammation and immunology research. Given the potential for a typographical error in the initially requested topic "Tnrnflrfamide antibody," and the scarcity of information on this specific peptide, this guide focuses on the widely studied and clinically relevant TNFα. The principles and protocols outlined herein are broadly applicable to antibody validation for other targets.

This publication is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their experimental results through rigorous antibody validation. We present a comparative analysis of commercially available TNFα antibodies, detailed experimental protocols, and an overview of alternative detection methods.

Comparative Analysis of Commercial TNF Alpha Antibodies

The selection of a primary antibody is a critical step in any immunoassay. The following tables summarize key performance indicators for a selection of commercially available TNFα antibodies across various applications. This data has been compiled from manufacturer datasheets and peer-reviewed publications.

Table 1: Comparison of TNFα Antibodies for Western Blot (WB) Applications

Antibody (Clone/ID)Host SpeciesClonalityRecommended DilutionValidation Data Highlights
Abcam (ab1793) MouseMonoclonal1/1000Knockout (KO) validated, specific band at ~17 kDa in wild-type lysates and absent in TNFα KO lysates.
Cell Signaling Technology (#3707) RabbitPolyclonal1/1000Detects endogenous levels of both precursor and mature TNFα. Specificity confirmed by treatment of cells with LPS to induce TNFα expression.
R&D Systems (MAB610) MouseMonoclonal1 µg/mLShows a specific band for recombinant human TNFα at approximately 15 kDa. Less than 0.05% cross-reactivity with recombinant human TNFβ, and mouse, rat, and porcine TNFα.[1]
Thermo Fisher Scientific (500-P31A-1MG) RabbitPolyclonal0.1-0.2 µg/mLDetection limit for recombinant human TNFα is 1.5-3.0 ng/lane.[2]
Novus Biologicals (NB600-1422) MouseMonoclonal1:10-1:100Detects both natural and recombinant TNFα. Does not cross-react with TNFβ.[3]

Table 2: Comparison of TNFα Antibodies for Immunohistochemistry (IHC) Applications

Antibody (Clone/ID)Host SpeciesClonalityRecommended DilutionValidation Data Highlights
Abcam (ab220210) MouseMonoclonal1/100 - 1/500Validated for use in paraffin-embedded human and rat tissues.
Santa Cruz Biotechnology (sc-52746) MouseMonoclonal1:50Validated for IHC on paraffin-embedded sections.
Novus Biologicals (NB600-1422) MouseMonoclonal1:10-1:500Validated for both frozen and paraffin-embedded sections.[3]
Various Rabbit Polyclonals RabbitPolyclonalVariesOften used for IHC, but specificity should be carefully validated due to potential for higher background.

Table 3: Comparison of Commercial TNFα ELISA Kits

Kit (Manufacturer)Assay TypeDetection RangeSensitivitySample Types
R&D Systems (Quantikine) Sandwich ELISA15.6 - 1000 pg/mL< 5.5 pg/mLCell culture supernates, serum, plasma
Abcam (SimpleStep ELISA) Sandwich ELISA4.69 - 300 pg/mL1.3 pg/mLCell culture supernates, serum, plasma, urine
Thermo Fisher Scientific (Human TNF alpha ELISA Kit) Sandwich ELISA15.6 - 1000 pg/mL< 4 pg/mLCell culture supernates, serum, plasma
RayBiotech (Human TNF alpha ELISA Kit) Sandwich ELISA30 pg/ml - 2000 pg/mL30 pg/mLCell culture supernates, plasma, serum, and lysate samples.[4]

Experimental Protocols for Antibody Specificity Validation

Rigorous validation of antibody specificity is paramount for reliable data. Below are detailed protocols for standard immunoassays used to assess TNFα antibody performance.

Western Blot Protocol for TNFα Detection

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis and Transfer:

  • Separate protein lysates on a 12-15% SDS-PAGE gel.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Confirm transfer efficiency by Ponceau S staining.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary TNFα antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

4. Detection:

  • Prepare and apply an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. A specific antibody should detect a band at approximately 17 kDa for the mature, soluble form of TNFα and a band at ~26 kDa for the transmembrane precursor.

Immunohistochemistry (IHC) Protocol for TNFα Staining in Paraffin-Embedded Tissues

1. Deparaffinization and Rehydration:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes. Allow slides to cool.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.

  • Incubate with the primary TNFα antibody overnight at 4°C.

  • Wash with PBS or TBS.

  • Incubate with a biotinylated secondary antibody for 30-60 minutes.

  • Wash, then incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

  • Develop the signal with a chromogen such as DAB, and monitor under a microscope.

  • Counterstain with hematoxylin.

4. Dehydration and Mounting:

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for TNFα Quantification

1. Plate Coating:

  • Coat a 96-well microplate with a capture antibody specific for TNFα overnight at 4°C.

2. Blocking:

  • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate. Add standards and samples to the wells and incubate for 2 hours at room temperature.

4. Detection:

  • Wash the plate. Add a biotinylated detection antibody and incubate for 1-2 hours.

  • Wash the plate. Add streptavidin-HRP and incubate for 20-30 minutes.

  • Wash the plate. Add a TMB substrate and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

5. Measurement:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve to determine the concentration of TNFα in the samples.

Visualizing the Validation Workflow

A comprehensive validation of antibody specificity involves multiple experimental approaches to build a strong body of evidence. The following diagram illustrates a recommended workflow.

Antibody_Validation_Workflow cluster_Initial_Screening Initial Screening cluster_Advanced_Validation Advanced Validation cluster_Application_Specific_Validation Application-Specific Validation WB Western Blot (WB) - Single band at correct MW - Positive/Negative cell lines KO_KD Knockout/Knockdown (KO/KD) - Signal ablation in KO/KD models WB->KO_KD If specific in WB IP_MS Immunoprecipitation- Mass Spectrometry (IP-MS) - Confirms binding to target protein KO_KD->IP_MS Peptide_Array Peptide Array - Assesses cross-reactivity IP_MS->Peptide_Array IHC Immunohistochemistry (IHC) - Correct cellular/tissue localization Peptide_Array->IHC ELISA ELISA - Quantitative accuracy and precision IHC->ELISA Flow Flow Cytometry - Specific cell population staining ELISA->Flow End End Flow->End Validated Antibody Start Select Candidate Antibody Start->WB

Caption: A comprehensive workflow for TNFα antibody specificity validation.

Alternatives to Conventional Antibodies

While antibodies are the workhorses of immunoassays, alternative affinity reagents and detection methods are emerging.

  • Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. Aptamer-based biosensors have been developed for the detection of TNFα with limits of detection in the picomolar to femtomolar range.

  • Mass Spectrometry (MS): MS-based methods, such as multiple reaction monitoring (MRM), offer a highly specific and quantitative approach for protein detection without the need for antibodies. Immunoaffinity enrichment coupled with LC-MS/MS can achieve low limits of quantification for TNFα in biological samples.

  • Quenchbody (Q-body): This is a fluorescent immunoprobe that can rapidly detect antigens. Q-bodies based on the adalimumab antibody have been developed for the detection of TNFα.

By employing rigorous validation strategies and considering alternative technologies, researchers can ensure the reliability and reproducibility of their findings in the complex and critical field of TNFα biology.

References

A Comparative Analysis of Tnrnflrfamide and Other Insect Cardioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioactive effects of Tnrnflrfamide, a member of the FMRFamide-like peptide (FaLP) family found in the mealworm beetle Tenebrio molitor, with other significant insect cardioactive peptides. The comparative analysis includes quantitative data on the potency and effects of these peptides, detailed experimental methodologies for assessing their activity, and visualizations of their putative signaling pathways.

Introduction to Insect Cardioactive Peptides

Insects possess a diverse array of neuropeptides that regulate critical physiological processes, including cardiac function. These cardioactive peptides can modulate heart rate (chronotropic effects) and contraction strength (inotropic effects), ensuring proper hemolymph circulation. This guide focuses on four key peptides: this compound and the broader class of FMRFamide-like peptides (FaLPs), the foundational FMRFamide, the stimulatory pentapeptide Proctolin, and the inhibitory peptide Myosuppressin. Understanding the distinct and overlapping effects of these peptides is crucial for basic physiological research and for the development of novel insecticides with specific modes of action.

Quantitative Comparison of Cardioactive Effects

The following tables summarize the quantitative effects of this compound and other selected cardioactive peptides on insect heart preparations. The data are compiled from various studies and presented to facilitate a direct comparison of their potency and physiological actions.

PeptideInsect SpeciesPreparationThreshold ConcentrationChronotropic EffectInotropic EffectReference(s)
This compound Locusta migratoria (Locust)Semi-isolated heart10⁻¹⁰ - 10⁻⁹ MCardioexcitatoryPositive[1]
FMRFamide Locusta migratoria (Locust)Semi-isolated heart10⁻⁷ MCardioexcitatoryPositive[1]
Proctolin Periplaneta americana (Cockroach)Antenna-heart10⁻¹⁰ MCardioacceleratory (up to 450% increase)Not specified[2]
Proctolin Tenebrio molitor (Mealworm)Semi-isolated heart> 10⁻⁷ M (inactive at lower concentrations)Cardiostimulatory (only at higher concentrations)Not specified[3]
Myosuppressin Drosophila melanogaster (Fruit fly)Pupal heart~10⁻⁹ MCardioinhibitoryNegative[4]
Myosuppressin Zophobas atratus (Giant mealworm)Semi-isolated heartNot specifiedCardioinhibitoryNegative
Cardioacceleratory Peptide 2 (CAP2) Manduca sexta (Tobacco hawkmoth)In vivo~0.05 ANC equivalentsCardioacceleratoryNot specified

Table 1: Comparative Potency and Effects of Cardioactive Peptides on Insect Hearts. Note: Threshold concentrations and the magnitude of effects can vary between different insect species and experimental preparations. ANC equivalent refers to the total amount of peptide found in the abdominal portion of the ventral nerve cord of a single pharate adult.

PeptideInsect SpeciesVisceral MuscleEffectReference(s)
NSNFLRFa (a Tenebrio FaLP) Tenebrio molitorHindgut, Oviduct, Ejaculatory DuctMyostimulatory
Proctolin Periplaneta americanaHindgut, OviductMyostimulatory
Myosuppressin Drosophila melanogasterGutMyoinhibitory
Cardioacceleratory Peptide 2 (CAP2) Manduca sextaHindgutMyostimulatory

Table 2: Myotropic Effects of Cardioactive Peptides on Other Visceral Muscles. The effects on other muscle types can provide insights into the broader physiological roles of these peptides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, primarily focusing on the semi-isolated insect heart bioassay used to quantify the cardioactive effects of peptides.

Semi-Isolated Insect Heart Bioassay

This in vitro technique allows for the direct measurement of peptide effects on heart rate and contractility, isolated from systemic physiological inputs.

1. Insect Dissection and Heart Preparation:

  • An adult insect (e.g., Tenebrio molitor, Periplaneta americana) is anesthetized by chilling.

  • The insect is pinned dorsal side up in a dissecting dish lined with a silicone elastomer.

  • The dorsal cuticle, along with associated fat body and tracheae, is carefully removed to expose the dorsal vessel (heart).

  • The heart is left attached to the abdominal segments to maintain its structural integrity and connections to the alary muscles.

  • The preparation is continuously superfused with an appropriate physiological saline (e.g., insect Ringer's solution).

2. Recording of Heart Contractions:

  • Heart movements are typically recorded using an impedance converter. Two fine silver or insulated copper wires are placed near the heart, and changes in impedance due to the movement of the hemolymph and heart muscle during contraction are recorded.

  • Alternatively, an optocardiographic method can be used, where a light source is directed at the heart, and a photodetector measures changes in light transmission or reflection as the heart beats.

  • For inotropic measurements, a force transducer can be attached to the heart to directly measure the force of contraction.

3. Peptide Application:

  • Synthetic peptides are dissolved in the physiological saline to create stock solutions.

  • Serial dilutions are prepared to test a range of concentrations.

  • The peptide solutions are applied to the heart preparation via the superfusing saline. A baseline heart rate is established before peptide application.

  • The preparation is exposed to each concentration for a set period, followed by a washout period with saline to allow the heart rate to return to baseline before the next application.

4. Data Analysis:

  • The frequency of heartbeats (chronotropic effect) is determined by counting the number of contractions over a specific time interval.

  • The amplitude of the recorded signal or the force measured by the transducer is used to quantify the inotropic effect.

  • Dose-response curves are generated by plotting the change in heart rate or contraction amplitude against the peptide concentration. From these curves, parameters such as the threshold concentration and the EC50 (half-maximal effective concentration) can be determined.

Signaling Pathways

The cardioactive peptides discussed in this guide primarily exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of cardiac muscle cells. The activation of these receptors triggers intracellular signaling cascades that ultimately modulate muscle contraction.

Signaling_Pathway_Overview cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., IP₃, cAMP) Effector->Second_Messenger Production Ion_Channels Ion Channels (Ca²⁺, K⁺) Second_Messenger->Ion_Channels Modulation Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum Second_Messenger->Ca_Release Stimulation Contraction Muscle Contraction (Inotropy & Chronotropy) Ion_Channels->Contraction Modulation of Membrane Potential Ca_Release->Contraction Increased Intracellular [Ca²⁺]

Figure 1: Generalized Signaling Pathway for Cardioactive Peptides.

The specific downstream effects depend on the G-protein subtype activated:

  • This compound and other FaLPs: These peptides are known to activate GPCRs, leading to modulation of muscle activity through changes in Ca²⁺ influx.

  • Proctolin: The proctolin receptor is a GPCR. Its signaling pathway has been linked to the phosphatidylinositol (PI) second messenger system and a reduction in K⁺ conductance, leading to membrane depolarization and increased excitability.

  • Myosuppressins: These peptides also act via GPCRs to decrease cardiac contractility. The signaling pathway is thought to involve interactions that inhibit the processes leading to muscle contraction.

  • Cardioacceleratory Peptides (CAPs): The cardiostimulatory effects of CAPs are mediated by an increase in intracellular inositol 1,4,5-trisphosphate (InsP3).

Experimental_Workflow Start Start Insect_Prep Insect Anesthesia & Dissection Start->Insect_Prep Heart_Isolation Semi-isolation of the Heart Insect_Prep->Heart_Isolation Setup Mounting in Bioassay Chamber with Saline Superfusion Heart_Isolation->Setup Baseline Record Baseline Heart Activity Setup->Baseline Peptide_App Apply Peptide (Known Concentration) Baseline->Peptide_App Record_Effect Record Heart Activity (Chronotropic & Inotropic Effects) Peptide_App->Record_Effect Washout Washout with Saline Record_Effect->Washout Data_Analysis Data Analysis & Generation of Dose-Response Curves Record_Effect->Data_Analysis Washout->Baseline Return to Baseline End End Data_Analysis->End

Figure 2: Experimental Workflow for the Semi-Isolated Heart Bioassay.

Conclusion

This compound and other FMRFamide-like peptides are potent cardioexcitatory agents in insects, often exhibiting higher potency than the foundational FMRFamide peptide. Their effects are generally stimulatory, increasing both the rate and force of heart contractions. In contrast, other classes of cardioactive peptides, such as myosuppressins, exert inhibitory effects. Proctolin is a potent cardioaccelerator in some species but shows species-specific activity. The diverse actions of these peptides highlight the complexity of cardiac regulation in insects and underscore the potential for targeting their specific receptors and signaling pathways for pest management strategies. The experimental protocols and data presented in this guide provide a framework for the continued investigation and comparison of these and other novel cardioactive peptides.

References

comparative genomics of the Tnrnflrfamide gene in invertebrates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Genomic Guide to the Tachykinin-Related Neuropeptide (TKRP) Gene Family in Invertebrates

Introduction

Tachykinin-related peptides (TKRPs) are a widespread family of neuropeptides that play crucial roles in a variety of physiological processes in both vertebrates and invertebrates.[1][2][3] In invertebrates, these peptides are involved in functions such as muscle contraction, sensory processing, and hormone regulation.[4][5] This guide provides a comparative overview of the genomics of the TKRP gene family in invertebrates, focusing on gene structure, peptide sequences, receptor signaling, and the experimental methodologies used for their characterization.

I. Comparative Analysis of Invertebrate Tachykinin-Related Peptides

Invertebrate TKRPs are characterized by a conserved C-terminal amino acid sequence: -Phe-X-Gly-Y-Arg-NH2, where X and Y are variable residues. This is analogous to the vertebrate tachykinin consensus sequence, -Phe-X-Gly-Leu-Met-NH2. The number of TKRPs encoded by a single precursor gene can vary significantly between species. For instance, the cDNA of the echiuroid worm, Urechis unicinctus, encodes a precursor protein containing seven distinct TKRPs.

Table 1: Examples of Tachykinin-Related Peptides Identified in Various Invertebrate Species

SpeciesPeptide NamePeptide Sequence
Locusta migratoria (Locust)Lom-TK-IAPLSGFYGVR-NH2
Lom-TK-IIGPSGFYGVR-NH2
Lom-TK-IIIGVSGFYGVR-NH2
Lom-TK-IVAPSGFYGVR-NH2
Urechis unicinctus (Echiuroid Worm)Urechistachykinin ILRQSQF-V-GSR-NH2
Urechistachykinin IIAAGMGF-F-GAR-NH2
Drosophila melanogaster (Fruit Fly)DTK-1APLAGFYGVR-NH2
DTK-2GPSGFYGVR-NH2
DTK-3TPAQGFYGVR-NH2
DTK-4SPASGFYGVR-NH2
DTK-5APGAMGFYGVR-NH2
DTK-6NPAFAGFYGVR-NH2
Stomoxys calcitrans (Stable Fly)STKR-
Aedes aegypti (Yellow Fever Mosquito)Sialokinin INTGDKFYGLM-NH2
Sialokinin IIDTGDKFYGLM-NH2
Octopus vulgaris (Common Octopus)Oct-TK IEEEPLPFYGLM-NH2
Oct-TK IIESEPGFYGLM-NH2

Note: This table presents a selection of identified peptides and is not exhaustive. Sequences are derived from information within the provided search results. The C-terminal "-NH2" indicates amidation, a common post-translational modification of these peptides.

II. Tachykinin-Related Peptide Receptors and Signaling

Invertebrate TKRPs exert their effects by binding to specific G-protein coupled receptors (GPCRs). To date, several such receptors have been identified and characterized in various invertebrate species, including the fruit fly (Drosophila melanogaster), the stable fly (Stomoxys calcitrans), and the echiuroid worm (Urechis unicinctus). These invertebrate TKRP receptors share significant sequence homology with their mammalian counterparts, with amino acid identities ranging from 35% to 48%.

The activation of invertebrate TKRP receptors typically initiates a well-defined intracellular signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels. In some instances, stimulation of adenylate cyclase has also been observed.

Signaling Pathway Diagram

Tachykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TKRP Tachykinin-Related Peptide (TKRP) TKRP_Receptor TKRP Receptor (GPCR) TKRP->TKRP_Receptor Binding G_Protein G-Protein (Gq/11) TKRP_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_channel IP3 Receptor (Ca2+ channel) IP3->Ca_channel Binding ER Endoplasmic Reticulum Ca Ca2+ Ca_channel->Ca Release Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca->Cellular_Response Modulation

Caption: Tachykinin-related peptide signaling pathway in invertebrates.

III. Experimental Protocols

The study of the TKRP gene family in invertebrates employs a range of molecular and cellular techniques.

Identification and Sequencing of TKRPs and their Genes
  • Peptide Purification and Sequencing:

    • Homogenize tissue samples (e.g., central nervous system, gut) in an appropriate extraction buffer.

    • Perform solid-phase extraction to enrich for peptides.

    • Fractionate the peptide extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Assay fractions for biological activity (e.g., myotropic activity on insect hindgut).

    • Sequence the active peptides using Edman degradation or mass spectrometry.

  • cDNA Cloning:

    • Extract total RNA from relevant tissues.

    • Synthesize cDNA using reverse transcriptase.

    • Design degenerate primers based on conserved regions of known TKRPs or their receptors.

    • Perform polymerase chain reaction (PCR) to amplify the target cDNA.

    • Clone the PCR product into a suitable vector and sequence.

    • Use 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

Gene Expression Analysis
  • In Situ Hybridization:

    • Synthesize a labeled antisense RNA probe complementary to the target mRNA.

    • Fix and permeabilize tissue sections.

    • Hybridize the probe to the tissue sections.

    • Wash to remove unbound probe.

    • Detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.

    • Visualize the localization of the mRNA under a microscope.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA and synthesize cDNA as described above.

    • Design gene-specific primers for the target gene and a reference gene.

    • Perform PCR in the presence of a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

    • Monitor fluorescence in real-time to quantify the amount of amplified product.

    • Normalize the expression of the target gene to the reference gene to determine relative expression levels.

Functional Characterization of Receptors
  • Heterologous Expression and Functional Assays:

    • Clone the full-length coding sequence of the TKRP receptor into an expression vector.

    • Express the receptor in a heterologous system, such as Xenopus laevis oocytes or cultured insect cells (e.g., Drosophila S2 cells).

    • For Xenopus oocytes, use two-electrode voltage clamp to measure changes in membrane potential upon application of synthetic TKRPs.

    • For cultured cells, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2) and measure changes in intracellular calcium concentration upon peptide application using a fluorescence plate reader or microscope.

    • Alternatively, measure the production of inositol triphosphate (IP3) using a commercially available assay kit.

Experimental Workflow Diagram

Experimental_Workflow cluster_identification Gene & Peptide Identification cluster_analysis Gene Expression & Functional Analysis A1 Tissue Dissection (CNS, Gut) A2 Peptide Purification (HPLC) A1->A2 A4 RNA Extraction A1->A4 A3 Peptide Sequencing A2->A3 A5 cDNA Synthesis A4->A5 A6 PCR & Cloning A5->A6 A7 DNA Sequencing A6->A7 B1 In Situ Hybridization A7->B1 B2 qRT-PCR A7->B2 B3 Heterologous Expression (e.g., Xenopus oocytes) A7->B3 B4 Functional Assays (Ca2+ imaging, Electrophysiology) B3->B4

Caption: Workflow for TKRP gene family characterization.

IV. Evolutionary Considerations

The presence of TKRPs and their receptors across a wide range of invertebrate phyla suggests an ancient evolutionary origin for this signaling system. The structural similarities between invertebrate and vertebrate tachykinin systems, including conserved peptide motifs and receptor signaling pathways, point to a common ancestral gene. Gene duplication events throughout evolution have likely contributed to the diversification of TKRPs and their functions within different invertebrate lineages.

V. Conclusion

The comparative genomic study of the Tachykinin-related neuropeptide family in invertebrates reveals a highly conserved and functionally diverse signaling system. Further research, particularly in a broader range of invertebrate taxa, will continue to illuminate the evolutionary history and physiological significance of these important neuropeptides. The methodologies outlined in this guide provide a robust framework for the ongoing investigation into the genomics and function of the TKRP gene family.

References

Safety Operating Guide

Navigating the Disposal of Novel Chemical Compounds: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. While specific protocols exist for well-characterized substances, the disposal of novel or less-common compounds like Tnrnflrfamide requires a more cautious and generalized approach due to the absence of specific safety data. No specific Safety Data Sheet (SDS) or disposal guidelines for a chemical named "this compound" are publicly available. The following information provides a general framework for the safe handling and disposal of such research chemicals.

It is critical to understand that without a specific SDS, the exact hazards of this compound remain unknown. An SDS provides crucial information regarding a chemical's properties, including its physical and chemical hazards, handling and storage precautions, and appropriate disposal methods. In the absence of this document, the compound must be treated as hazardous.

General Waste Disposal Protocol for Research Chemicals

For any novel or uncharacterized chemical, a conservative approach to disposal is essential. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department. They are equipped to perform a risk assessment and provide specific guidance on the proper disposal procedures in accordance with local and federal regulations.

Key Steps for Disposal:

  • Contact EHS: The first and most critical step is to contact your institution's EHS office. Provide them with all available information about the chemical, including its structure, synthesis route, and any known or suspected properties.

  • Segregate Waste: Keep the waste containing the novel compound separate from other chemical waste streams.

  • Proper Labeling: Clearly label the waste container with the chemical name ("this compound"), the principal investigator's name, the lab location, and the date. Indicate that the hazards are unknown.

  • Secure Containment: Ensure the waste is stored in a compatible, sealed, and leak-proof container.

  • Follow EHS Instructions: Adhere strictly to the disposal instructions provided by the EHS department. They will arrange for the collection and proper disposal by a certified hazardous waste management company.

Potential Hazards Based on Similar Compounds

While no data exists for this compound, examining the safety data for structurally related or similarly named research chemicals can provide an indication of potential hazards to be aware of during handling and storage. It is crucial to reiterate that this information is for general awareness and should not be considered a substitute for a specific risk assessment for this compound.

Hazard ClassificationPotential EffectsSource Compounds (for reference)
Skin Corrosion/Irritation Causes skin irritation or severe burns.3-(Trifluoromethyl)benzamide, Nudifloramide
Serious Eye Damage/Irritation Causes serious eye irritation or damage.3-(Trifluoromethyl)benzamide, Nudifloramide
Acute Toxicity (Inhalation) Harmful if inhaled.A compound with a similar name
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness/dizziness.3-(Trifluoromethyl)benzamide, Nudifloramide, Rufinamide
Aquatic Hazard Harmful to aquatic life with long-lasting effects.A compound with a similar name

Disclaimer: This table is for illustrative purposes only and is based on data for other chemical compounds. The actual hazards of this compound may differ significantly.

Experimental Workflow for Safe Disposal

The following diagram illustrates a logical workflow for the safe management and disposal of a novel research chemical for which a Safety Data Sheet is not available. This process prioritizes safety and regulatory compliance.

cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role start Novel Compound Synthesized (e.g., this compound) identify Attempt to Locate Safety Data Sheet (SDS) start->identify sds_found SDS Found? identify->sds_found treat_hazardous Treat as Hazardous Waste sds_found->treat_hazardous No ehs_assess EHS Performs Risk Assessment sds_found->ehs_assess Yes segregate Segregate Waste Stream treat_hazardous->segregate label_waste Label Container Clearly: - Chemical Name - PI Name & Lab - 'Hazards Unknown' segregate->label_waste contact_ehs Contact Environmental Health & Safety (EHS) label_waste->contact_ehs contact_ehs->ehs_assess ehs_provide EHS Provides Specific Disposal Instructions ehs_assess->ehs_provide ehs_collect EHS Arranges for Waste Collection ehs_provide->ehs_collect

Workflow for Safe Disposal of Novel Research Chemicals.

By adhering to this structured and cautious approach, researchers can ensure the safe and compliant disposal of novel compounds, thereby protecting themselves, their colleagues, and the environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tnrnflrfamide
Reactant of Route 2
Tnrnflrfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.